molecular formula C20H32O3 B1663992 20-Hete CAS No. 79551-86-3

20-Hete

Cat. No.: B1663992
CAS No.: 79551-86-3
M. Wt: 320.5 g/mol
InChI Key: NNDIXBJHNLFJJP-DTLRTWKJSA-N
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Description

20-HETE is a cytochrome P450 (CYP450) metabolite postulated to play an autacoid role in the renal and cerebral vasculature. In rat cerebral microvessels, this compound is a vasoconstrictor that mediates pressure-induced autoregulatory vasoconstriction. This compound is excreted mainly as the glucuronide conjugate. The concentration of free this compound (20-40 pg/ml in human urine) is about 10-fold lower than the corresponding concentration of the 20-glucuronide. This compound can be further metabolized by cyclooxygenase to 20-hydroxy PGG2 and 20-hydroxy PGH2.4>This compound belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, this compound is involved in the meloxicam action pathway, the tolmetin action pathway, the diflunisal action pathway, and the lornoxicam action pathway. This compound is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.>This compound is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 20. It has a role as a human metabolite and a mouse metabolite. It is a hydroxy monocarboxylic acid and a HETE. It derives from an icosa-5,8,11,14-tetraenoic acid and an arachidonic acid. It is a conjugate acid of a this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIXBJHNLFJJP-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009895
Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79551-86-3
Record name 20-Hydroxyeicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79551-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxy-5,8,11,14-eicosatetraenoic acid
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Record name (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
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Record name 20-Hydroxyeicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of 20-HETE Induced Vasoconstriction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in the regulation of vascular tone and blood pressure.[1][2][3] Its dysregulation has been implicated in various cardiovascular pathologies, including hypertension, stroke, and myocardial infarction.[3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced vasoconstriction, detailing the signaling pathways, key molecular interactions, and experimental methodologies used to elucidate these processes.

Core Signaling Pathway of this compound-Induced Vasoconstriction

This compound-induced vasoconstriction is a multifaceted process initiated by the binding of this compound to its G-protein coupled receptor, GPR75.[4] This event triggers a cascade of intracellular signaling events in vascular smooth muscle cells (VSMCs) that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+. The key signaling events are summarized below and illustrated in the accompanying diagrams.

Receptor Activation and G-Protein Signaling

This compound binds to GPR75, a Gq-coupled receptor, initiating the dissociation of the Gαq subunit.[3][4] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

HETE This compound GPR75 GPR75 HETE->GPR75 Gq Gq Protein GPR75->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release

Initial G-protein signaling cascade in this compound-induced vasoconstriction.
Calcium Mobilization and Influx

IP3 diffuses to the sarcoplasmic reticulum (SR) and binds to its receptor (IP3R), triggering the release of stored Ca2+ into the cytoplasm.[4] This initial rise in [Ca2+]i is further amplified by the influx of extracellular Ca2+ through several types of ion channels in the plasma membrane.

The primary mechanisms for Ca2+ influx are:

  • Inhibition of Large-Conductance Ca2+-activated Potassium (BKCa) Channels: this compound, through a PKC-dependent and tyrosine kinase-dependent mechanism, inhibits the activity of BKCa channels.[2][3] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type Ca2+ channels.[5][6]

  • Activation of L-type Ca2+ Channels: Beyond the depolarization-mediated activation, this compound can also directly increase the conductance of L-type Ca2+ channels, an effect that is also mediated by PKC.[5][7]

  • Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound activates TRPC6 channels, which are non-selective cation channels that contribute to membrane depolarization and Ca2+ influx.[6][8][9]

HETE This compound PKC PKC HETE->PKC Tyr_Kinase Tyrosine Kinase HETE->Tyr_Kinase TRPC6 TRPC6 Channel HETE->TRPC6 Activates BK BKCa Channel PKC->BK Inhibits Tyr_Kinase->BK Inhibits Depolarization Membrane Depolarization BK->Depolarization Leads to L_type L-type Ca²⁺ Channel Depolarization->L_type Activates Ca_influx Ca²⁺ Influx L_type->Ca_influx TRPC6->Ca_influx

Ion channel modulation by this compound leading to increased intracellular Ca²⁺.
Calcium Sensitization

In addition to increasing [Ca2+]i, this compound also enhances the sensitivity of the contractile apparatus to Ca2+. This is primarily achieved through the activation of the RhoA/Rho kinase (ROCK) pathway.[3][5][10] Rho kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC20).[4][10] Phosphorylated MLC20 promotes the interaction between actin and myosin, resulting in smooth muscle contraction at a given [Ca2+]i.

HETE This compound RhoA RhoA HETE->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC20 Phosphorylated MLC20 MLCP->pMLC20 Dephosphorylates MLC20 Myosin Light Chain (MLC20) MLC20->pMLC20 Phosphorylation Contraction Vasoconstriction pMLC20->Contraction

RhoA/ROCK pathway leading to Ca²⁺ sensitization and vasoconstriction.

Quantitative Data on this compound-Induced Vasoconstriction

The following tables summarize key quantitative data from various studies on the effects of this compound on vascular function.

Table 1: Potency of this compound in Different Vascular Beds

Vascular BedSpeciesEC50Reference
Renal ArteriesRat< 10⁻⁸ M[1]
Cerebral ArteriesRat< 10⁻⁸ M[1]
Cardiac ArteriesRat< 10⁻⁸ M[1]
Mesenteric ArteriesRat< 10⁻⁸ M[1]

Table 2: Effects of this compound on Ion Channel Activity

Ion ChannelCell TypeThis compound ConcentrationEffectReference
L-type Ca²⁺ ChannelRat Cardiomyocytes10-100 nMConcentration-dependent increase in ICa,L[7][11]
L-type Ca²⁺ ChannelRat Cardiomyocytes100 nM96% increase in ICa,L[7]
TRPC6 ChannelPodocytes10-20 µMMaximal activation[8]

Table 3: Impact of this compound on Vasoconstrictor Responses

AgonistVascular BedSpeciesEffect of this compound Synthesis InhibitionReference
Angiotensin IIRenal MicrovesselsRatReduced maximal vasoconstriction by 50%[12]
PhenylephrineMesenteric ArteryRatAttenuated vasoconstrictor response[13]
Endothelin-1VariousRatAttenuated vasoconstrictor response[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the core experimental protocols used to study this compound-induced vasoconstriction.

Pressure Myography for Measuring Vasoconstriction

This technique allows for the study of vascular reactivity in isolated small arteries under controlled pressure and flow conditions.

Protocol:

  • Vessel Isolation and Cannulation:

    • Isolate small arteries (e.g., renal interlobar, mesenteric, or cerebral arteries) in ice-cold physiological salt solution (PSS).

    • Carefully dissect away surrounding adipose and connective tissue.

    • Transfer the vessel to a pressure myograph chamber and cannulate both ends onto glass micropipettes.

    • Secure the vessel onto the pipettes with sutures.

  • Pressurization and Equilibration:

    • Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) with PSS.

    • Equilibrate the vessel for 30-60 minutes at 37°C while continuously bubbling the bath with 95% O₂/5% CO₂.

    • Verify the integrity of the endothelium by assessing the dilator response to acetylcholine (B1216132) after pre-constriction with an agonist like phenylephrine.

  • Experimental Procedure:

    • Generate a cumulative concentration-response curve to this compound by adding increasing concentrations to the bath solution.

    • Record the vessel's internal diameter at each concentration using a video camera attached to the microscope.

    • To study the involvement of specific pathways, pre-incubate the vessel with inhibitors (e.g., of PKC, Rho kinase, or specific ion channels) before adding this compound.

  • Data Analysis:

    • Calculate the percentage of vasoconstriction relative to the baseline diameter.

    • Plot the concentration-response curve and determine the EC50 value.

Start Start Isolate Isolate Artery Start->Isolate Cannulate Cannulate on Myograph Isolate->Cannulate Pressurize Pressurize and Equilibrate Cannulate->Pressurize Add_HETE Add this compound (Cumulative Doses) Pressurize->Add_HETE Record_Diameter Record Internal Diameter Add_HETE->Record_Diameter Record_Diameter->Add_HETE Next Dose Analyze Analyze Data (EC50, % Constriction) Record_Diameter->Analyze End End Analyze->End

Workflow for pressure myography experiments.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is used to measure the flow of ions through specific channels in the membrane of isolated vascular smooth muscle cells.

Protocol:

  • Cell Isolation:

    • Isolate single vascular smooth muscle cells from the desired artery by enzymatic digestion.

  • Pipette Preparation:

    • Fabricate glass micropipettes with a resistance of 3-5 MΩ.

    • Fill the pipette with an intracellular solution containing the appropriate ions and ATP/GTP.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp and Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit ion channel currents.

    • Perfuse the cell with an extracellular solution containing this compound and/or specific channel blockers.

    • Record the resulting currents using an amplifier and data acquisition software.

  • Data Analysis:

    • Measure the amplitude and kinetics of the recorded currents.

    • Construct current-voltage (I-V) relationships.

    • Calculate the change in channel activity (e.g., open probability) in the presence of this compound.

Start Start Isolate_Cells Isolate Single VSMCs Start->Isolate_Cells Prepare_Pipette Prepare Patch Pipette Isolate_Cells->Prepare_Pipette Form_Seal Form Gigaohm Seal Prepare_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Perfuse_HETE Perfuse with this compound Voltage_Clamp->Perfuse_HETE Record_Currents Record Ion Channel Currents Perfuse_HETE->Record_Currents Analyze Analyze Current Data Record_Currents->Analyze End End Analyze->End

Workflow for whole-cell patch-clamp experiments.
Western Blotting for Myosin Light Chain Phosphorylation

This biochemical assay is used to quantify the level of phosphorylated MLC20, a direct indicator of the contractile state of the smooth muscle.

Protocol:

  • Tissue/Cell Treatment and Lysis:

    • Treat isolated arteries or cultured VSMCs with this compound for a specified time.

    • Rapidly freeze the tissue/cells in liquid nitrogen to halt enzymatic activity.

    • Homogenize the samples in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC20 (p-MLC20).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the p-MLC20 signal to total MLC20 or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a powerful endogenous vasoconstrictor that acts through a complex and well-orchestrated signaling cascade in vascular smooth muscle cells. The activation of the GPR75 receptor initiates a dual pathway involving both an increase in intracellular calcium and a sensitization of the contractile machinery to calcium. This in-depth understanding of the molecular mechanisms of this compound-induced vasoconstriction, supported by quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals. Targeting the this compound pathway holds significant promise for the development of novel therapeutic strategies for the management of hypertension and other cardiovascular diseases.

References

An In-depth Technical Guide to the 20-HETE Signaling Cascade in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) 4A and 4F-derived metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in the regulation of vascular tone and the pathogenesis of cardiovascular diseases.[1][2][3] Primarily synthesized in vascular smooth muscle cells (VSMCs), this compound acts as a key signaling molecule, influencing a range of cellular processes including contraction, migration, and proliferation.[3][4] This technical guide provides a comprehensive overview of the this compound signaling cascade in VSMCs, detailing the molecular mechanisms, quantitative effects, and key experimental protocols for its investigation.

Core Signaling Pathways

The biological effects of this compound in VSMCs are initiated by its interaction with the G-protein coupled receptor GPR75.[5] This binding event triggers a cascade of intracellular signaling events, primarily involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), c-Src, and Rho kinase.[3][5]

Key Signaling Events:
  • GPR75 Activation: this compound binds to GPR75, leading to the dissociation of Gαq/11 and activation of downstream effectors.[5]

  • PKC Activation: A central event in this compound signaling is the activation of PKC.[6]

  • MAPK and c-Src Activation: this compound also stimulates the MAPK and c-Src pathways, which are involved in cell growth and migration.[3]

  • Rho Kinase Activation: The RhoA/Rho kinase pathway is another critical downstream target, playing a key role in calcium sensitization of the contractile machinery.[4][6]

Diagram of the Core this compound Signaling Pathway in Vascular Smooth Muscle

20-HETE_Signaling_Cascade CYP4A_4F CYP4A/4F This compound This compound CYP4A_4F->this compound GPR75 GPR75 This compound->GPR75 PKC PKC GPR75->PKC MAPK_cSrc MAPK / c-Src GPR75->MAPK_cSrc Rho_Kinase Rho Kinase GPR75->Rho_Kinase BKCa_Inhibition BKCa Channel Inhibition PKC->BKCa_Inhibition Migration_Proliferation Migration & Proliferation MAPK_cSrc->Migration_Proliferation MLC_Phosphorylation ↑ MLC Phosphorylation Rho_Kinase->MLC_Phosphorylation Depolarization Depolarization BKCa_Inhibition->Depolarization L_type_Ca_Channel L-type Ca2+ Channel Activation Depolarization->L_type_Ca_Channel Ca_Influx ↑ [Ca2+]i L_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction MLC_Phosphorylation->Vasoconstriction

Caption: Core signaling pathways initiated by this compound in vascular smooth muscle cells.

Quantitative Effects of this compound in Vascular Smooth Muscle

The following tables summarize the dose-dependent effects of this compound on key physiological processes in VSMCs.

Parameter Vessel/Cell Type Effect Concentration EC50/IC50 Reference(s)
Vasoconstriction Renal, cerebral, cardiac, mesenteric arteriesPotent vasoconstriction10 nM - 1 µM<10 nM[7]
Cat middle cerebral arteries-29 ± 8% constriction1 µM-
Ion Channel Activity
L-type Ca2+ ChannelsCat cerebral artery VSMCs31% increase in peak current10 nM-[8]
100% increase in peak current100 nM-[8]
BKCa ChannelsRenal VSM cellsInhibition of channel activity10⁻⁷ M (with ANG II)-[9]
Enzyme Activity
Protein Kinase C (PKC)Rat cardiomyocytes~40% increase in activity100 nM-[7]
Cellular Processes
Migration A10 rat VSMCs34-58% increase (PDGF-stimulated)100 - 500 nM-[10]
Proliferation R22D rat VSMCs34 ± 6% inhibition of [³H]thymidine incorporation5 µM-[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To quantify changes in intracellular calcium concentration in VSMCs upon stimulation with this compound.

Method: Fura-2 AM Ratiometric Fluorescence Imaging.[11][12][13]

Protocol:

  • Cell Preparation: Culture VSMCs on glass coverslips to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing HEPES-buffered saline (HBS).

    • Prepare a 1 mg/ml Fura-2 AM stock solution in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1 µg/ml. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for at least 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before adding this compound.

    • Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios.

Diagram of Intracellular Calcium Measurement Workflow

Calcium_Imaging_Workflow Dye_Loading Load with Fura-2 AM (30-60 min) Wash_Deesterify Wash & De-esterify (20-30 min) Dye_Loading->Wash_Deesterify Imaging Fluorescence Microscopy (Ex: 340/380nm, Em: 510nm) Wash_Deesterify->Imaging Stimulation Add this compound Imaging->Stimulation Data_Acquisition Record F340/F380 Ratio Stimulation->Data_Acquisition Analysis Calculate [Ca2+]i Data_Acquisition->Analysis

Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the activity of PKC in VSMCs following stimulation with this compound.

Method: PepTag® Non-Radioactive PKC Assay.[7][14][15]

Protocol:

  • Cell Treatment and Lysis:

    • Treat VSMCs with this compound (e.g., 100 nM) for the desired time (e.g., 5 minutes).

    • Lyse the cells in a buffer containing 25 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.5 mM EDTA, 0.05% Triton X-100, 10 mM β-mercaptoethanol, and protease inhibitors.

    • Sonicate and centrifuge the lysate to obtain the supernatant containing the cell extract.

  • Kinase Reaction:

    • Prepare a reaction mixture containing PepTag® PKC Reaction 5X Buffer, PepTag® C1 Peptide (a fluorescently labeled PKC substrate), and sonicated PKC Activator 5X Solution.

    • Add the cell extract to the reaction mixture.

    • Incubate the reaction at 30°C for 30 minutes.

  • Stopping the Reaction and Electrophoresis:

    • Stop the reaction by heating the samples at 95°C for 10 minutes.

    • Load the samples onto a 0.8% agarose (B213101) gel.

    • Run the electrophoresis at 100V for 15 minutes. The phosphorylated peptide migrates towards the cathode (+), while the non-phosphorylated peptide migrates towards the anode (-).

  • Detection and Quantification:

    • Visualize the gel on a UV transilluminator and photograph it.

    • The amount of phosphorylated peptide can be quantified by densitometry.

Diagram of PKC Activity Assay Workflow

PKC_Assay_Workflow Cell_Lysis Lyse Cells & Collect Supernatant Kinase_Reaction Incubate Lysate with PepTag® C1 Peptide & ATP (30 min at 30°C) Cell_Lysis->Kinase_Reaction Stop_Reaction Heat Inactivation (95°C) Kinase_Reaction->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Detection Visualize & Quantify Phosphorylated Peptide Electrophoresis->Detection

Caption: Workflow for the PepTag® non-radioactive PKC activity assay.

Rho Kinase (ROCK) Activity Assay

Objective: To determine the activity of Rho kinase in VSMCs in response to this compound.

Method: ELISA-based ROCK Activity Assay.[16]

Protocol:

  • Lysate Preparation:

    • Treat VSMCs with this compound.

    • Lyse cells and prepare a clarified lysate.

  • Kinase Assay:

    • Use a 96-well plate pre-coated with a recombinant MYPT1, a substrate for ROCK.

    • Add the cell lysate to the wells and incubate to allow for phosphorylation of MYPT1.

  • Detection:

    • Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696).

    • Add an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm. The absorbance is proportional to the ROCK activity in the sample.

Diagram of Rho Kinase Activity Assay Workflow

ROCK_Assay_Workflow Lysate_Prep Prepare Cell Lysate Kinase_Reaction Incubate Lysate in MYPT1-coated Plate Lysate_Prep->Kinase_Reaction Primary_Ab Add anti-phospho-MYPT1 Ab Kinase_Reaction->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Add Substrate & Measure Absorbance Secondary_Ab->Detection

Caption: Workflow for an ELISA-based Rho kinase activity assay.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

Objective: To quantify the level of phosphorylated myosin light chain, a downstream effector of Rho kinase, in VSMCs treated with this compound.

Protocol:

  • Sample Preparation:

    • Stimulate VSMCs with this compound for various time points.

    • Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., at Ser19).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MLC or a housekeeping protein like β-actin.

  • Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-MLC to total MLC is calculated.

Diagram of Western Blot Workflow for p-MLC

Western_Blot_Workflow Lysate_Prep Prepare Protein Lysates SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with anti-p-MLC Ab Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Quantification Densitometry & Analysis Detection->Quantification

Caption: Workflow for Western blot analysis of phosphorylated myosin light chain.

VSMC Migration Assay

Objective: To assess the effect of this compound on the migration of vascular smooth muscle cells.

Method: Boyden Chamber Assay.[10][17][18]

Protocol:

  • Chamber Preparation: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pore size for VSMCs). The lower chamber is filled with a chemoattractant (e.g., PDGF) and/or this compound.

  • Cell Seeding: VSMCs are seeded in the upper chamber in a serum-free medium.

  • Incubation: The chamber is incubated for a period of time (e.g., 4-6 hours) to allow for cell migration through the pores towards the chemoattractant.

  • Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with Giemsa stain).

  • Quantification: The number of migrated cells is counted under a microscope in several random fields.

Diagram of Boyden Chamber Assay Workflow

Boyden_Chamber_Workflow Cell_Seeding Seed VSMCs in Upper Chamber Incubation Incubate (e.g., 4-6 hours) Cell_Seeding->Incubation Fix_Stain Fix & Stain Migrated Cells Incubation->Fix_Stain Quantification Count Migrated Cells Fix_Stain->Quantification

Caption: Workflow for the Boyden chamber cell migration assay.

Conclusion

The this compound signaling cascade in vascular smooth muscle is a complex and multifaceted process with significant implications for vascular physiology and pathophysiology. Through the activation of GPR75 and downstream effectors such as PKC, MAPK, and Rho kinase, this compound potently modulates VSMC function, leading to vasoconstriction, and influencing cell migration and proliferation. A thorough understanding of this signaling network, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases associated with dysregulated this compound production and signaling.

References

20-HETE and its Role in Endothelial Dysfunction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial dysfunction is a critical initiating event in the pathogenesis of numerous cardiovascular diseases. A growing body of evidence implicates 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, as a key mediator of this process. This technical guide provides a comprehensive overview of the role of this compound in endothelial dysfunction, detailing its synthesis, signaling pathways, and impact on vascular health. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this important signaling molecule.

Introduction to this compound

This compound is a bioactive lipid produced from the ω-hydroxylation of arachidonic acid by CYP enzymes, primarily from the CYP4A and CYP4F families.[1] While initially recognized for its potent vasoconstrictor effects, this compound is now understood to be a multifaceted signaling molecule with significant roles in vascular inflammation, oxidative stress, and angiogenesis.[2][3] Elevated levels of this compound are associated with several cardiovascular pathologies, including hypertension, stroke, and myocardial infarction, largely through its detrimental effects on the endothelium.[1]

The Role of this compound in Endothelial Dysfunction

Endothelial dysfunction is characterized by a shift in the properties of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. This is primarily driven by a reduction in the bioavailability of nitric oxide (NO), a critical vasodilating and anti-inflammatory molecule produced by endothelial nitric oxide synthase (eNOS). This compound contributes to endothelial dysfunction through several key mechanisms:

eNOS Uncoupling and Reduced Nitric Oxide Bioavailability

One of the central mechanisms by which this compound promotes endothelial dysfunction is by inducing the "uncoupling" of eNOS.[4] In its normal, coupled state, eNOS produces NO. However, when uncoupled, eNOS produces superoxide (B77818) (O₂⁻) instead of NO. This compound facilitates this uncoupling by disrupting the crucial interaction between eNOS and its stabilizing chaperone protein, heat shock protein 90 (HSP90).[5] This leads to a dual assault on vascular health: a decrease in vasoprotective NO and an increase in damaging reactive oxygen species (ROS).

Increased Oxidative Stress

Beyond eNOS uncoupling, this compound directly stimulates the production of ROS in endothelial cells through the activation of NADPH oxidase.[3][6] This surge in oxidative stress further quenches available NO to form peroxynitrite (ONOO⁻), a highly reactive and damaging molecule that contributes to cellular injury and inflammation. The increased production of superoxide is a hallmark of this compound-mediated endothelial dysfunction.[3][5]

Pro-inflammatory Effects

This compound is a potent pro-inflammatory mediator in the vasculature. It activates the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[1] This activation leads to the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[1] This inflammatory cascade promotes the recruitment and adhesion of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.

Signaling Pathways of this compound in Endothelial Cells

The detrimental effects of this compound on the endothelium are mediated by a complex network of intracellular signaling pathways. A key initiating step is the binding of this compound to its G-protein coupled receptor, GPR75.[1]

GPR75-Mediated Signaling

Activation of GPR75 by this compound in endothelial cells initiates a signaling cascade involving:

  • c-Src and EGFR Transactivation: GPR75 activation leads to the stimulation of the non-receptor tyrosine kinase c-Src, which in turn transactivates the epidermal growth factor receptor (EGFR).[1]

  • MAPK/ERK Pathway: Downstream of EGFR, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is activated.[7]

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also engaged, contributing to cell survival and proliferation but also to eNOS uncoupling in this context.[1]

  • IKK/NF-κB Pathway: The MAPK/ERK pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[7]

This signaling cascade culminates in the aforementioned detrimental effects, including eNOS uncoupling, increased ROS production, and a pro-inflammatory phenotype.

Diagram of this compound Signaling Pathway in Endothelial Dysfunction

20-HETE_Signaling This compound This compound GPR75 GPR75 This compound->GPR75 cSrc cSrc GPR75->cSrc EGFR EGFR cSrc->EGFR MAPK_ERK MAPK/ERK EGFR->MAPK_ERK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt IKK IKK MAPK_ERK->IKK ROS ROS MAPK_ERK->ROS eNOS_uncoupling eNOS Uncoupling PI3K_Akt->eNOS_uncoupling NFkB NF-κB IKK->NFkB Inflammation Inflammation (Cytokines, Adhesion Molecules) NFkB->Inflammation ROS->eNOS_uncoupling NO_bioavailability ↓ NO Bioavailability eNOS_uncoupling->NO_bioavailability Superoxide_production ↑ Superoxide Production eNOS_uncoupling->Superoxide_production

Caption: this compound signaling cascade in endothelial cells leading to dysfunction.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the impact of this compound on endothelial function.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

ParameterCell TypeThis compound ConcentrationEffectReference
Calcium Ionophore-Stimulated NO ReleaseEndothelial Cells1 nM50% reduction

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

ParameterCell TypeThis compound ConcentrationEffectReference
Superoxide ProductionEndothelial Cells1 nMSignificant increase
NADPH Oxidase ActivityEndothelial CellsNot specifiedIncreased[3][6]

Table 3: Effect of this compound on Inflammatory Markers

MarkerCell TypeThis compound ConcentrationEffectReference
NF-κB ActivationHuman Endothelial CellsNanomolar range2 to 5-fold increase in IκB phosphorylation
ICAM-1 ExpressionHuman Endothelial CellsAdenoviral overexpression of CYP4A1/4A24 to 7-fold increase
IL-6 ExpressionMouse Aortas (Tie2-CYP4F2 transgenic)Not applicableIncreased[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and endothelial dysfunction.

Measurement of Superoxide Production in Endothelial Cells using Dihydroethidium (DHE)

Diagram of DHE-Based Superoxide Detection Workflow

DHE_Workflow start Endothelial Cell Culture treatment Treat with this compound or Vehicle start->treatment dhe_loading Load cells with Dihydroethidium (DHE) treatment->dhe_loading incubation Incubate at 37°C dhe_loading->incubation measurement Measure fluorescence (e.g., plate reader or microscopy) incubation->measurement analysis Data Analysis: Quantify fluorescence intensity measurement->analysis

Caption: Workflow for measuring superoxide production using DHE.

Protocol:

  • Cell Culture: Plate endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) in a suitable format (e.g., 96-well black-walled plates for fluorescence reader or glass-bottom dishes for microscopy) and grow to confluence.

  • Treatment: Replace the culture medium with a serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for the desired time.

  • DHE Loading: Prepare a working solution of Dihydroethidium (DHE) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 5-10 µM. Remove the treatment medium and add the DHE working solution to the cells.

  • Incubation: Incubate the cells with DHE for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for DHE (e.g., rhodamine filter set). Capture images for subsequent analysis.

  • Data Analysis: Quantify the fluorescence intensity in the this compound-treated cells relative to the vehicle-treated control cells. An increase in fluorescence indicates an increase in superoxide production.

Immunoprecipitation of eNOS and HSP90

Protocol:

  • Cell Lysis: Treat endothelial cells with this compound or vehicle. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the cell lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add an anti-eNOS antibody and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the eNOS-antibody complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against HSP90 and eNOS to assess their co-immunoprecipitation.

Assessment of Acetylcholine-Induced Vasorelaxation in Isolated Aortic Rings

Protocol:

  • Aortic Ring Preparation: Euthanize a rodent model (e.g., rat or mouse) and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit buffer. Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer to record isometric tension.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. Pre-contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) or U46619, to achieve a stable contraction plateau.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add acetylcholine (B1216132) to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Express the relaxation at each acetylcholine concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC₅₀ (the concentration of acetylcholine that produces 50% of the maximal relaxation). A rightward shift in the concentration-response curve and a decrease in the maximal relaxation in the presence of this compound indicate impaired endothelium-dependent vasorelaxation.

Western Blot for Phospho-p65 NF-κB

Protocol:

  • Protein Extraction and Quantification: Treat endothelial cells with this compound or vehicle. Lyse the cells and quantify the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (e.g., anti-phospho-p65 Ser536) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative level of p65 phosphorylation.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

  • Sample Preparation:

    • Plasma: To a plasma sample, add an internal standard (e.g., d6-20-HETE). Precipitate proteins with a solvent like acetonitrile (B52724), vortex, and centrifuge.

    • Solid Phase Extraction (SPE): Further purify the supernatant using a C18 SPE cartridge to isolate the lipid fraction.

  • Derivatization (Optional but Recommended): Derivatize the carboxylic acid group of this compound to enhance ionization efficiency and sensitivity in the mass spectrometer.

  • LC Separation: Inject the prepared sample onto a reverse-phase C18 liquid chromatography column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound from other lipids.

  • MS/MS Detection: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion (m/z of this compound) to a specific product ion.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion and Future Directions

This compound is a critical mediator of endothelial dysfunction, contributing to the pathogenesis of a wide range of cardiovascular diseases. Its multifaceted effects on eNOS uncoupling, oxidative stress, and inflammation make it a compelling target for therapeutic intervention. The development of selective this compound inhibitors or antagonists holds promise for the treatment of conditions characterized by endothelial dysfunction. Further research is warranted to fully elucidate the complex signaling networks regulated by this compound and to translate these findings into novel clinical strategies. This guide provides a foundational resource for professionals dedicated to advancing our understanding and treatment of cardiovascular disease.

References

An In-depth Technical Guide to Cytochrome P450 Enzymes in 20-HETE Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid mediator synthesized from arachidonic acid primarily by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies. This eicosanoid plays a critical role in the regulation of vascular tone, renal function, and inflammatory processes. Dysregulation of this compound production is implicated in the pathophysiology of numerous diseases, including hypertension, stroke, and cancer, making the enzymes responsible for its synthesis significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the key enzymatic players, their kinetic properties, and tissue distribution. It further details the intricate signaling pathways modulated by this compound and provides a collection of detailed experimental protocols for its study.

Cytochrome P450 Enzymes in this compound Synthesis

The ω-hydroxylation of arachidonic acid to form this compound is predominantly catalyzed by specific members of the CYP4A and CYP4F subfamilies of cytochrome P450 enzymes.[1][2] The expression and activity of these enzymes are species-specific and exhibit distinct tissue distribution patterns.

Key Isoforms and Tissue Distribution

In humans , the principal enzymes responsible for this compound synthesis are CYP4A11 and CYP4F2.[1][3] Other isoforms, such as CYP4A22 and CYP4F3, also contribute to its production.[3][4] These enzymes are primarily expressed in the kidney, liver, brain, and vasculature.[5][6]

In rats , the major this compound producing isoforms include CYP4A1, CYP4A2, CYP4A3, and CYP4A8.[3] CYP4A1 exhibits the highest catalytic activity for arachidonic acid ω-hydroxylation.[2] These enzymes are found in the liver, kidney, brain, and blood vessels.[3]

In mice , CYP4a12 is the primary synthase of this compound, with other isoforms like Cyp4a10 and Cyp4a14 playing a lesser role.[3][4]

Table 1: Key Cytochrome P450 Isoforms in this compound Production and Their Primary Tissue Distribution

SpeciesIsoformPrimary Tissue Distribution
Human CYP4A11Kidney, Liver, Brain, Vasculature[5][6]
CYP4A22Kidney, Liver[3]
CYP4F2Kidney, Liver, Leukocytes[3][4]
CYP4F3Leukocytes[3]
Rat CYP4A1Kidney, Liver
CYP4A2Kidney, Brain, Vasculature[3]
CYP4A3Kidney, Brain, Vasculature[2][3]
CYP4A8Kidney[2][3]
Mouse Cyp4a12Kidney[3]
Cyp4a10Kidney, Liver[3]
Cyp4a14Kidney, Liver[3]
Enzymatic Kinetics

The kinetic parameters of this compound formation vary between different CYP isoforms, reflecting their substrate affinity and catalytic efficiency. Understanding these kinetics is crucial for evaluating the contribution of each enzyme to overall this compound production in different tissues and under various physiological conditions.

Table 2: Kinetic Parameters of this compound Synthesis by Select CYP Isoforms

SpeciesEnzymeKm (μM)Vmax (nmol/min/nmol CYP)Catalytic Efficiency (Vmax/Km)
Human CYP4A1122849.10.215
CYP4F2247.40.308
Rat Microsomes (Liver)23.5775.5 (pmol/min/mg)33.0
Microsomes (Kidney)47.61933 (pmol/min/mg)40.6
Microsomes (Brain)39.98.7 (pmol/min/mg)0.218
Mouse Cyp4a12a20-40~100.25-0.5

Note: Vmax values are presented as reported in the literature and may vary in units.

Signaling Pathways of this compound

This compound exerts its diverse biological effects by modulating a variety of intracellular signaling cascades. A key development in understanding this compound signaling was the identification of G-protein coupled receptor 75 (GPR75) as a high-affinity receptor for this compound.[2] Activation of GPR75 initiates a cascade of downstream events that vary depending on the cell type.

GPR75-Mediated Signaling

Binding of this compound to GPR75 in endothelial cells triggers the dissociation of the Gαq/11 subunit, leading to the activation of c-Src and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).[2] This initiates downstream signaling through the MAPK/ERK and PI3K/Akt pathways.

GPR75_Signaling This compound This compound GPR75 GPR75 This compound->GPR75 Gaq11 Gαq/11 GPR75->Gaq11 activates cSrc c-Src Gaq11->cSrc activates EGFR EGFR cSrc->EGFR transactivates Downstream Downstream Pathways (MAPK/ERK, PI3K/Akt) EGFR->Downstream activates

GPR75-Mediated Signaling Cascade
Pro-inflammatory Signaling via NF-κB

This compound is a potent activator of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][8] This activation is initiated by the GPR75-EGFR signaling axis, which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and adhesion molecules.[7][9]

NFkB_Pathway cluster_nucleus This compound This compound GPR75_EGFR GPR75/EGFR This compound->GPR75_EGFR IKK IKK GPR75_EGFR->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes translocates & activates Nucleus Nucleus

This compound-Induced NF-κB Activation
Cell Survival and Proliferation via PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth, is also activated by this compound.[10] This activation is often downstream of EGFR transactivation and contributes to the pro-angiogenic and mitogenic effects of this compound.

PI3K_Akt_Pathway This compound This compound EGFR EGFR This compound->EGFR transactivates PI3K PI3K EGFR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream promotes

PI3K/Akt Signaling Pathway

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids and tissues can vary significantly depending on the physiological or pathological state. Monitoring these levels is crucial for understanding its role in disease and for the development of targeted therapies.

Table 3: Representative Concentrations of this compound in Human and Animal Models

SpeciesSample TypeConditionConcentration
Human UrineNormotensive (Female)298 pmol/24 h[11]
UrineHypertensive (Female)448 pmol/24 h[11]
UrineNormotensive (Male)528 pmol/24 h[11]
UrineDiabetic21.9 pmol/mg creatinine[12]
UrineNon-diabetic2.1 pmol/mg creatinine[12]
Rat Kidney CortexNormal~150-200 pg/mg protein[9]
Kidney Cortex5/6 Nephrectomy~300-400 pg/mg protein[9]
Cerebral VasculatureNormotensive (WKY)~1.5 pmol/min/mg protein[13]
Cerebral VasculatureHypertensive (SHRSP)~2.5 pmol/min/mg protein[13]
Mouse BrainIntracerebral Hemorrhage (24h)~70% increase from baseline[14]

Experimental Protocols

General Experimental Workflow

A typical workflow for studying CYP-mediated this compound production involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay & Analysis cluster_data Data Interpretation Tissue Tissue/Cell Homogenization Microsomes Microsomal Fractionation Tissue->Microsomes Incubation Incubation with Arachidonic Acid & NADPH Microsomes->Incubation Western Western Blot for CYP4A/4F Expression Microsomes->Western Extraction Lipid Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of this compound LCMS->Quantification Correlation Correlation with Protein Expression Western->Correlation Kinetics Enzyme Kinetics Analysis Quantification->Kinetics Kinetics->Correlation

References

Downstream Targets of 20-HETE Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent lipid signaling molecule with diverse physiological and pathophysiological roles. It is a key regulator of vascular tone, renal function, and cellular proliferation. Dysregulation of this compound signaling has been implicated in a range of diseases, including hypertension, endothelial dysfunction, kidney disease, and cancer. This technical guide provides a comprehensive overview of the core downstream targets of this compound signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate further research and therapeutic development in this critical area.

Introduction to this compound Signaling

This compound is primarily synthesized by CYP enzymes of the 4A and 4F families (CYP4A and CYP4F). Its biological effects are mediated through interactions with a variety of downstream targets, initiating complex signaling cascades that vary depending on the cell type and physiological context. Understanding these downstream pathways is crucial for elucidating the mechanisms of this compound action and for identifying novel therapeutic targets. This guide focuses on the principal molecular targets and the subsequent signaling events they trigger.

Key Downstream Signaling Pathways of this compound

The biological actions of this compound are initiated by its interaction with specific receptors and ion channels, leading to the activation of a network of intracellular signaling molecules.

G-Protein Coupled Receptor 75 (GPR75)

Recent studies have identified G-protein coupled receptor 75 (GPR75) as a high-affinity receptor for this compound.[1][2][3][4][5] The binding of this compound to GPR75, a Gαq/11-coupled receptor, initiates distinct signaling cascades in different cell types.

  • In Endothelial Cells: this compound binding to GPR75 leads to the dissociation of the Gαq/11 subunit and the recruitment of GPCR-kinase interacting protein-1 (GIT1).[3][6][7] This facilitates the c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR).[3][6][7] Downstream of EGFR, a signaling cascade involving mitogen-activated protein kinase (MAPK) (specifically ERK1/2) and IκB kinase (IKKβ) is activated, leading to the nuclear translocation of nuclear factor-κB (NF-κB).[6][7] This pathway ultimately results in the induction of angiotensin-converting enzyme (ACE) expression, eNOS uncoupling, and the production of inflammatory cytokines, all contributing to endothelial dysfunction.[6][7]

  • In Vascular Smooth Muscle Cells (VSMCs): The activation of GPR75 by this compound also involves Gαq/11 and GIT1.[6][8] This leads to the activation of Protein Kinase C (PKC) and c-Src.[6][8] Both kinases can then phosphorylate and inhibit the large-conductance Ca2+-activated K+ (BKCa) channels, leading to vasoconstriction.[6][8]

GPR75_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell 20-HETE_EC This compound GPR75_EC GPR75 20-HETE_EC->GPR75_EC Gaq11_EC Gαq/11 GPR75_EC->Gaq11_EC dissociation GIT1_EC GIT1 GPR75_EC->GIT1_EC recruitment cSrc_EC c-Src GIT1_EC->cSrc_EC EGFR_EC EGFR cSrc_EC->EGFR_EC transactivation MAPK_EC MAPK (ERK1/2) EGFR_EC->MAPK_EC IKK_EC IKKβ MAPK_EC->IKK_EC NFkB_EC NF-κB IKK_EC->NFkB_EC ACE ACE Induction NFkB_EC->ACE Dysfunction Endothelial Dysfunction NFkB_EC->Dysfunction 20-HETE_VSMC This compound GPR75_VSMC GPR75 20-HETE_VSMC->GPR75_VSMC Gaq11_VSMC Gαq/11 GPR75_VSMC->Gaq11_VSMC GIT1_VSMC GIT1 GPR75_VSMC->GIT1_VSMC PKC_VSMC PKC Gaq11_VSMC->PKC_VSMC cSrc_VSMC c-Src GIT1_VSMC->cSrc_VSMC BKCa_VSMC BKCa Channel PKC_VSMC->BKCa_VSMC cSrc_VSMC->BKCa_VSMC Vasoconstriction Vasoconstriction BKCa_VSMC->Vasoconstriction inhibition leads to

Figure 1: this compound signaling through GPR75.
Ion Channels

This compound directly modulates the activity of several ion channels, which is a key mechanism for its effects on vascular tone.

  • Large-Conductance Ca2+-Activated K+ (BKCa) Channels: this compound is a potent inhibitor of BKCa channels in VSMCs.[9][10] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type Ca2+ channels, causing an influx of Ca2+ and subsequent vasoconstriction.[9][10] The inhibition of BKCa channels by this compound is mediated, at least in part, by PKC and c-Src activation.[6][8]

  • L-type Ca2+ Channels: In addition to the indirect activation via membrane depolarization, this compound can also directly increase the conductance of L-type Ca2+ channels through a PKC-dependent mechanism.[9][11]

  • Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound has been shown to activate TRPC6 channels, which are non-selective cation channels.[11] This activation contributes to the influx of Ca2+ and vasoconstriction.

Protein Kinase C (PKC)

PKC is a central signaling node in the this compound pathway. As mentioned, it is activated downstream of GPR75 and plays a crucial role in the inhibition of BKCa channels and the activation of L-type Ca2+ channels.[6][8][9][11] Furthermore, PKC activation is implicated in this compound-induced cell migration and proliferation.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the ERK1/2 cascade, is a significant downstream target of this compound. In endothelial cells, it is activated downstream of EGFR and is essential for the pro-inflammatory and pro-hypertensive effects of this compound.[6][7] In VSMCs, the MAPK pathway is involved in this compound-mediated cell migration.[11]

Rho Kinase

In VSMCs, this compound activates Rho kinase, which leads to the phosphorylation of myosin light chain (MLC), thereby increasing the sensitivity of the contractile apparatus to Ca2+ and contributing to vasoconstriction.[8][9][12][13][14]

Downstream_Targets cluster_receptors Receptors & Channels cluster_kinases Kinases cluster_outcomes Cellular Outcomes This compound This compound GPR75 GPR75 This compound->GPR75 BKCa BKCa Channel This compound->BKCa LType_Ca L-type Ca2+ Channel This compound->LType_Ca TRPC6 TRPC6 Channel This compound->TRPC6 RhoK Rho Kinase This compound->RhoK PKC PKC GPR75->PKC cSrc c-Src GPR75->cSrc Endo_Dysfunction Endothelial Dysfunction GPR75->Endo_Dysfunction Inflammation Inflammation GPR75->Inflammation Vasoconstriction Vasoconstriction BKCa->Vasoconstriction inhibition leads to LType_Ca->Vasoconstriction activation leads to TRPC6->Vasoconstriction activation leads to PKC->BKCa PKC->LType_Ca EGFR EGFR cSrc->EGFR MAPK MAPK (ERK1/2) EGFR->MAPK MAPK->Endo_Dysfunction Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration RhoK->Vasoconstriction increases Ca2+ sensitivity

Figure 2: Overview of this compound downstream targets.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data regarding the interaction of this compound with its downstream targets.

Table 1: Receptor Binding and Ion Channel Modulation

TargetParameterValueCell Type/SystemReference
GPR75Kd~6.7 nMHuman Endothelial Cells[7]
BKCa ChannelInhibitionIC50 not specified, but potent inhibition observedRenal Arterioles[1]
L-type Ca2+ ChannelActivationConcentration-dependent increase (10-100 nM)Rat Cardiomyocytes[14][15][16]
VasoconstrictionEC50< 10 nMRenal, cerebral, cardiac, and mesenteric arteries[1][17]

Table 2: Enzyme Activation and Cellular Responses

Downstream EffectParameterValueCell Type/SystemReference
NADPH Oxidase ActivityFold Increase~2-fold with 100 nM this compoundRat Cardiomyocytes[14][16]
Superoxide ProductionFold Increase~2-fold with 100 nM this compoundRat Cardiomyocytes[14][16]
VSMC Migration% Increase34-58% with 100-500 nM this compoundA10 Rat VSMCs[2]
Cell Proliferation% Increase50% with 50 nM this compoundLNCaP Prostate Cancer Cells[18]
Peri-infarct this compound levelsFold Increase2.5-foldMCAO rat brains[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the phosphorylation of ERK1/2 in response to this compound treatment in cultured cells (e.g., vascular smooth muscle cells or endothelial cells).

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with various concentrations of this compound for the desired time (e.g., 5-30 minutes).

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Protein Extraction A->B C Protein Quantification (BCA) B->C D Sample Preparation (Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking (5% BSA) F->G H Primary Antibody (p-ERK) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Stripping J->K L Re-probing (Total ERK) K->L Patch_Clamp_Workflow A Prepare Pipette & Solutions B Isolate Cells A->B C Form Giga-seal (Cell-attached) B->C D Excise Patch (Inside-out) C->D E Record Baseline Channel Activity D->E F Perfuse with this compound E->F G Record Channel Activity with this compound F->G H Data Analysis G->H

References

The Dichotomous Role of 20-HETE in Angiogenesis and Vascular Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent bioactive lipid that exerts complex and often contrasting effects on the vasculature. It is a critical regulator of vascular tone, endothelial function, and inflammation.[1][2][3][4] This technical guide provides an in-depth examination of the mechanisms through which this compound modulates two fundamental vascular processes: angiogenesis, the formation of new blood vessels, and vascular remodeling, the structural alteration of existing vessels. Understanding these pathways is paramount for developing novel therapeutic strategies targeting a range of pathologies, from ischemic diseases to cancer and hypertension.

The Role of this compound in Angiogenesis

Accumulating evidence establishes this compound as a significant pro-angiogenic factor.[5][6][7] It stimulates multiple key events in the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells (ECs) and endothelial progenitor cells (EPCs).[2][3][6] The synthesis of this compound is catalyzed primarily by CYP enzymes of the CYP4A and CYP4F families.[3][8] Notably, conditions such as hypoxia and the presence of vascular endothelial growth factor (VEGF) can upregulate the expression of these enzymes, particularly CYP4A11 in EPCs, leading to increased local this compound production.[6][8]

Core Signaling Pathways in this compound-Mediated Angiogenesis

This compound orchestrates a complex signaling network that converges on the activation of key angiogenic factors. A central mechanism involves the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcriptional regulator of angiogenesis.[5][6] this compound can induce HIF-1α expression even under normoxic conditions.[2] This, in turn, stimulates the expression and secretion of potent pro-angiogenic molecules, including VEGF and Stromal Cell-Derived Factor-1 alpha (SDF-1α).[1][6][9]

The interaction with the VEGF pathway appears to be a positive feedback loop; this compound stimulates VEGF expression, while VEGF can also increase the activity of this compound-producing enzymes.[6][8] This signaling cascade is heavily dependent on the generation of Reactive Oxygen Species (ROS) via NADPH oxidase.[5] Downstream of VEGF receptor 2 (VEGFR2) activation, this compound leverages two major signaling arms: the PI3K/Akt pathway, which promotes cell survival and proliferation, and the MEK/MAPK/ERK pathway, which is also crucial for cell proliferation and migration.[3][5]

20-HETE_Angiogenesis_Pathway cluster_activators Inducers cluster_downstream Downstream Effectors cluster_responses Cellular Responses AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F Metabolism HETE_20 This compound CYP4A_4F->HETE_20 ROS ROS (via NADPH Oxidase) HETE_20->ROS HIF1a HIF-1α HETE_20->HIF1a Hypoxia Hypoxia Hypoxia->CYP4A_4F VEGF_ext VEGF VEGF_ext->CYP4A_4F PI3K_Akt PI3K / Akt Pathway ROS->PI3K_Akt MAPK_ERK MAPK / ERK Pathway ROS->MAPK_ERK Activation VEGF_int VEGF Secretion HIF1a->VEGF_int SDF1a SDF-1α Secretion HIF1a->SDF1a VEGFR2 VEGFR2 Activation VEGF_int->VEGFR2 VEGFR2->PI3K_Akt VEGFR2->MAPK_ERK Proliferation EC/EPC Proliferation PI3K_Akt->Proliferation Migration EC/EPC Migration PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration EPC_Homing EPC Homing SDF1a->EPC_Homing Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation 20-HETE_Vascular_Remodeling cluster_stimuli Stimuli cluster_outcomes Remodeling Events AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F HETE_20 This compound CYP4A_4F->HETE_20 VSMC Vascular Smooth Muscle Cell (VSMC) HETE_20->VSMC Sensitizes & Activates AngII Angiotensin II AngII->VSMC PDGF PDGF PDGF->VSMC Injury Vascular Injury Injury->VSMC MMPs MMP Expression (e.g., MMP-9) VSMC->MMPs Proliferation VSMC Proliferation VSMC->Proliferation Migration VSMC Migration VSMC->Migration ECM Extracellular Matrix (ECM) MMPs->ECM Degradation ECM->Migration Facilitates Remodeling Vascular Remodeling (e.g., Intimal Hyperplasia) Proliferation->Remodeling Migration->Remodeling Hindlimb_Ischemia_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Start Start: Balb/c Mice Surgery Step 1: Unilateral Femoral Artery Ligation Start->Surgery Treatment Step 2: Administer Vehicle or This compound Inhibitor (e.g., DDMS, 20-HEDGE) Surgery->Treatment Monitoring Step 3: Monitor Blood Flow (Laser Doppler) at Days 0, 3, 7, 14, 21 Treatment->Monitoring Endpoint Step 4: Harvest Gracilis Muscle at Endpoint Monitoring->Endpoint Analysis_Vessel Quantify Microvessel Density (CD31/Lectin Staining) Endpoint->Analysis_Vessel Analysis_Protein Measure Protein Expression (Western Blot/IF for HIF-1α, VEGF) Endpoint->Analysis_Protein Analysis_HETE Measure this compound Levels (LC-MS/MS) Endpoint->Analysis_HETE

References

The Interplay of 20-HETE and the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of a Pro-Hypertensive Feedback Loop

Audience: Researchers, scientists, and drug development professionals.

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive eicosanoid with significant influence on vascular tone and renal function. The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal homeostasis. Emerging evidence has illuminated a complex and synergistic relationship between these two pathways, revealing a positive feedback loop that contributes significantly to vascular dysfunction and the pathogenesis of hypertension. This technical guide provides an in-depth analysis of the core interactions, signaling cascades, and experimental methodologies central to understanding the this compound-RAS axis. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided to facilitate further research in this critical area of cardiovascular science.

Core Interaction: A Vicious Cycle of Amplification

The interaction between this compound and the renin-angiotensin system is not a simple linear relationship but rather a bidirectional, positive feedback mechanism that perpetuates vasoconstriction and hypertension.[1] The core of this interaction can be summarized in two main thrusts:

  • RAS Stimulates this compound Production: Angiotensin II (Ang II), the primary effector molecule of the RAS, directly stimulates the synthesis and release of this compound in the vasculature, particularly in renal preglomerular microvessels.[1][2][3] This action is crucial, as the full vasoconstrictor effects of Ang II are dependent on the subsequent production of this compound.[2][4] Inhibition of this compound synthesis has been shown to significantly attenuate the pressor response to Ang II.[1][5]

  • This compound Amplifies the RAS: In a reciprocal and amplifying action, this compound upregulates key components of the RAS. Specifically, this compound induces the transcription and expression of Angiotensin-Converting Enzyme (ACE), the enzyme responsible for converting Angiotensin I to the potent vasoconstrictor Ang II.[2][6][7] This creates a feed-forward loop where Ang II stimulates this compound, which in turn increases the production of Ang II.[1][8] This synergistic relationship is believed to be a key driver in several models of hypertension, including Ang II-dependent and androgen-induced hypertension.[9][10][11]

This positive feedback system establishes a mechanism that can perpetuate and exacerbate vascular dysfunction and high blood pressure.[1][8]

Signaling Pathways and Mechanisms

The interplay between this compound and the RAS is orchestrated by a series of complex intracellular signaling cascades.

The Central Feedback Loop

The fundamental relationship is a positive feedback cycle. Ang II, produced via the canonical RAS pathway, acts on its Angiotensin II Type 1 (AT1) receptor to stimulate the activity of CYP4A/4F enzymes. These enzymes convert arachidonic acid into this compound. This compound then acts, in part through its own receptor (GPR75), to increase the expression of ACE, leading to greater production of Ang II, thus amplifying the cycle.[1][12]

G cluster_RAS Renin-Angiotensin System (RAS) cluster_20HETE This compound Pathway AngI Angiotensin I ACE ACE AngI->ACE Cleavage AngII Angiotensin II CYP4A CYP4A/4F Enzymes AngII->CYP4A Stimulates (+) ACE->AngII AA Arachidonic Acid AA->CYP4A Metabolism HETE This compound CYP4A->HETE HETE->ACE Upregulates ACE Transcription (+)

Figure 1: The core positive feedback loop between this compound and the RAS.

Ang II-Mediated this compound Synthesis

Ang II initiates this compound production by binding to its AT1 receptor on vascular smooth muscle cells.[4] This G-protein coupled receptor activation stimulates phospholipase A2 (PLA2), which cleaves arachidonic acid from membrane phospholipids.[4][13] The liberated arachidonic acid then serves as a substrate for CYP4A and CYP4F family enzymes, which catalyze its ω-hydroxylation to form this compound.[9][14]

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds PLA2 Phospholipase A2 (PLA2) AT1R->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases from Membrane Membrane Phospholipids Membrane->PLA2 CYP4A CYP4A/4F Enzymes AA->CYP4A Substrate for HETE This compound CYP4A->HETE Produces

Figure 2: Angiotensin II signaling pathway leading to this compound synthesis.

This compound-Induced Vasoconstriction and Endothelial Dysfunction

This compound exerts its pro-hypertensive effects through multiple mechanisms. In vascular smooth muscle, it is a potent vasoconstrictor that blocks the large-conductance calcium-activated potassium (BKCa) channels.[1][4] This inhibition depolarizes the cell membrane, promoting calcium entry through L-type calcium channels, which triggers muscle contraction.[2] In endothelial cells, this compound promotes endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to the production of superoxide (B77818) instead of nitric oxide, thereby increasing oxidative stress.[6][12]

G cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell HETE This compound BKCa BKCa Channel HETE->BKCa Inhibits (-) eNOS eNOS HETE->eNOS Uncouples Depol Membrane Depolarization BKCa->Depol Leads to Ca Ca2+ Influx Depol->Ca Promotes Vaso Vasoconstriction Ca->Vaso Triggers Superoxide Superoxide (O2-) eNOS->Superoxide Produces Dysfunction Endothelial Dysfunction Superoxide->Dysfunction Causes

Figure 3: Pro-hypertensive mechanisms of this compound action.

This compound-Mediated Upregulation of ACE

Recent studies have identified a specific signaling pathway through which this compound induces ACE expression. This compound binds to the G-protein coupled receptor GPR75.[12] This activates a cascade involving the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and the inhibitor of kappa B kinase (IKKβ).[7][12] This ultimately leads to the activation of the transcription factor NF-κB, which binds to the ACE promoter and increases its transcription, resulting in higher ACE protein expression and activity.[7]

G HETE This compound GPR75 GPR75 Receptor HETE->GPR75 Binds EGFR EGFR GPR75->EGFR Activates MAPK MAPK EGFR->MAPK Activates IKKb IKKβ MAPK->IKKb Activates NFkB NF-κB IKKb->NFkB Activates ACE_promoter ACE Promoter (in Nucleus) NFkB->ACE_promoter Binds to ACE_exp Increased ACE Expression & Activity ACE_promoter->ACE_exp Increases Transcription

Figure 4: Signaling cascade for this compound-induced ACE expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the this compound-RAS interaction.

Table 1: Effect of Angiotensin II on this compound Production and CYP4A Expression

Experimental ModelTreatmentMeasured ParameterResultCitation
Rat Renal Interlobular ArteriesAng II (10⁻¹¹ to 10⁻⁷ M)Vasoconstriction61% reduction in max response after this compound synthesis blockade[5]
Sprague-Dawley RatsAng II infusion (50 ng·kg⁻¹·min⁻¹ for 5 days)Urinary this compound Excretion~2.9-fold increase (350 to 1,020 ng/day)[5]
Sprague-Dawley RatsAng II infusion (50 ng·kg⁻¹·min⁻¹ for 5 days)Renal Cortical Microsomal this compound formation60% increase[5]
Sprague-Dawley RatsHigh-dose Ang II infusion for 1 weekRenal Cortex CYP4A1 Protein24% increase[15]
Sprague-Dawley RatsHigh-dose Ang II infusion for 1 weekRenal Outer Medulla CYP4A1 Protein222% increase[15]
Sprague-Dawley RatsHigh-dose Ang II infusion for 1 weekRenal Cortex CYP4A2 Protein51% increase[15]
Sprague-Dawley RatsHigh-dose Ang II infusion for 1 weekRenal Outer Medulla CYP4A2 Protein258% increase[15]
H9c2 CellsAngiotensin IICYP4A Expression & this compound ProductionPromoted via an AT1 receptor-dependent mechanism[16]

Table 2: Attenuation of Ang II Effects by this compound Inhibition

Experimental ModelAng II TreatmentThis compound InhibitorEffect of InhibitionCitation
RatsAcute Ang II infusionDDMS (10 mg/kg)Attenuated pressor response by 40%[5]
RatsChronic Ang II infusion (5 days)DDMS (1 mg·kg⁻¹·h⁻¹)Attenuated the rise in Mean Arterial Pressure by 40%[5]
RatsChronic Ang II infusion (5 days)ABT (2.2 mg·kg⁻¹·h⁻¹)Attenuated the rise in Mean Arterial Pressure by 40%[5]
Rat Renal VSM CellsAngiotensin II17-ODYA (10⁻⁵ M)Blocked the steady-state increase in intracellular calcium[4]

Table 3: Effect of this compound on RAS Components

Experimental ModelTreatmentMeasured ParameterResultCitation
Cultured Endothelial CellsThis compound incubationACE Gene Expression5.76-fold increase[8]
Rats with Endothelial CYP4A2 Overexpression-Vascular ACE & AT1R ExpressionSignificantly higher vs. control; reduced by this compound inhibitor[11]
Rats with Endothelial CYP4A2 Overexpression-Blood PressureHypertension was prevented/reversed by ACE or AT1 receptor inhibition[8][11]
H9c2 CellsThis compoundAT1 Receptor ExpressionUpregulated[16]

Experimental Protocols

Measurement of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying eicosanoids due to its high sensitivity and specificity.

  • Sample Collection: Collect biological samples (plasma, urine, tissue homogenates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) and a cocktail of enzyme inhibitors to prevent ex vivo eicosanoid generation. Snap-freeze samples in liquid nitrogen and store at -80°C.

  • Internal Standard Spiking: Thaw samples on ice. Add a known amount of a deuterated internal standard (e.g., this compound-d6) to each sample to account for analyte loss during extraction and for matrix effects during analysis.

  • Lipid Extraction: Perform solid-phase extraction (SPE). Acidify the sample to pH ~4.0 and apply it to an SPE cartridge (e.g., C18). Wash the cartridge with a low-organic-content solvent to remove polar interferences. Elute the lipids, including this compound, with a high-organic-content solvent like ethyl acetate (B1210297) or methanol.

  • Saponification (Optional but Recommended): To measure total this compound (free and esterified), hydrolyze the lipid extract using a strong base (e.g., KOH) to release this compound from complex lipids. Re-extract after neutralization.

  • Derivatization (Optional): To improve chromatographic properties and ionization efficiency, the carboxylic acid group of this compound can be derivatized.

  • LC-MS/MS Analysis: Dry the final extract under nitrogen, reconstitute in the mobile phase, and inject it into an LC-MS/MS system.

    • Chromatography: Use a reverse-phase C18 column to separate this compound from other isomers.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of authentic this compound standard.

Measurement of Plasma Renin Activity (PRA)

PRA measures the rate of Angiotensin I (Ang I) generation from endogenous angiotensinogen, reflecting the functional activity of renin.[17][18][19]

  • Sample Collection and Handling (Critical): Collect whole blood in a pre-chilled EDTA tube. Centrifuge immediately at 4°C to separate plasma. It is crucial to keep the sample cold at all times to prevent cryoactivation of prorenin, which can lead to falsely elevated results.[18] Store plasma at -20°C or below.

  • Ang I Generation: Thaw plasma samples on ice. Divide each sample into two aliquots.

    • 37°C Incubated Sample: Incubate one aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) at a controlled pH (typically 5.7-7.4) to allow renin to cleave angiotensinogen, generating Ang I. Angiotensinase inhibitors (e.g., dimercaprol, 8-hydroxyquinoline) are added to prevent the degradation of the newly formed Ang I.

    • 4°C Control Sample: Keep the second aliquot at 4°C to measure the baseline (pre-existing) level of Ang I.

  • Termination of Reaction: After incubation, place all tubes on ice to stop the enzymatic reaction.

  • Quantification of Angiotensin I: Measure the concentration of Ang I in both the 37°C and 4°C aliquots using a competitive radioimmunoassay (RIA) or an LC-MS/MS method.[18][19]

  • Calculation of PRA: Subtract the baseline Ang I concentration (4°C sample) from the Ang I concentration of the incubated sample (37°C sample). The result is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/hour).[20]

Measurement of Angiotensin II by ELISA/RIA

This protocol outlines the measurement of circulating Ang II, which often requires an extraction step to remove interfering plasma proteins.[21][22]

  • Sample Collection: Collect whole blood into a pre-chilled tube containing EDTA and a protease inhibitor cocktail (e.g., aprotinin, pepstatin) to prevent the degradation of Ang II. Centrifuge immediately at 4°C and store the plasma at -80°C.

  • Plasma Extraction:

    • Thaw plasma on ice. Add a small amount of radiolabeled Ang II ([¹²⁵I]-Ang II) to track recovery.[22]

    • Acidify the plasma and apply it to a pre-conditioned solid-phase extraction (SPE) column (e.g., C18 Sep-Pak).

    • Wash the column to remove salts and proteins.

    • Elute Ang II using a solvent mixture (e.g., ethanol (B145695) in acetic acid).

    • Dry the eluate under vacuum or a stream of nitrogen.

  • Immunoassay: Reconstitute the dried extract in assay buffer. Perform a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[23]

    • Principle: Ang II in the sample/standard competes with a fixed amount of labeled (biotinylated or radiolabeled) Ang II for binding to a limited number of anti-Ang II antibody sites (often pre-coated on a microplate).[23]

    • Detection (ELISA): After washing, an enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a substrate. The resulting color intensity is inversely proportional to the amount of Ang II in the sample.[23]

    • Detection (RIA): The antibody-bound radiolabeled Ang II is separated from the free fraction, and the radioactivity is measured. The radioactivity is inversely proportional to the amount of Ang II in the sample.

  • Quantification: Determine the Ang II concentration by comparing the signal from the unknown sample to a standard curve generated with known concentrations of Ang II. Correct the final value for the recovery percentage calculated from the radiolabeled tracer.

Conclusion

The interaction between this compound and the renin-angiotensin system represents a powerful pro-hypertensive axis. The capacity of Ang II to stimulate this compound, combined with the ability of this compound to upregulate ACE, establishes a potent positive feedback loop. This synergistic relationship amplifies vasoconstriction, promotes endothelial dysfunction, and contributes to the pathophysiology of hypertension and other cardiovascular diseases. A thorough understanding of these interconnected pathways, supported by robust experimental methodologies, is crucial for identifying novel therapeutic targets aimed at disrupting this vicious cycle and mitigating its detrimental effects on the cardiovascular system.

References

The Role of 20-HETE in Modulating Ion Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) derived metabolite of arachidonic acid, has emerged as a critical signaling molecule in the regulation of ion transport across cellular membranes.[1][2] Produced primarily by CYP4A and CYP4F enzyme families, this compound exerts pleiotropic effects in various tissues, most notably the kidney and the vasculature, by modulating the activity of a diverse array of ion channels and transporters.[1][3] This modulation of ion flux is fundamental to the regulation of vascular tone, renal function, and blood pressure.[1][3] Dysregulation of this compound production or signaling has been implicated in the pathophysiology of hypertension, stroke, and certain cancers. This technical guide provides a comprehensive overview of the role of this compound in ion transport, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its function.

Core Mechanisms of this compound-Mediated Ion Transport Modulation

This compound influences ion transport through a multifaceted approach that involves direct interaction with ion channels, activation of intracellular signaling cascades, and regulation of transporter expression at the cell surface. The primary signaling pathways activated by this compound include Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), Src-type tyrosine kinase, and Rho kinase.[1][4]

Key Ion Transporters and Channels Modulated by this compound:
  • Na+/K+-ATPase: In the proximal tubule and thick ascending loop of Henle (TALH) of the kidney, this compound inhibits the activity of Na+/K+-ATPase.[1][4][5][6] This inhibition is mediated by the activation of PKC, which subsequently phosphorylates the α-subunit of the Na+/K+-ATPase.[4][5]

  • Na+-K+-2Cl- Cotransporter (NKCC): this compound inhibits the Na+-K+-2Cl- cotransporter in the TALH, contributing to its natriuretic effect.[2][7][8]

  • Large-Conductance Ca2+-activated K+ (KCa) Channels: In vascular smooth muscle (VSM) cells, this compound blocks KCa channels.[1][9] This inhibition leads to membrane depolarization, which in turn promotes the influx of Ca2+ through L-type Ca2+ channels, resulting in vasoconstriction.[1]

  • Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound has been shown to activate TRPC6 channels, which are non-voltage-gated cation channels.[2][4] This activation contributes to Ca2+ influx and is implicated in the myogenic response of blood vessels.[4]

  • L-type Ca2+ Channels: this compound increases the conductance of L-type Ca2+ channels in VSM and cardiomyocytes, an effect that is also mediated by PKC activation.[1][4][10]

  • 70 pS K+ Channel: In the apical membrane of TALH cells, this compound blocks a 70 pS K+ channel, further contributing to the inhibition of Na+ reabsorption.[4][8]

  • Sodium-Hydrogen Exchanger 3 (NHE3): this compound promotes the internalization of NHE3 in the proximal tubule, reducing sodium reabsorption.[4][8]

Quantitative Data on this compound's Effects on Ion Transport

The following tables summarize the quantitative effects of this compound on various ion transporters and channels as reported in the scientific literature.

Ion Channel/TransporterTissue/Cell TypeThis compound ConcentrationEffectReference
L-type Ca2+ ChannelRat Cardiomyocytes10-100 nMConcentration-dependent increase in ICa,L[1][7]
TRPC6 ChannelCultured Podocytes10-20 µMMaximal activation of cationic currents
Na+/K+-ATPaseRat Medullary Thick Ascending Loop of Henle (mTALH)1 µM30% reduction in activity[5][11]
Na+/K+-ATPaseMedullary homogenates100 nmol/kg/min (infusion)24.2% decrease in activity[8]
86Rb+ Uptake (via NKCC)Rat mTALH1 µM37% reduction[5][11]
70 pS K+ ChannelRat mTALH (from K+-deficient diet)Endogenous (4.6 pg/µg protein)Decreased open probability (NPo) from 0.91 (with inhibitor) to 0.11[12]
PKC ActivityRat Cardiomyocytes100 nM~40% increase[1]
NADPH Oxidase ActivityRat Cardiomyocytes100 nM~2-fold increase[7]

Signaling Pathways

The signaling cascades initiated by this compound are central to its modulation of ion transport. Below are diagrams generated using the DOT language to visualize these pathways.

G This compound This compound PKC PKC This compound->PKC activates Na+/K+-ATPase Na+/K+-ATPase PKC->Na+/K+-ATPase phosphorylates (inhibits) L-type Ca2+ Channels L-type Ca2+ Channels PKC->L-type Ca2+ Channels activates KCa Channels KCa Channels PKC->KCa Channels phosphorylates (inhibits)

This compound signaling via PKC to modulate ion channels.

G This compound This compound GPR75 GPR75 This compound->GPR75 binds Gαq/11 Gαq/11 GPR75->Gαq/11 activates PLC PLC Gαq/11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC activates G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Isolate Cells Isolate Cells Form Giga-seal Form Giga-seal Isolate Cells->Form Giga-seal Prepare Solutions Prepare Solutions Prepare Solutions->Form Giga-seal Pull Pipettes Pull Pipettes Pull Pipettes->Form Giga-seal Establish Whole-cell Establish Whole-cell Form Giga-seal->Establish Whole-cell Record Baseline Record Baseline Establish Whole-cell->Record Baseline Apply this compound Apply this compound Record Baseline->Apply this compound Record Treatment Record Treatment Apply this compound->Record Treatment Washout Washout Record Treatment->Washout Measure Peak Current Measure Peak Current Record Treatment->Measure Peak Current Analyze I-V Relationship Analyze I-V Relationship Measure Peak Current->Analyze I-V Relationship

References

Methodological & Application

Measuring 20-HETE Levels in Plasma: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate measurement of 20-Hydroxyeicosatetraenoic acid (20-HETE) in plasma is crucial for understanding its role in various physiological and pathological processes, including hypertension, stroke, and angiogenesis.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in plasma using three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to this compound

This compound is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][3] It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and blood pressure.[2][4] Altered levels of this compound have been implicated in a variety of cardiovascular diseases, making its accurate measurement in biological fluids like plasma a key area of research.[2]

Methods for Measuring Plasma this compound

The choice of method for measuring this compound in plasma depends on the required sensitivity, specificity, sample throughput, and available equipment.

  • LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the simultaneous quantification of multiple eicosanoids.[5]

  • GC-MS is another powerful technique that offers high sensitivity, though it often requires derivatization of the analyte.[6]

  • ELISA provides a high-throughput and more accessible method, suitable for screening large numbers of samples, although it may have limitations in specificity compared to mass spectrometry-based methods.[7]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the different methods for this compound measurement.

MethodAnalyteMatrixLower Limit of Quantification (LLOQ) / SensitivityReference
LC-MS/MSThis compoundPlasma20 pg/mL[8]
LC-MS/MSThis compoundPlasmaCalibration standards from 0.94 ng/mL[5]
GC-MSThis compoundBiological ExtractAs low as 60 pg per sample[6]
ELISAThis compoundSerum, Plasma, etc.0.1 ng/mL[7]
ELISAThis compoundBiological Samples10 pg/mL[9]

Experimental Protocols

Protocol 1: Measurement of this compound in Plasma by LC-MS/MS

This protocol is based on established methods for the sensitive and specific quantification of this compound.[8][10]

1. Plasma Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract this compound from plasma and remove interfering substances.

  • Materials:

    • Plasma collected in EDTA tubes containing antioxidants like butylated hydroxytoluene (BHT).[10]

    • Internal Standard (IS) solution (e.g., this compound-d6).[11]

    • 0.5 M HCl.[10]

    • Sodium acetate (B1210297) buffer (pH 4.5).[10]

    • Methanol (B129727).

    • SPE cartridges (e.g., C18).

    • Nitrogen evaporator.

    • Reconstitution solution (e.g., Methanol/Water).

  • Procedure:

    • To 0.5 mL of plasma, add the internal standard.[10]

    • Add sodium acetate buffer (pH 4.5) and acidify the sample to approximately pH 3.0 with 0.5 M HCl.[10]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with water and then a low percentage of organic solvent).

    • Elute this compound with an appropriate solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the reconstitution solution for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Kinetex® C18, 50 mm L × 3 mm I.D., 2.6 μm).[8]

    • Mobile Phase A: Water with 0.01% acetic acid.[8]

    • Mobile Phase B: Methanol with 0.01% acetic acid.[8]

    • Flow Rate: 0.600 mL/min.[8]

    • Gradient: A suitable gradient to separate this compound from other eicosanoids. For example: 0.0–0.5 min, 10% B; 0.5–2.0 min, 10 to 70% B; 2.0–5.0 min, 70 to 75% B; 5.0–5.1 min, 75 to 98% B; 5.1–6.9 min, 98% B; 6.9–7.0 min, 98% to 10% B; 7.0–8.0 min, 10% B.[8]

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[11]

    • Multiple Reaction Monitoring (MRM) Transition for this compound: m/z 319.2 -> 275.2.[11]

    • MRM Transition for Internal Standard (e.g., this compound-d6): A specific transition for the deuterated standard.

    • Optimize other parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP).[11]

3. Data Analysis

  • Construct a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: Measurement of this compound in Plasma by GC-MS

This protocol involves derivatization to increase the volatility of this compound for gas chromatography.[6]

1. Sample Preparation and Derivatization

  • Objective: To extract and derivatize this compound for GC-MS analysis.

  • Procedure:

    • Perform lipid extraction from plasma using a suitable method, similar to the initial steps of the LC-MS/MS protocol.

    • Purify the extract using reverse-phase HPLC.[6]

    • Catalytically reduce the purified this compound.[6]

    • Derivatize the sample to form a pentafluorobenzyl (PFB) ester and a trimethylsilyl (B98337) (TMS) ether.[6] This enhances volatility and detection sensitivity.

2. GC-MS Analysis

  • Objective: To separate and quantify the derivatized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Use a suitable capillary column for separation.

    • Optimize the temperature program for the separation of the derivatized this compound.

  • MS Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI) for high sensitivity.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard.[6]

Protocol 3: Measurement of this compound in Plasma by ELISA

This protocol outlines the general steps for using a competitive ELISA kit.[7]

  • Objective: To quantify this compound using an antibody-based assay.

  • Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of HRP-conjugated this compound for binding sites on a polyclonal anti-20-HETE antibody coated on the microplate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[7]

  • Procedure (General):

    • Prepare standards and samples as per the kit instructions. This may involve dilution of the plasma samples.[7]

    • Add the standards and samples to the wells of the pre-coated microplate.[7]

    • Add the this compound-HRP conjugate to each well and incubate.[7]

    • During incubation, the this compound in the sample and the this compound-HRP conjugate compete for binding to the anti-20-HETE antibody.

    • Wash the plate to remove unbound reagents.[7]

    • Add the TMB substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the plasma samples from the standard curve.

Signaling Pathways and Experimental Workflows

To aid in the understanding of this compound's biological context and the experimental process, the following diagrams are provided.

G cluster_sample Sample Collection & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Collection (EDTA + BHT) add_is Add Internal Standard (e.g., this compound-d6) plasma->add_is acidify Acidification (pH ~3.0) add_is->acidify spe C18 SPE Cartridge load Load Sample acidify->load wash Wash elute Elute this compound dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Experimental Workflow for LC-MS/MS Analysis of Plasma this compound.

G cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes AA Arachidonic Acid (AA) CYP4A_4F CYP4A / CYP4F ω-hydroxylases AA->CYP4A_4F HETE20 This compound CYP4A_4F->HETE20 GPR75 GPR75 Receptor HETE20->GPR75 ROS ↑ ROS Production HETE20->ROS PLC Phospholipase C (PLC) GPR75->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Vaso Vasoconstriction Ca2->Vaso MAPK MAPK/ERK Pathway PKC->MAPK Inflam Inflammation MAPK->Inflam Angio Angiogenesis ROS->Angio Hypertension Hypertension Vaso->Hypertension Inflam->Hypertension

Simplified this compound Signaling Pathway.

Conclusion

The measurement of this compound in plasma can be reliably achieved through LC-MS/MS, GC-MS, or ELISA. The choice of methodology should be guided by the specific requirements of the research study. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for detailed quantitative studies. GC-MS is a viable alternative, while ELISA is well-suited for high-throughput screening. By following the detailed protocols and understanding the underlying principles, researchers can obtain accurate and reproducible data on plasma this compound levels, contributing to a better understanding of its role in health and disease.

References

Application Note & Protocol: Quantification of 20-HETE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid mediator produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone, playing a crucial role in the autoregulation of blood flow in organs such as the kidney and the brain.[1][3] Dysregulation of this compound levels has been implicated in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction, as well as in the progression of certain cancers.[1][4][5] Given its physiological and pathological significance, accurate and sensitive quantification of this compound in biological matrices is essential for advancing research and drug development in these areas.

This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity and sensitivity for the analysis of this compound and other eicosanoids.

This compound Signaling Pathway

This compound exerts its biological effects by binding to the G-protein coupled receptor GPR75.[1][4][6] This interaction initiates a cascade of intracellular signaling events that can vary depending on the cell type. In vascular smooth muscle cells, this compound binding to GPR75 leads to vasoconstriction. In endothelial cells, it can contribute to endothelial dysfunction by increasing oxidative stress and promoting inflammation.[3][6]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 20_HETE This compound GPR75 GPR75 20_HETE->GPR75 Gaq11 Gαq/11 GPR75->Gaq11 cSrc c-Src GPR75->cSrc PKC PKC Gaq11->PKC EGFR EGFR (transactivation) cSrc->EGFR MAPK MAPK (ERK1/2) EGFR->MAPK eNOS_uncoupling eNOS Uncoupling EGFR->eNOS_uncoupling IKKbeta IKKβ MAPK->IKKbeta NFkB NF-κB IKKbeta->NFkB ACE ACE Induction NFkB->ACE Endo_dysfunction Endothelial Dysfunction ACE->Endo_dysfunction ROS ↑ ROS eNOS_uncoupling->ROS ROS->Endo_dysfunction BK_channel BK Channel (Inhibition) PKC->BK_channel Vasoconstriction Vasoconstriction BK_channel->Vasoconstriction

Caption: this compound signaling pathway in vascular cells.

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.

Sample Preparation (Solid-Phase Extraction - SPE)

Biological samples such as plasma, urine, or tissue homogenates require extraction and purification prior to LC-MS/MS analysis to remove interfering substances.

Materials:

  • Biological sample (e.g., 200 µL plasma)

  • Internal Standard (IS) solution (e.g., this compound-d6)[7][8]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid

  • Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Thaw biological samples on ice.

  • Spike the sample with a known amount of internal standard (e.g., 10 µL of this compound-d6).

  • Acidify the sample by adding a solution of 10% acetic acid.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute the this compound and internal standard from the cartridge with methanol or acetonitrile.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase (e.g., 100 µL of 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.[9]

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.005% Acetic Acid[8]
Mobile Phase B Acetonitrile with 0.005% Acetic Acid[8]
Flow Rate 0.5 mL/min[8]
Injection Volume 3-10 µL[8][9]
Column Temperature 40°C[8]
Gradient Start with 50% B, increase to 60% B over 2 min, hold for 1.2 min, then increase to 100% B.[8]
Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Mode[7][10]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Q1: 319.2 m/z -> Q3: 275.2 m/z[7]
MRM Transition (this compound-d6 IS) Q1: 325.2 m/z -> Q3: 281.2 m/z (example, will vary based on deuteration)
Declustering Potential (DP) -60 V[7]
Collision Energy (CE) -26 V[7]

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.94 - 30[8]>0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
This compoundLow QC (0.94 ng/mL)[8]<15%[10]<15%[10]85-115%
This compoundMid QC (3.75 ng/mL)[8]<15%[10]<15%[10]85-115%
This compoundHigh QC (30 ng/mL)[8]<15%[10]<15%[10]85-115%

Table 3: Recovery

AnalyteMatrixRecovery (%)
This compoundUrine~95%[11]
This compoundCell Culture Media75-100%[9]

Experimental Workflow

LC-MS/MS Experimental Workflow for this compound Quantification Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) IS_Spiking 2. Internal Standard Spiking (e.g., this compound-d6) Sample_Collection->IS_Spiking SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution IS_Spiking->SPE Evaporation 4. Evaporation (under Nitrogen) SPE->Evaporation Reconstitution 5. Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis - Peak Integration - Calibration Curve Generation - Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS experimental workflow for this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices. Adherence to this detailed protocol will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Commercially Available 20-HETE ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of commercially available 20-Hydroxyeicosatetraenoic acid (20-HETE) Enzyme-Linked Immunosorbent Assay (ELISA) kits. This document includes a summary of available kits, detailed experimental protocols for sample preparation and analysis, and an overview of the critical signaling pathways involving this compound.

Introduction to this compound

This compound is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[1] Dysregulation of this compound levels has been implicated in various cardiovascular diseases, including hypertension and ischemic stroke, making it a significant target for research and drug development.[1] Commercially available ELISA kits provide a sensitive and specific method for the quantitative determination of this compound in a variety of biological samples.

Commercially Available this compound ELISA Kits

Several manufacturers offer competitive ELISA kits for the quantification of this compound. The following table summarizes the key specifications of some of the available kits.

ManufacturerKit Name/Catalog No.Assay TypeSample TypesSensitivityDetection Range
Abcam 20 HETE ELISA Kit (ab175817)CompetitiveSerum, Plasma, Tissue, Cell culture extracts≤ 10 pg/mL0.01 - 1000 ng/mL
MyBioSource Human this compound ELISA Kit (MBS7253740)CompetitiveSerum, Plasma, Cell culture supernatants, Body fluid, Tissue homogenate0.1 ng/mLNot specified
antibodies-online This compound ELISA Kit (ABIN614165)CompetitiveSerum, Plasma, Cells, Tissues10 pg/mLNot specified
Cayman Chemical 12(S)-HETE ELISA Kit*CompetitivePlasma, Serum0.52 ng/ml0.091-200 ng/ml

*Note: While Cayman Chemical is a prominent supplier of lipid analysis tools, a specific this compound ELISA kit was not as readily detailed in the search results as their kits for other HETEs. The 12(S)-HETE kit is included as an example of their typical assay specifications. Researchers should verify the availability and specifications of a this compound specific kit directly with the supplier.

Experimental Protocols

The following is a generalized protocol for a competitive this compound ELISA. It is crucial to refer to the specific manual provided with your chosen ELISA kit for detailed instructions, as protocols may vary between manufacturers.

Principle of the Competitive ELISA

The competitive ELISA is an immunoassay technique used to quantify the amount of an antigen (in this case, this compound) in a sample. The microplate wells are pre-coated with a capture antibody specific for this compound. A known amount of enzyme-labeled this compound (conjugate) is added to the wells along with the sample or standard. The this compound in the sample competes with the labeled this compound for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample will result in less labeled this compound binding and a weaker color signal.[3][4]

Sample Preparation

Proper sample preparation is critical for accurate results. The following are general guidelines for common sample types.

  • Serum: Allow whole blood to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells and debris. Collect the supernatant and assay immediately or store in aliquots at -20°C or -80°C.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate buffer. Centrifuge the homogenate at 5000 x g for 5-10 minutes to pellet cellular debris. Collect the supernatant for the assay.

Assay Procedure
  • Reagent Preparation: Prepare all reagents, including standards, controls, and buffers, according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Create a serial dilution of the provided this compound standard to generate a standard curve.

  • Incubation: Add the standards and samples to the appropriate wells of the microplate. Then, add the this compound conjugate to all wells (except the blank). Incubate the plate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

  • Washing: After incubation, wash the plate several times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified period (usually 15-30 minutes) at room temperature, protected from light.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color in the wells will typically change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at the recommended wavelength (usually 450 nm) using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Correct for dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.

This compound Signaling Pathways

This compound exerts its biological effects through complex signaling cascades. The diagrams below illustrate a simplified overview of the this compound synthesis pathway and its downstream signaling in vascular smooth muscle cells.

Figure 1: Simplified this compound Synthesis Pathway.

Figure 2: this compound Signaling in Vascular Smooth Muscle Cells.

Experimental Workflow

The following diagram provides a visual representation of the typical workflow for a competitive this compound ELISA.

ELISA_Workflow start Start prep_reagents Prepare Reagents (Standards, Buffers) start->prep_reagents add_samples Add Standards & Samples to Pre-coated Plate prep_reagents->add_samples add_conjugate Add this compound-Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Figure 3: Competitive this compound ELISA Experimental Workflow.

Conclusion

The quantification of this compound is essential for advancing our understanding of its role in health and disease. Commercially available ELISA kits offer a reliable and sensitive tool for researchers in various fields. By following the manufacturers' protocols and understanding the underlying principles of the assay and the relevant biological pathways, researchers can generate accurate and reproducible data to drive their discoveries.

References

Application Notes and Protocols for In Vivo Studies of 20-HETE Inhibitors in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It plays a multifaceted and complex role in the regulation of blood pressure. Within the vasculature, this compound acts as a potent vasoconstrictor, contributing to increased peripheral resistance by sensitizing smooth muscle cells to contractile stimuli and promoting endothelial dysfunction.[2][3] Conversely, in the renal tubules, this compound promotes natriuresis by inhibiting sodium reabsorption, an effect that would theoretically lower blood pressure.[2][4]

The dual nature of this compound's effects has made it a compelling target for hypertension research. In many forms of experimental and genetic hypertension, such as in the Spontaneously Hypertensive Rat (SHR), the vascular production of this compound is elevated, suggesting a predominant pro-hypertensive role in these conditions.[5][6] This has led to the development and investigation of this compound synthesis inhibitors as potential antihypertensive agents. These inhibitors aim to reduce the vasoconstrictor influence of this compound in the vasculature, thereby lowering blood pressure and potentially mitigating end-organ damage associated with chronic hypertension.

These application notes provide detailed protocols for the in vivo use of this compound inhibitors in preclinical hypertension studies, covering animal models, drug administration, and methods for assessing therapeutic efficacy.

This compound Signaling Pathway and Inhibition

The synthesis of this compound from arachidonic acid is catalyzed by CYP4A and CYP4F enzymes.[1] Once produced, this compound exerts its vascular effects through a recently identified G-protein coupled receptor, GPR75.[6] Activation of GPR75 in vascular smooth muscle cells (VSMCs) triggers a signaling cascade involving protein kinase C (PKC), leading to the inhibition of large-conductance calcium-activated potassium (BKCa) channels.[6] This inhibition causes membrane depolarization, calcium influx through L-type calcium channels, and ultimately, vasoconstriction.[7] this compound inhibitors block the initial synthesis of this compound, thereby preventing this downstream signaling cascade.

Caption: this compound synthesis and signaling pathway in vascular smooth muscle cells.

Profiles of Common this compound Inhibitors

InhibitorMechanism of ActionCommon In Vivo Dose (Rats)Route of AdministrationNotes
HET0016 Selective inhibitor of this compound synthesis by inhibiting CYP4A and CYP4F isoforms.[8]10 mg/kg/day[8][9]Intraperitoneal (i.p.) or Intravenous (i.v.)Formulated in 10% lecithin (B1663433) solution for i.p. injection.[8] Water-soluble formulations using cyclodextrin (B1172386) have been developed for i.v. administration.[10]
17-ODYA ω-hydroxylase inhibitor, also used as a metabolic probe for protein palmitoylation.N/A for hypertension studiesN/A for hypertension studiesPrimarily used in vitro and for metabolic labeling studies.[11]
ABT Blocks the formation of both EETs and this compound.[9]50 mg/kg/day[9]Intravenous (i.v.)Non-selective, also inhibits epoxyeicosatrienoic acid (EET) synthesis.[9]

Experimental Protocols

I. Induction of Hypertension in Animal Models

A robust and reproducible animal model is crucial for evaluating the efficacy of this compound inhibitors.

This model mimics low-renin, salt-sensitive hypertension.

  • Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250 g).

  • Uninephrectomy (Day 0):

    • Anesthetize the rat (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and excise the kidney.

    • Suture the muscle and skin layers and administer post-operative analgesics.[3][4]

  • Recovery (Day 1-7): Allow a one-week recovery period with standard rat chow and tap water.[12]

  • DOCA Administration (Starting Day 8):

    • Administer DOCA at a dose of 20-40 mg/kg, subcutaneously, twice weekly.[4][13]

    • Alternatively, implant a silicone pellet containing DOCA (e.g., 25 mg released over 21 days) subcutaneously.[12]

  • Salt Loading (Starting Day 8): Replace the drinking water with a 1% NaCl solution.[13]

  • Monitoring: Measure blood pressure weekly. Hypertension typically develops over 4-6 weeks, with mean arterial pressure reaching 160-190 mmHg.[12][13]

This is a genetic model of essential hypertension.

  • Animal Selection: Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[14]

  • Acclimatization: Allow rats to acclimatize for at least one week before starting experiments.

  • Monitoring: Blood pressure begins to rise at 5-6 weeks of age and plateaus at 180-200 mmHg by 12-14 weeks.[6] No surgical or pharmacological intervention is needed to induce hypertension.[15]

Experimental_Workflow cluster_model Hypertension Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment DOCA DOCA-Salt Model (Uninephrectomy, DOCA, 1% NaCl) Grouping Randomize into Groups (Vehicle, this compound Inhibitor) DOCA->Grouping SHR SHR Model (Genetic Hypertension) SHR->Grouping Admin Daily Drug Administration (e.g., HET0016, 10 mg/kg, i.p.) Grouping->Admin BP_Measure Blood Pressure Monitoring (Tail-Cuff or Telemetry) Admin->BP_Measure Organ_Damage End-Organ Damage Assessment Admin->Organ_Damage Vascular Vascular Remodeling (Histology) Organ_Damage->Vascular Renal Renal Injury (Urinary Biomarkers) Organ_Damage->Renal

Caption: General experimental workflow for in vivo studies of this compound inhibitors.
II. In Vivo Blood Pressure Measurement

Accurate blood pressure measurement is critical for assessing the efficacy of this compound inhibitors.

  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before recording measurements to minimize stress.[16]

  • Procedure:

    • Place the rat in an appropriate-sized restrainer on a warming platform. Maintain the animal's temperature between 32-35°C.[17]

    • Place an occlusion cuff and a volume pressure recording (VPR) sensor cuff on the rat's tail, near the base.[17]

    • The system will automatically inflate the occlusion cuff (e.g., to 250 mmHg) and then slowly deflate it.[17]

    • The VPR sensor detects the return of blood flow, from which systolic and diastolic blood pressure are calculated.[17]

    • Perform several cycles (e.g., 15-20), discarding the initial acclimatization cycles, and average the stable readings.[7]

This method allows for continuous monitoring of blood pressure in conscious, freely moving animals.[1][18]

  • Transmitter Implantation:

    • Anesthetize the rat.

    • For implantation in the abdominal aorta, make a midline abdominal incision.[19]

    • Isolate the abdominal aorta and insert the telemetry catheter. Secure it in place.[19]

    • Place the body of the transmitter in the peritoneal cavity.[19]

    • Suture the muscle and skin layers and provide post-operative care.

  • Recovery: Allow at least one week for the animal to recover from surgery before starting blood pressure recordings.

  • Data Acquisition: Place the animal's cage on a receiver that wirelessly collects the blood pressure data transmitted from the implant. Data can be collected continuously over long periods.[18]

III. Assessment of End-Organ Damage

Chronic hypertension leads to damage in various organs, particularly the vasculature and kidneys.

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the animals and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect relevant arteries (e.g., mesenteric arteries, aorta).

    • Embed the tissues in paraffin (B1166041) and cut 4-5 µm sections.[20]

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and measurement of vessel wall thickness and lumen diameter.[21]

    • Masson's Trichrome: To visualize collagen deposition (fibrosis), which appears blue.[21]

    • Verhoeff-Van Gieson: To stain elastin (B1584352) fibers, which appear black.[21]

  • Analysis: Use image analysis software to quantify parameters such as media-to-lumen ratio, cross-sectional area, and the extent of fibrosis and elastin degradation.[22]

  • Urine Collection: House rats in metabolic cages to collect 24-hour urine samples. Centrifuge the urine to remove debris and store at -80°C.[23]

  • ELISA for Kidney Injury Molecule-1 (KIM-1) and Albumin:

    • Use commercially available sandwich ELISA kits for rat KIM-1 and albumin.[24][25]

    • Follow the manufacturer's protocol, which typically involves:

      • Adding standards and urine samples to an antibody-pre-coated 96-well plate.

      • Incubating with a biotin-conjugated detection antibody.

      • Adding streptavidin-HRP.

      • Adding a TMB substrate to produce a colorimetric reaction.

      • Stopping the reaction and reading the absorbance at 450 nm.[26]

    • Calculate the concentration of the biomarkers based on the standard curve.

Quantitative Data on the Efficacy of this compound Inhibitors

The following tables summarize representative data from in vivo studies using this compound inhibitors in hypertensive animal models.

Table 1: Effect of HET0016 on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupAnimal ModelDose and DurationBaseline Systolic BP (mmHg)Post-Treatment Systolic BP (mmHg)Change in BP (mmHg)
WKY (Control)Wistar-Kyoto RatVehicle115 ± 4115 ± 40
SHR (Vehicle)SHRVehicle191 ± 6191 ± 60
SHR + HET0016SHR10 mg/kg/day, 5 days, i.p.191 ± 6149 ± 8-42

Data adapted from Renic et al., 2013.[8]

Table 2: Effect of HET0016 on Salt-Sensitive Hypertension

Treatment GroupDietBaseline MAP (mmHg)Post-Treatment MAP (mmHg)Change in MAP (mmHg)
VehicleLow Salt (0.4% NaCl)105 ± 2105 ± 20
VehicleHigh Salt (8% NaCl)105 ± 2110 ± 3+5
HET0016Low Salt (0.4% NaCl)106 ± 3106 ± 30
HET0016High Salt (8% NaCl)106 ± 3124 ± 4+18

Data adapted from Hoopes et al., 2005. Note: In this study with normotensive rats, inhibiting this compound, a natriuretic agent, led to salt-sensitive hypertension, highlighting the dual role of this compound.[27]

Conclusion

The use of this compound inhibitors in vivo provides a valuable tool for investigating the role of this eicosanoid in the pathophysiology of hypertension. The protocols outlined in these application notes offer a framework for conducting robust preclinical studies to evaluate the therapeutic potential of targeting the this compound pathway. Careful selection of animal models, precise drug administration, and comprehensive assessment of cardiovascular and renal endpoints are essential for obtaining reliable and translatable results. The contrasting effects of this compound inhibition in different models underscore the complexity of this signaling pathway and the importance of context-specific investigation in drug development.

References

Application Notes and Protocols for HET0016: A Potent Inhibitor of 20-HETE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It plays a significant role in the regulation of vascular tone, renal function, and angiogenesis.[1][2] Dysregulation of this compound synthesis is implicated in various pathological conditions, including hypertension, stroke, and cancer.[1][3]

N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016) is a potent and highly selective inhibitor of the enzymes responsible for this compound synthesis.[4][5] Its specificity makes it an invaluable tool for investigating the physiological and pathophysiological roles of this compound. These application notes provide detailed protocols for the use of HET0016 in both in vitro and in vivo experimental settings.

Mechanism of Action

HET0016 acts as a selective, non-competitive, and irreversible inhibitor of CYP4A enzymes, which are the primary catalysts for the ω-hydroxylation of arachidonic acid to form this compound.[6][7] Its high selectivity for CYP4A isoforms over other CYP enzymes, such as those responsible for producing epoxyeicosatrienoic acids (EETs), makes it a precise tool for studying this compound-specific pathways.[4][8]

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data regarding the efficacy and selectivity of HET0016.

Table 1: IC50 Values of HET0016 for this compound Synthesis Inhibition

SystemSpeciesIC50 Value (nM)Reference
Renal MicrosomesRat35 ± 4[4][5]
Renal MicrosomesHuman8.9 ± 2.7[4][5]
Recombinant CYP4A1---17.7[9][10]
Recombinant CYP4A2---12.1[9][10]
Recombinant CYP4A3---20.6[9][10]

Table 2: Selectivity Profile of HET0016 (IC50 Values)

Enzyme/ProcessSubstrate/SystemIC50 Value (nM)Reference
This compound Synthesis Human Renal Microsomes 8.9 [4]
EETs FormationRat Renal Microsomes2800[4][5]
Cyclo-oxygenase (COX) Activity---2300[4][5]
CYP2C9 ActivityHuman Liver Microsomes3300[4][5]
CYP2D6 ActivityHuman Liver Microsomes83,900[4][5]
CYP3A4 ActivityHuman Liver Microsomes71,000[4][5]

Signaling Pathway and Experimental Workflow

Caption: this compound synthesis and signaling pathway with HET0016 inhibition point.

In_Vitro_Workflow prep 1. Preparation - Cell Culture (e.g., Endothelial Cells) - or Microsome Isolation treat 3. Treatment Pre-incubate cells/microsomes with HET0016 or Vehicle prep->treat stock 2. HET0016 Stock Solution (e.g., in DMSO) stock->treat stim 4. Stimulation Add Arachidonic Acid (Substrate) and NADPH (Cofactor) treat->stim incubate 5. Incubation (e.g., 30-60 min at 37°C) stim->incubate stop 6. Reaction Termination (e.g., Acidification) incubate->stop analyze 7. Analysis Quantify this compound levels (LC-MS/MS) stop->analyze

Caption: General experimental workflow for in vitro this compound synthesis inhibition.

Experimental Protocols

Protocol 1: In Vitro Inhibition of this compound Synthesis in Microsomes

This protocol describes the use of HET0016 to inhibit this compound formation in isolated rat or human renal or brain microsomes.[4][7]

A. Materials

  • HET0016 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Isolated microsomes (e.g., rat brain cortical microsomes)[7]

  • MOPS or HEPES buffer (e.g., 50 mM MOPS, pH 7.4)[4]

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Reaction termination solution (e.g., acidic solvent like formic acid in acetonitrile)

  • LC-MS/MS system for analysis

B. Procedure

  • Prepare HET0016 Stock Solution: Dissolve HET0016 in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C. Further dilute in the assay buffer immediately before use. Note that solutions may be unstable and should be prepared fresh.[10]

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Microsomal protein (e.g., 300-400 µg total protein)[7]

    • Assay buffer to bring the volume to ~190 µL.

    • HET0016 at various concentrations (e.g., 1 nM to 1 µM) or vehicle (DMSO diluted in buffer). The final DMSO concentration should be kept low (e.g., <0.1%).[11]

  • Pre-incubation: Pre-incubate the microsome and inhibitor mixture for 15 minutes at 37°C.[11]

  • Initiate Reaction: Start the reaction by adding arachidonic acid (e.g., final concentration of 10-30 µM) and NADPH (e.g., final concentration of 1 µM).[7] The final reaction volume should be ~200 µL.

  • Incubation: Incubate for an appropriate time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold termination solution.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Quantify the amount of this compound produced using a validated LC-MS/MS method.

Protocol 2: In Vivo Inhibition of this compound Synthesis in Rodent Models

This protocol provides a general guideline for administering HET0016 to rats or mice to study the systemic or organ-specific effects of this compound inhibition.

A. Materials

  • HET0016 (powder)

  • Hydroxypropyl-β-cyclodextrin (HPβCD) for IV formulation[7]

  • Phosphate-buffered saline (PBS), pH 7.2

  • Vehicle control (e.g., HPβCD in PBS)

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

B. HET0016 Formulation

  • Due to its poor aqueous solubility, HET0016 requires a specific formulation for intravenous (IV) administration.[7]

  • Preparation of HPβCD-HET0016 complex: Complexation with 15% HPβCD has been shown to increase aqueous solubility significantly.[7][12] Dissolve HET0016 in the HPβCD solution to the desired concentration (e.g., 1 mg/mL).[12] The solution should be clear and filtered before administration.[13]

  • For intraperitoneal (IP) injection, HET0016 can be dissolved in a vehicle such as PBS containing 10% DMSO and 10% Cremophor.[14]

C. Dosing and Administration

  • Dosage: A dose of 1-10 mg/kg is commonly used in rodent models.[9][13][14] A single IV dose of 1 mg/kg has been shown to rapidly penetrate the rat brain and significantly inhibit this compound concentrations.[7] A dose of 10 mg/kg (IP) has been used in cancer and stroke models.[14][15]

  • Administration Route:

    • Intravenous (IV): For rapid systemic distribution and brain penetration, administer the HPβCD-HET0016 formulation via tail vein injection.[7][12]

    • Intraperitoneal (IP): For sustained treatment regimens, IP injection is a viable alternative.[14]

  • Treatment Schedule: The schedule depends on the experimental design. For acute studies, a single dose may be administered shortly before an induced injury (e.g., ischemia).[13][15] For chronic studies, daily or multi-day injections may be required.[9][14]

  • Control Group: Administer the corresponding vehicle to the control group using the same volume, route, and schedule.

D. Sample Collection and Analysis

  • Tissue/Plasma Collection: At the end of the experiment, collect blood and/or tissues of interest (e.g., brain, kidney, tumor).

  • Analysis: Homogenize tissues and extract lipids. Quantify HET0016 and this compound levels using LC-MS/MS to confirm target engagement and efficacy.[7][15]

Important Considerations

  • Solubility: HET0016 has low aqueous solubility. Ensure proper solubilization in DMSO for in vitro stocks and use appropriate formulations like HPβCD for in vivo IV administration.[7]

  • Stability: Prepare fresh solutions for each experiment, as the stability of HET0016 in solution may be limited.[10]

  • Selectivity Window: While highly selective, at very high concentrations (>1 µM), HET0016 may begin to inhibit other enzymes, such as those involved in EET synthesis.[4] It is crucial to use the lowest effective concentration to ensure target specificity.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee.[16]

References

Application Notes and Protocols: The Use of 20-HETE Antagonists in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] It is a potent regulator of vascular tone and plays a significant role in various physiological and pathophysiological processes.[1][3][4] In cell culture systems, this compound has been shown to influence a multitude of cellular functions, including proliferation, migration, angiogenesis, and inflammation.[1][4][5] Consequently, this compound antagonists and synthesis inhibitors have become invaluable tools for elucidating the mechanisms of this compound signaling and for investigating its role in diseases such as hypertension, cancer, and ischemic injury.[4][6][7]

These application notes provide an overview of the use of this compound antagonists in cell culture, including their effects on various cell types, relevant signaling pathways, and detailed protocols for key experiments.

Key this compound Antagonists and Synthesis Inhibitors in Cell Culture

A variety of compounds are utilized to counteract the effects of this compound in vitro. These can be broadly categorized as direct antagonists that block the this compound receptor and synthesis inhibitors that prevent its formation.

Compound NameTypeTypical In Vitro ConcentrationTarget/MechanismReference
HET0016 Synthesis Inhibitor10 nM - 10 µMSelective inhibitor of CYP4A/4F enzymes that produce this compound. IC50 in human renal microsomes is 8.9 nM.[8][9][10][8][9][10]
WIT002 (6,15-20-HEDE) Antagonist1 - 10 µMAntagonizes the vasoconstrictor actions of this compound.[4][11][4][11]
20-HEDGE Antagonist1 - 10 µMA this compound analog that antagonizes its effects.[4][11] Used to negate this compound-induced endothelial progenitor cell proliferation.[12][13][4][11][12][13]
AAA Antagonist10 mg/kg/day (in vivo)A novel water-soluble receptor antagonist of this compound.[14][14]
20-SOLA AntagonistNot specified in vitroA water-soluble this compound antagonist suitable for extended in vitro studies.[15][15]

Applications in Cell Culture Models

This compound antagonists are employed across a range of cell culture models to investigate the role of this compound in various biological processes.

Endothelial Cells and Angiogenesis

This compound plays a crucial role in angiogenesis, the formation of new blood vessels. In human umbilical vein endothelial cells (HUVECs) and endothelial progenitor cells (EPCs), this compound stimulates proliferation, migration, and tube formation.[1][4][11] Antagonists and synthesis inhibitors are used to dissect these effects.

  • Proliferation: this compound, in synergy with VEGF, increases EPC proliferation. This effect is negated by the this compound antagonist 20-HEDGE.[12][13]

  • Adhesion: this compound induces EPC adhesion to fibronectin and endothelial cell monolayers, a critical step in neovascularization.[12][13]

  • Signaling: The pro-angiogenic effects of this compound are mediated through signaling pathways including PI3K/AKT, ERK, and the upregulation of factors like HIF-1α and VEGF.[4][11][16]

Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, this compound is a potent vasoconstrictor and stimulates cell migration and proliferation, contributing to vascular remodeling.[1][4]

  • Migration: this compound enhances PDGF-BB-stimulated VSMC migration, an effect that is blocked by the antagonist WIT-002 and the synthesis inhibitor HET0016.[17] The signaling involves the MEK and PI3K pathways.[17]

  • Proliferation: this compound contributes to VSMC proliferation induced by growth factors like angiotensin II and EGF.[4]

Cancer Cells

Elevated expression of this compound synthesizing enzymes is found in various human cancers, including breast, colon, ovarian, and glioblastoma.[2][4][7] this compound promotes cancer cell proliferation and tumor growth, making its antagonists potential therapeutic agents.[7][18]

  • Proliferation: this compound agonists promote the proliferation of cancer cells, while synthesis inhibitors like HET0016 block the proliferation of glioblastoma, prostate, renal cell carcinoma, and breast cancer cell lines.[5][7][18]

  • Tumor Angiogenesis: Inhibition of this compound formation can block the neovascularization of tumors.[4]

Signaling Pathways

Experimental Protocols

The following are generalized protocols for common cell culture assays involving this compound antagonists. Specific cell types, concentrations, and incubation times should be optimized for each experimental system.

Protocol 1: Cell Proliferation Assay (MTT or BrdU)

This protocol assesses the effect of this compound antagonists on cell proliferation.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate overnight to allow attachment seed_cells->incubate1 serum_starve Serum-starve cells (optional, to synchronize cells) incubate1->serum_starve treatment Treat cells with: - Vehicle Control - this compound agonist (e.g., WIT003) - this compound antagonist (e.g., HET0016) - Agonist + Antagonist serum_starve->treatment incubate2 Incubate for desired period (e.g., 24-72 hours) treatment->incubate2 add_reagent Add MTT or BrdU reagent incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 read_plate Read absorbance on a plate reader incubate3->read_plate analyze Analyze data and determine percent inhibition read_plate->analyze end End analyze->end

Materials:

  • Cells of interest (e.g., HUVECs, cancer cell line)

  • Complete culture medium

  • Serum-free medium

  • 96-well cell culture plates

  • This compound agonist (e.g., WIT003)

  • This compound antagonist or synthesis inhibitor (e.g., HET0016)

  • Vehicle control (e.g., DMSO)

  • MTT or BrdU proliferation assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in complete culture medium.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • (Optional) For synchronized cell populations, replace the medium with serum-free medium and incubate for 16-24 hours.[19]

  • Prepare treatment solutions in culture medium containing the this compound antagonist, agonist, or a combination, along with a vehicle control.

  • Remove the medium from the wells and add 100 µL of the respective treatment solutions.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add the MTT or BrdU reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Protocol 2: Cell Migration Assay (Boyden Chamber/Transwell Assay)

This protocol measures the effect of this compound antagonists on cell migration towards a chemoattractant.

Materials:

  • Cells of interest (e.g., VSMCs, endothelial cells)

  • 24-well plate with cell culture inserts (e.g., 8 µm pore size)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS or a specific growth factor like PDGF-BB)

  • This compound antagonist (e.g., WIT-002)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Serum-starve the cells for 24 hours prior to the assay to increase their responsiveness to the chemoattractant.[20]

  • Harvest and resuspend the cells in serum-free medium containing the this compound antagonist or vehicle control.

  • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Place the cell culture inserts into the wells.

  • Seed the cell suspension (e.g., 5 x 10⁴ cells in 100 µL) into the upper chamber of the inserts.

  • Incubate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.

  • After incubation, remove the inserts from the wells.

  • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

  • Stain the cells with a suitable dye (e.g., 0.5% Crystal Violet).

  • Wash the inserts to remove excess stain and allow them to air dry.

  • Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Protocol 3: Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Matrigel or other basement membrane extract

  • Pre-chilled 96-well plate

  • Serum-free or low-serum medium

  • This compound antagonist (e.g., 20-HEDGE)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw Matrigel on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in medium containing the this compound antagonist or vehicle control.

  • Seed the cells onto the polymerized Matrigel (e.g., 1.5 x 10⁴ cells/well).

  • Incubate for 4-18 hours at 37°C, 5% CO₂.

  • Visualize the tube formation using a phase-contrast microscope.

  • For quantification, the total tube length, number of junctions, and number of branches can be measured using image analysis software (e.g., ImageJ).

  • Alternatively, cells can be labeled with Calcein AM for fluorescent visualization.

Conclusion

This compound antagonists and synthesis inhibitors are powerful pharmacological tools for investigating the diverse roles of this compound in cell culture. By blocking the synthesis or action of this bioactive lipid, researchers can effectively probe its involvement in fundamental cellular processes and its contribution to various disease states. The protocols and data presented here provide a foundation for the successful application of these compounds in cell-based research and drug discovery.

References

Preparing Tissue Homogenates for 20-HETE Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone and plays a crucial role in various physiological and pathophysiological processes, including hypertension, stroke, and angiogenesis.[2][3] Accurate quantification of this compound in tissues is essential for understanding its role in health and disease and for the development of novel therapeutics targeting its signaling pathways. This application note provides a detailed protocol for the preparation of tissue homogenates suitable for subsequent this compound analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its quantification.[4][5]

Data Presentation

Table 1: Recommended Homogenization Buffer Compositions
Buffer TypeComponentConcentrationpHNotes
Krebs-Henseleit Buffer Sodium Chloride (NaCl)138 mM7.4Useful for maintaining tissue viability and physiological conditions.[6]
Potassium Chloride (KCl)7.47 g/L
Magnesium Sulfate (MgSO₄·7H₂O)5.42 g/L
Monobasic Potassium Phosphate (KH₂PO₄)3.26 g/L
Calcium Chloride (CaCl₂·2H₂O)7.34 g/LCan be omitted if not desired.[7]
Sodium Bicarbonate (NaHCO₃)2.1 g/LAdd just before use and after gassing with carbogen.[6][7]
D-Glucose2.0 - 4.5 g/LEnergy source for the tissue.[6][7]
HEPES2.38 g/LOptional, for additional buffering capacity.[6]
Potassium Phosphate Buffer Monobasic Potassium Phosphate (KH₂PO₄)Varies (e.g., 0.018 M)7.4A common buffer for enzyme assays.[8][9][10]
Dibasic Potassium Phosphate (K₂HPO₄)Varies (e.g., 0.081 M)The ratio of monobasic to dibasic determines the pH.[10]
Magnesium Chloride (MgCl₂)10 mMOften included in incubations for this compound synthesis.[8]
General Lysis Buffer Tris-HCl20-50 mM7.5A versatile buffer for protein extraction.[11][12]
Sodium Chloride (NaCl)150 mM
EDTA1 mMChelates divalent cations, inhibiting some proteases.[12]
EGTA1 mMChelates calcium ions.[12]
Non-ionic detergent (e.g., Triton X-100)0.5 - 1% (v/v)Helps to solubilize membrane proteins.[11][12]
Protease Inhibitor Cocktail1xEssential to prevent protein degradation.[11][13]
Table 2: Key Experimental Parameters
ParameterValueNotes
Tissue to Buffer Ratio 100 mg tissue per 500 µL - 900 µL bufferCan be adjusted based on tissue type and downstream application.
Homogenization Method Potter-Elvehjem homogenizer, bead beater, or sonicatorChoice depends on tissue toughness and required throughput. Keep on ice throughout.[12][14]
Centrifugation Speed 1,000 - 2,000 x g (for initial clarification)To remove coarse debris.[11]
10,000 - 16,000 x g (for supernatant)To pellet cellular debris and organelles.
Centrifugation Time 10 - 15 minutes
Centrifugation Temperature 4°CTo maintain sample integrity.[11]
Internal Standard for LC-MS/MS d6-20-HETE or 20-hydroxyeicosa-6(Z),15(Z)-dienoic acidAdded before lipid extraction to account for sample loss and matrix effects.[4][15]
Lipid Extraction Solvent Ethyl AcetateA common solvent for extracting eicosanoids.[8][16]

Experimental Protocols

Protocol 1: Tissue Collection and Storage
  • Excise the tissue of interest from the experimental animal.

  • Immediately rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Blot the tissue dry with filter paper and weigh it.

  • For immediate processing, place the tissue in a pre-chilled tube with the appropriate volume of homogenization buffer.

  • For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

Protocol 2: Preparation of Tissue Homogenate
  • Place the fresh or thawed (on ice) tissue in a pre-chilled homogenization tube.

  • Add the appropriate volume of ice-cold homogenization buffer (see Table 1 for options), typically 5-10 volumes of the tissue weight (e.g., 500-1000 µL for 100 mg of tissue). Ensure the buffer contains a protease inhibitor cocktail.[11][13]

  • Homogenize the tissue on ice using a suitable method (e.g., Potter-Elvehjem homogenizer, bead beater, or sonicator) until no visible tissue fragments remain.[12][14]

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 10,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where this compound is synthesized and present. This is the tissue homogenate.

  • At this point, an aliquot can be taken for protein quantification (e.g., BCA or Bradford assay) to normalize the this compound levels.[11]

Protocol 3: Lipid Extraction for this compound Analysis
  • To a known volume of the tissue homogenate, add an internal standard (e.g., d6-20-HETE) at a known concentration.[4] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[17][18]

  • Acidify the homogenate to a pH of 3.5-4.0 by adding a small volume of dilute acid (e.g., 10% acetic acid or 2 M formic acid).[8][16] This step protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Add at least two volumes of a water-immiscible organic solvent, such as ethyl acetate, to the acidified homogenate.[8][16]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the lipids into the organic phase.

  • Centrifuge the mixture at a low speed (e.g., 1,000 x g) for 5-10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer containing the extracted lipids.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer to maximize the recovery of this compound.

  • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol (B129727) or acetonitrile/water mixture) for analysis.[5]

Mandatory Visualizations

experimental_workflow cluster_collection Tissue Collection & Storage cluster_homogenization Homogenization cluster_extraction Lipid Extraction cluster_analysis Analysis TissueCollection 1. Tissue Excision & Rinsing Weighing 2. Blotting & Weighing TissueCollection->Weighing Storage 3. Snap-freezing (-80°C) or Immediate Use Weighing->Storage AddBuffer 4. Add Ice-Cold Homogenization Buffer + Protease Inhibitors Storage->AddBuffer Homogenize 5. Mechanical Homogenization (on ice) AddBuffer->Homogenize Centrifuge1 6. Centrifugation (10,000-16,000 x g, 4°C) Homogenize->Centrifuge1 CollectSupernatant 7. Collect Supernatant (Tissue Homogenate) Centrifuge1->CollectSupernatant AddIS 8. Add Internal Standard (e.g., d6-20-HETE) CollectSupernatant->AddIS Acidify 9. Acidify to pH 3.5-4.0 AddIS->Acidify AddSolvent 10. Add Ethyl Acetate Acidify->AddSolvent Vortex 11. Vortex & Centrifuge AddSolvent->Vortex CollectOrganic 12. Collect Organic Layer Vortex->CollectOrganic DryAndReconstitute 13. Evaporate & Reconstitute CollectOrganic->DryAndReconstitute LCMS 14. LC-MS/MS Analysis DryAndReconstitute->LCMS

Caption: Experimental workflow for preparing tissue homogenates for this compound analysis.

HETE_signaling cluster_endothelial Vascular Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell HETE_EC This compound GPR75_EC GPR75 HETE_EC->GPR75_EC Gaq11_EC Gαq/11 GPR75_EC->Gaq11_EC GIT1_EC GIT1 GPR75_EC->GIT1_EC cSrc_EC c-Src GIT1_EC->cSrc_EC EGFR_EC EGFR cSrc_EC->EGFR_EC transactivation MAPK_EC MAPK (ERK1/2) EGFR_EC->MAPK_EC IKK_NFkB_EC IKKβ-NF-κB MAPK_EC->IKK_NFkB_EC ACE_EC ACE Induction IKK_NFkB_EC->ACE_EC eNOS_uncoupling eNOS Uncoupling IKK_NFkB_EC->eNOS_uncoupling Cytokines_EC Inflammatory Cytokines IKK_NFkB_EC->Cytokines_EC HETE_VSMC This compound GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC Gaq11_VSMC Gαq/11 GPR75_VSMC->Gaq11_VSMC GIT1_VSMC GIT1 GPR75_VSMC->GIT1_VSMC PKC_VSMC PKC Gaq11_VSMC->PKC_VSMC cSrc_VSMC c-Src GIT1_VSMC->cSrc_VSMC BK_channel BK Channel PKC_VSMC->BK_channel inhibition cSrc_VSMC->BK_channel inhibition Contraction Vasoconstriction BK_channel->Contraction

Caption: this compound signaling pathways in vascular endothelial and smooth muscle cells.[8][19]

References

Application Notes and Protocols for Fluorescent HPLC-Based Detection of 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a key cytochrome P450 (CYP450) metabolite of arachidonic acid, is a potent signaling molecule involved in the regulation of vascular tone, renal function, and angiogenesis.[1] Its role in various pathological conditions, including hypertension, stroke, and cancer, has made it a significant target for therapeutic intervention and biomarker discovery. Accurate and sensitive quantification of this compound in biological matrices is crucial for advancing research in these areas. This document provides a detailed application note and experimental protocols for the determination of this compound using a highly sensitive fluorescent High-Performance Liquid Chromatography (HPLC) assay.

The described method is based on the pre-column derivatization of this compound with a fluorescent labeling agent, enabling highly sensitive detection by a fluorescence detector. This approach offers a robust and cost-effective alternative to mass spectrometry-based methods.

Signaling Pathway of this compound

This compound exerts its biological effects through a complex signaling network, primarily impacting vascular smooth muscle cells and endothelial cells. A simplified representation of the this compound signaling pathway is depicted below, highlighting its role in vasoconstriction and angiogenesis.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F Metabolism This compound This compound CYP4A/4F->this compound PKC PKC This compound->PKC MAPK MAPK This compound->MAPK Rho-kinase Rho-kinase This compound->Rho-kinase KCa channels Large Conductance Ca2+-activated K+ channels (BKCa) PKC->KCa channels Inhibition VEGF VEGF MAPK->VEGF Upregulation Ca2+ influx Increased Intracellular Ca2+ Rho-kinase->Ca2+ influx KCa channels->Ca2+ influx Depolarization leads to Vasoconstriction Vasoconstriction Ca2+ influx->Vasoconstriction Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 1: Simplified this compound signaling cascade.

Experimental Protocols

This section provides detailed methodologies for sample preparation from various biological matrices and the subsequent fluorescent HPLC analysis of this compound. The primary protocol utilizes 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) as the derivatizing agent.

Materials and Reagents
  • Standards: this compound, Internal Standard (e.g., 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid)

  • Derivatizing Agent: 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate

  • Catalyst: N,N-diisopropylethylamine

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297), Water (HPLC grade), Formic acid, Acetic acid

  • Solid-Phase Extraction (SPE) Columns: C18 cartridges

  • Other: Nitrogen gas, vortex mixer, centrifuge, heating block.

Protocol 1: Sample Preparation from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the derivatization solvent (e.g., acetonitrile).

  • Derivatization:

    • Proceed to the derivatization protocol (Protocol 3).

Protocol 2: Sample Preparation from Kidney Tissue
  • Homogenization:

    • Homogenize a known weight of kidney tissue (e.g., 100 mg) in 1 mL of a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Internal Standard Spiking:

    • Add a known amount of internal standard to the homogenate.

  • Acidification:

    • Acidify the homogenate to pH 3-4 with formic acid.

  • Lipid Extraction:

    • Add 3 volumes of ethyl acetate to the acidified homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Collect the upper organic layer.

    • Repeat the extraction step once more.

  • Evaporation:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the residue in a small volume of a low-organic solvent (e.g., 10% methanol in water).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute this compound with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

  • Reconstitution:

    • Reconstitute the final residue in the derivatization solvent.

  • Derivatization:

    • Proceed to the derivatization protocol (Protocol 3).

Protocol 3: Fluorescent Derivatization with 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate
  • To the dried and reconstituted sample extract, add:

    • 10 µL of 1 mg/mL 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate in acetonitrile.

    • 5 µL of 1% N,N-diisopropylethylamine in acetonitrile (catalyst).

  • Vortex briefly to mix.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis.

Protocol 4: HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, often with a small amount of acetic or formic acid. A typical isocratic mobile phase is methanol:water:acetic acid (82:18:0.1, v/v/v).[2]

  • Flow Rate: 1.0 - 1.3 mL/min.[2]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 259 nm

    • Emission Wavelength: 394 nm

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve by derivatizing known amounts of this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the this compound derivative to the standard curve, normalized to the peak area of the internal standard.

Experimental Workflow

The overall experimental workflow for the fluorescent HPLC-based detection of this compound is summarized in the diagram below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction & Purification (SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Acetonitrile Drying->Reconstitution Derivatization Add Fluorescent Reagent & Catalyst Reconstitution->Derivatization Incubation Incubate at 60°C Derivatization->Incubation HPLC HPLC Separation (C18 Column) Incubation->HPLC Detection Fluorescence Detection (Ex/Em: 259/394 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: General experimental workflow.

Data Presentation

The performance of the fluorescent HPLC assay using 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is summarized in the table below. For comparison, data for other potential fluorescent derivatization reagents for carboxylic acids are also included.

Parameter2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate9-Anthryldiazomethane (ADAM)Coumarin-based Reagents
Analyte This compound and other P-450 metabolitesFatty AcidsFatty Acids
Standard Curve Range 1 - 10 ngNot specifiedNot specified
Correlation Coefficient (r²) 0.98[3][4]Not specified≥ 0.9994
Limit of Detection (LOD) 1-100 pg (high gain setting)[2]Picomole level[5]0.22 - 1.06 ng/mL
Limit of Quantification (LOQ) Not specifiedNot specified0.85 - 5.5 ng/mL[3]
Recovery 95 ± 3% (from urine)[2][3][4]Not specifiedNot specified
Intra-assay Variation <5%[3][4]Not specifiedNot specified
Excitation Wavelength (nm) 259365~345
Emission Wavelength (nm) 394412~435

Conclusion

The fluorescent HPLC assay detailed in these application notes provides a sensitive, reliable, and reproducible method for the quantification of this compound in various biological samples. The use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate as a derivatizing agent allows for detection at the picogram level, making it suitable for studies where sample volume is limited or analyte concentrations are low. The provided protocols offer a comprehensive guide for researchers, and the comparative data on different derivatization reagents can aid in method selection and development for the analysis of other carboxylic acid-containing compounds.

References

Application Notes and Protocols: In Vitro Angiogenesis Assays Using 20-HETE Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. 20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, has emerged as a significant regulator of vascular function and angiogenesis.[1][2] It has been demonstrated to promote the proliferation, migration, and tube formation of endothelial cells and endothelial progenitor cells (EPCs), which are key events in the angiogenic cascade.[3][4] this compound agonists, therefore, serve as valuable tools for studying the mechanisms of angiogenesis and for the development of pro-angiogenic or anti-angiogenic therapies.

This document provides detailed protocols for conducting in vitro angiogenesis assays using this compound agonists, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.

Signaling Pathway of this compound in Angiogenesis

This compound exerts its pro-angiogenic effects through a complex signaling network. It stimulates the production of reactive oxygen species (ROS) and activates several downstream pathways, including the PI3K/Akt and ERK/MAPK pathways.[1][4] This leads to the upregulation of key pro-angiogenic factors such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[5][6] A positive feedback loop exists where VEGF can, in turn, stimulate this compound production.[7] The activation of this cascade ultimately promotes endothelial cell proliferation, migration, and differentiation, leading to the formation of new vascular structures.[3][4]

This compound Signaling Pathway in Angiogenesis cluster_0 This compound Agonist cluster_1 Cellular Response cluster_2 Angiogenic Outcomes This compound Agonist This compound Agonist GPR75 GPR75 Receptor This compound Agonist->GPR75 ROS ROS Production (NADPH Oxidase) GPR75->ROS PI3K_Akt PI3K / Akt Pathway ROS->PI3K_Akt ERK_MAPK ERK / MAPK Pathway ROS->ERK_MAPK HIF1a_VEGF HIF-1α / VEGF Expression PI3K_Akt->HIF1a_VEGF ERK_MAPK->HIF1a_VEGF Proliferation Endothelial Cell Proliferation HIF1a_VEGF->Proliferation Migration Endothelial Cell Migration HIF1a_VEGF->Migration Tube_Formation Tube Formation HIF1a_VEGF->Tube_Formation

Caption: Signaling cascade initiated by this compound agonists to promote angiogenesis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and its agonists on key angiogenic processes as reported in the literature.

Assay TypeCell TypeTreatmentConcentrationObserved EffectReference
Proliferation Endothelial Progenitor Cells (EPCs)This compound1 nM12 ± 6.2% increase in proliferation[7]
Proliferation Endothelial Progenitor Cells (EPCs)This compound + VEGF1 nM + 250 pg/mL46 ± 5.5% increase in proliferation[7]
Adhesion Endothelial Progenitor Cells (EPCs)This compoundNot Specified40 ± 5.6% increase in adhesion to fibronectin[7]
Adhesion Endothelial Progenitor Cells (EPCs)This compoundNot Specified67 ± 10% increase in adhesion to endothelial cell monolayer[7]
Tube Formation Mouse Endothelial CellsOverexpression of CYP4F2 (this compound synthase)N/A7.7 ± 1.1 vs. 1.6 ± 0.5 tubes/field (vs. control)[8]
Production Ischemic Hindlimb MuscleIschemiaN/A91 ± 11 pg/mg of this compound produced (vs. 8 ± 2 pg/mg in control)[5]

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., HUVECs, HMVECs) to form capillary-like structures (tubes) on a basement membrane matrix in response to a this compound agonist.

Materials:

  • Endothelial cells (e.g., HUVEC, HMEC-1)

  • Basal medium (e.g., EBM-2) with supplements, low serum (0.5-1% FBS)

  • Growth factor-reduced Matrigel® or similar basement membrane extract

  • This compound agonist (e.g., WIT003, 20-5,14-HEDGE)

  • Vehicle control (e.g., DMSO, ethanol)

  • Ice-cold, sterile 96-well plates

  • Ice-cold, sterile pipette tips

  • Calcein AM (for visualization)

  • Incubator: 37°C, 5% CO₂

  • Fluorescence microscope with camera

Workflow Diagram:

Tube Formation Assay Workflow Start Start Thaw_Matrigel 1. Thaw Matrigel on ice at 4°C overnight Start->Thaw_Matrigel Coat_Plate 2. Coat 96-well plate with 50 µL Matrigel Thaw_Matrigel->Coat_Plate Incubate_Plate 3. Incubate at 37°C for 30-60 min to solidify Coat_Plate->Incubate_Plate Prepare_Cells 4. Prepare cell suspension (1-3 x 10^5 cells/mL) in low-serum medium Incubate_Plate->Prepare_Cells Add_Agonist 5. Add this compound agonist or vehicle to cell suspension Prepare_Cells->Add_Agonist Seed_Cells 6. Seed 100 µL of cell suspension onto gel Add_Agonist->Seed_Cells Incubate_Cells 7. Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_Cells Visualize 8. Stain with Calcein AM and image with microscope Incubate_Cells->Visualize Analyze 9. Quantify tube length, branches, and nodes Visualize->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro tube formation assay.

Procedure:

  • Matrigel Preparation:

    • Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[9][10] All subsequent steps involving Matrigel must be performed on ice using pre-cooled tips and plates to prevent premature gelation.[9][11]

    • Using a pre-cooled pipette tip, add 50 µL of liquid Matrigel to each well of a pre-cooled 96-well plate.[9]

    • Ensure the Matrigel is spread evenly across the well surface. If bubbles form, they can be removed by centrifuging the plate at 300 xg for 10 minutes at 4°C.[11]

    • Transfer the plate to a 37°C incubator for 30-60 minutes to allow the Matrigel to solidify into a gel.[11]

  • Cell Preparation and Seeding:

    • Culture endothelial cells to ~80-90% confluency.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™, Accutase®).[10]

    • Resuspend the cells in a low-serum (0.5-1% FBS) basal medium to create a single-cell suspension. Starving the cells in low-serum media for 2-4 hours prior to seeding can reduce background tube formation.

    • Perform a cell count and adjust the concentration to 1-3 x 10⁵ cells/mL. The optimal seeding density should be determined empirically for each cell line.[10]

    • Prepare treatment conditions by adding the this compound agonist (e.g., at concentrations ranging from 1 nM to 1 µM) or vehicle control to the cell suspension.

  • Incubation and Analysis:

    • Carefully remove the 96-well plate with the solidified Matrigel from the incubator.

    • Gently add 100 µL of the cell suspension containing the appropriate treatment to each well. Avoid disturbing the Matrigel layer.[9]

    • Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal incubation time will vary depending on the cell type and should be determined empirically. Tube formation is often visible within 4-6 hours and well-developed by 12 hours.[12]

    • After incubation, carefully remove the medium.

    • For visualization, cells can be stained with 2 µM Calcein AM in PBS for 30 minutes at 37°C.[11]

    • Capture images of the tube network using a fluorescence microscope at 4x or 10x magnification.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of nodes (intersections), and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: Endothelial Cell Proliferation Assay

This assay measures the effect of a this compound agonist on the proliferation of endothelial cells using a colorimetric method like the MTT or WST-1 assay.

Materials:

  • Endothelial cells

  • Complete growth medium and low-serum medium

  • This compound agonist and vehicle control

  • 96-well tissue culture plates

  • MTT or WST-1 proliferation assay kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to attach and adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • The next day, gently aspirate the growth medium and replace it with 100 µL of low-serum (0.5-1% FBS) medium containing various concentrations of the this compound agonist or vehicle control.

    • Incubate the plate for 24 to 72 hours.

  • Quantification:

    • At the end of the incubation period, add 10 µL of the MTT (5 mg/mL) or WST-1 reagent to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage increase in proliferation relative to the vehicle control.

Protocol 3: Endothelial Cell Migration (Wound Healing) Assay

This assay evaluates the effect of a this compound agonist on the directional migration of endothelial cells.

Materials:

  • Endothelial cells

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tip or cell scraper

  • Low-serum medium

  • This compound agonist and vehicle control

  • Microscope with a camera

Procedure:

  • Create Monolayer:

    • Seed endothelial cells in a 24-well plate and grow them to 100% confluency.

  • Create Wound:

    • Using a sterile 200 µL pipette tip, create a linear "scratch" or wound down the center of the cell monolayer.

    • Gently wash the wells twice with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add low-serum medium containing the this compound agonist or vehicle control to the respective wells.

    • Immediately acquire an image of the wound at 0 hours using a microscope (10x magnification). Mark the location for subsequent imaging.

    • Incubate the plate at 37°C, 5% CO₂.

    • Acquire images of the same wound location at subsequent time points (e.g., 6, 12, and 24 hours).

  • Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0. Compare the rate of closure between the agonist-treated and control groups.

Conclusion

The protocols and data provided in these application notes offer a robust framework for investigating the pro-angiogenic properties of this compound agonists. By utilizing these standardized in vitro assays, researchers can effectively characterize the cellular and molecular mechanisms by which this compound modulates angiogenesis, facilitating the discovery and development of novel therapeutic agents targeting vascular growth.

References

Application Notes and Protocols for Solid-Phase Extraction of 20-HETE from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, renal function, and blood pressure. Elevated levels of this compound in urine have been associated with hypertension, endothelial dysfunction, and diabetic kidney disease, making it a valuable biomarker for cardiovascular and renal pathologies.[1][2][3][4]

Accurate quantification of this compound in urine is crucial for clinical and preclinical research. However, the complex nature of the urine matrix necessitates a robust sample preparation method to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of eicosanoids, including this compound, from biological fluids.[5][6] This document provides a detailed protocol for the solid-phase extraction of this compound from human urine samples using C18 reverse-phase cartridges, ensuring high recovery and reproducible results for subsequent analysis by methods such as LC-MS/MS or GC-MS.

Signaling Pathway of this compound

This compound exerts its biological effects through a complex signaling cascade. It is synthesized from arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2. The CYP4A/4F enzymes then convert arachidonic acid to this compound. In vascular smooth muscle cells, this compound leads to vasoconstriction by inhibiting the large-conductance calcium-activated potassium (BKCa) channels. In endothelial cells, it can cause endothelial dysfunction by increasing oxidative stress. This compound has been shown to bind to the G-protein coupled receptor GPR75, initiating downstream signaling pathways.

This compound Signaling Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cyp CYP4A/CYP4F Enzymes aa->cyp hete20 This compound cyp->hete20 gpr75 GPR75 hete20->gpr75 Binds to vsmc Vascular Smooth Muscle Cells gpr75->vsmc Activates endo Endothelial Cells gpr75->endo Activates bkca Inhibition of BKCa Channels vsmc->bkca Leads to vasoconstriction Vasoconstriction bkca->vasoconstriction Results in ros Increased Oxidative Stress (ROS) endo->ros Leads to dysfunction Endothelial Dysfunction ros->dysfunction Results in

Biosynthesis and primary signaling actions of this compound.

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol details the steps for the extraction of this compound from human urine samples using C18 solid-phase extraction cartridges.

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Human urine samples

  • Internal Standard (e.g., this compound-d6)

  • β-glucuronidase (from Helix pomatia or recombinant)

  • Acetic acid

  • Hydrochloric acid (2M)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Collection and Storage
  • Collect urine samples in sterile containers. For 24-hour collections, keep the collection vessel refrigerated.

  • For long-term storage, freeze samples at -80°C to prevent degradation of this compound.

  • Before use, thaw frozen samples at room temperature.

Experimental Workflow

SPE Workflow for this compound from Urine start Urine Sample Collection pretreatment 1. Sample Pre-treatment - Thaw and Centrifuge - Add Internal Standard - Hydrolysis (β-glucuronidase) - Acidification (pH 3.5-4.0) start->pretreatment spe_conditioning 2. SPE Cartridge Conditioning - Methanol (5 mL) - Deionized Water (5 mL) sample_loading 3. Sample Loading - Apply pre-treated sample pretreatment->sample_loading spe_conditioning->sample_loading washing 4. Washing - Deionized Water (5 mL) - 5% Methanol in Water (3 mL) - Hexane (10 mL) sample_loading->washing elution 5. Elution - Ethyl Acetate (10 mL) or Methanol (4 mL) washing->elution drydown 6. Dry-down and Reconstitution - Evaporate under Nitrogen - Reconstitute in mobile phase elution->drydown analysis 7. Analysis (LC-MS/MS or GC-MS) drydown->analysis

Workflow for the solid-phase extraction of this compound.
Step-by-Step Procedure

1. Sample Pre-treatment

1.1. Thaw frozen urine samples at room temperature. 1.2. Vortex the sample to ensure homogeneity and centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter. 1.3. Transfer a known volume (e.g., 2-5 mL) of the supernatant to a clean tube. 1.4. Add an appropriate amount of an internal standard (e.g., this compound-d6) to each sample, vortex to mix. 1.5. Hydrolysis Step (for total this compound): Since this compound is primarily excreted as a glucuronide conjugate, a hydrolysis step is essential for the quantification of total this compound.

  • Add β-glucuronidase to the urine sample (follow manufacturer's instructions for enzyme activity and incubation conditions, typically incubate at 37°C for 1-2 hours). 1.6. Acidification: Acidify the sample to a pH of 3.5-4.0 using 2M hydrochloric acid or acetic acid.[7][8] This step is crucial for the efficient retention of acidic analytes like this compound on the C18 sorbent.

2. Solid-Phase Extraction (SPE)

2.1. Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 SPE cartridge.
  • Follow with 5 mL of deionized water. Do not allow the sorbent to dry.[8]

2.2. Sample Loading:

  • Apply the pre-treated urine sample to the conditioned C18 cartridge.
  • Maintain a slow and steady flow rate of approximately 0.5-1 mL/minute.

2.3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Wash with 3 mL of 5% methanol in water to remove less polar interferences.[8]
  • A final wash with 10 mL of hexane can be performed to remove non-polar lipids.[7]
  • After the final wash, dry the sorbent under vacuum for 5-10 minutes.

2.4. Elution:

  • Elute the this compound from the cartridge with 4 mL of methanol or 10 mL of ethyl acetate.[7][8] Collect the eluate in a clean collection tube.

3. Dry-down and Reconstitution

3.1. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or 30°C. 3.2. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile (B52724) and water). 3.3. Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound in human urine.

Table 1: SPE Performance for this compound from Urine

ParameterValueReference
Recovery 95%[9]
Intra-assay Variation <5%[9]

Note: Recovery and variation can be method and laboratory dependent. It is recommended to perform in-house validation.

Table 2: Urinary this compound Concentrations in Human Populations

PopulationThis compound ConcentrationReference
Normotensive Subjects 298 pmol/24 h (in women)[10]
Untreated Hypertensive Subjects 448 pmol/24 h (in women)[10]
Normotensive Subjects 528 pmol/24 h (in men)[10]
Patients without Diabetes 2.1 pmol/mg creatinine[2]
Patients with Diabetes 21.9 pmol/mg creatinine[2]
Patients with Diabetic Kidney Disease Significantly elevated vs. diabetics without kidney injury[2]

Concentrations can vary based on factors such as age, sex, BMI, and co-morbidities.[2][10]

Conclusion

The solid-phase extraction protocol outlined in this document provides a reliable and efficient method for the isolation and concentration of this compound from human urine samples. The use of C18 reverse-phase cartridges, combined with appropriate sample pre-treatment including a hydrolysis step, ensures high recovery and clean extracts suitable for sensitive downstream analytical techniques. This methodology is essential for researchers and clinicians investigating the role of this compound in cardiovascular and renal diseases, and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Dosage and Administration of 20-HETE Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the dosage, administration, and experimental protocols for using 20-hydroxyeicosatetraenoic acid (20-HETE) analogs in preclinical animal models. It includes summarized data from various studies, detailed methodologies, and visual diagrams of key pathways and workflows.

Introduction to this compound and its Analogs

20-hydroxyeicosatetraenoic acid (this compound) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families.[1] It is a potent regulator of vascular tone and renal function, acting as a vasoconstrictor and influencing sodium transport.[1][2] Dysregulation of this compound levels is implicated in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction.[1][3]

The development of stable synthetic agonists and antagonists of this compound has enabled researchers to investigate its physiological and pathophysiological roles.[1][4] These analogs allow for targeted modulation of the this compound pathway in vivo, providing valuable tools for drug development and mechanistic studies.[1][5] This guide summarizes established dosages and provides protocols for their administration in common animal models.

Summary of Dosage and Administration in Animal Models

The selection of a this compound analog, its dosage, and the route of administration are critical for successful in vivo studies. The appropriate choice depends on the specific animal model, the disease state being investigated, and the desired duration of action. The following table summarizes dosages and administration routes for various this compound analogs cited in the literature.

This compound Analog Analog Type Animal Model Disease Model Dosage Route of Administration Key Findings / Notes Citation
5,14-20-HEDE AgonistSprague-Dawley RatRenal Ischemia-Reperfusion10 mg/kgSubcutaneous (s.c.)Attenuated renal injury and dysfunction.[6]
5,14-20-HEDGE AgonistSprague-Dawley RatRenal Ischemia-Reperfusion1 mg/kgSubcutaneous (s.c.)More efficacious than 5,14-20-HEDE; almost completely prevented the rise in plasma creatinine. Also effective when given after reperfusion.[6]
AAA AntagonistSpontaneously Hypertensive Rat (SHR)Hypertension10 mg/kg/dayIn drinking waterCombination with an EET analog prevented hypertension development in young SHRs.[7]
AAA AntagonistMouse (Myh11-4a12)Hypertension (VSMC-specific CYP4A12 overexpression)10 mg/kg/dayIn drinking waterReversed hypertension, increased vascular contractility, and reduced vasodilation over a 12-day treatment period.[8][9]
20-SOLA AntagonistMouse (this compound dependent)HypertensionNot specifiedIn drinking waterLowered blood pressure; noted as a preferred method to overcome the short half-life of other antagonists.[1][10]
Generic Antagonists AntagonistGeneral In Vivo UseNot specified10 mg/kgNot specifiedHigh doses required multiple times a day due to short half-life.[10]

*AAA: N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide.[8] *20-SOLA: 2,5,8,11,14,17- hexaoxanonadecan-19-yl-20-hydroxyeicosa 6(Z), 15(Z)-dienoate.[1][10]

Experimental Protocols

Detailed and consistent experimental procedures are essential for reproducible results. The following protocols are based on methodologies described in published studies.

This protocol is suitable for delivering a precise, bolus dose of an analog. It is based on the methodology used in renal ischemia-reperfusion injury studies.[6]

Materials:

  • This compound analog (e.g., 5,14-20-HEDE or 5,14-20-HEDGE)

  • Vehicle: 11% sulfobutyl-β-cyclodextrin in 165 mM mannitol (B672) solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation: Weigh the animal accurately to calculate the precise injection volume. Manually restrain the animal securely or use an appropriate restraint device.[11]

  • Injection Site: Identify the injection site, typically the loose skin over the dorsal midline (scruff of the neck). This area has fewer sensory nerve endings, minimizing discomfort.

  • Vehicle Preparation: Prepare the vehicle solution (11% sulfobutyl-β-cyclodextrin in 165 mM mannitol). This vehicle is effective for solubilizing lipophilic compounds like this compound analogs for parenteral administration.[6]

  • Analog Preparation: Dissolve the this compound analog in the vehicle to the desired final concentration (e.g., to deliver 1 mg/kg or 10 mg/kg in a volume of 1 ml/kg).[6] Vortex briefly if necessary to ensure complete dissolution.

  • Administration:

    • Gently lift the skin at the injection site to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel.

    • Inject the solution slowly into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersal.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, such as local irritation or signs of distress. Note that the half-life of subcutaneously injected analogs like 5,14-20-HEDE and 5,14-20-HEDGE has been measured to be approximately 4 hours in rats.[6]

This method is ideal for chronic studies, providing continuous drug exposure and overcoming the short half-life of many analogs.[7][10] It is less stressful for the animals than repeated injections.[12]

Materials:

  • Water-soluble this compound antagonist (e.g., AAA or 20-SOLA)

  • Animal water bottles

  • Graduated cylinder

  • Animal balance

Procedure:

  • Determine Water Consumption: Before starting the treatment, measure the average daily water intake for the specific strain and age of the animals being used (typically measured in ml/day/animal). This is crucial for accurate dose calculation.

  • Calculate Required Concentration:

    • Determine the target daily dose (e.g., 10 mg/kg/day).[7][8]

    • Weigh the animals to get an average body weight (kg).

    • Calculate the total daily dose per animal: Dose (mg/animal) = Target Dose (mg/kg/day) x Average Weight (kg).

    • Calculate the required concentration in the drinking water: Concentration (mg/ml) = Dose (mg/animal) / Average Daily Water Intake (ml/animal).

  • Prepare Medicated Water:

    • Dissolve the calculated amount of the this compound analog in the total volume of drinking water required for the cage/group for a set period (e.g., 24-48 hours).

    • Ensure the analog is fully dissolved. Water-soluble antagonists like AAA and 20-SOLA are well-suited for this route.[7][10]

  • Administration and Monitoring:

    • Replace the regular water bottles with the bottles containing the medicated water.

    • Measure the remaining volume of medicated water daily (or every 2-3 days) to monitor consumption and recalculate the actual dose administered.

    • Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and potency.

    • Monitor the animals' weight and general health throughout the study.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly aid in understanding and planning. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

This compound exerts its effects by binding to the G-protein coupled receptor GPR75.[3][13] This binding event triggers distinct downstream signaling cascades in endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), contributing to vascular dysfunction and hypertension.[5][13]

GPR75_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell HETE_EC This compound GPR75_EC GPR75 HETE_EC->GPR75_EC Gaq_EC Gαq/11 dissociation GPR75_EC->Gaq_EC activates GIT1_EC GIT1 association GPR75_EC->GIT1_EC activates cSrc_EC c-Src GIT1_EC->cSrc_EC activates EGFR_EC EGFR Transactivation cSrc_EC->EGFR_EC activates MAPK_EC MAPK / NF-κB Pathway EGFR_EC->MAPK_EC activates ACE ↑ ACE Expression MAPK_EC->ACE eNOS eNOS Uncoupling (↓ NO Bioavailability) MAPK_EC->eNOS Dysfunction Endothelial Dysfunction ACE->Dysfunction eNOS->Dysfunction HETE_VSMC This compound GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC PKC PKC GPR75_VSMC->PKC activates ROCK Rho-kinase (ROCK) GPR75_VSMC->ROCK activates BK ↓ BK Channel Activity PKC->BK MLC ↑ Myosin Light Chain Phosphorylation ROCK->MLC Contraction Vasoconstriction BK->Contraction MLC->Contraction

Caption: this compound signaling via GPR75 in vascular cells.

A well-structured workflow is crucial for the execution of animal studies investigating the effects of this compound analogs. This diagram outlines the key phases of a typical preclinical experiment.

Experimental_Workflow cluster_prep cluster_treat cluster_analysis arrow arrow A Animal Model Selection (e.g., SHR, Cyp4a12-Tg) B Acclimatization (1-2 weeks) A->B C Baseline Measurements (e.g., Blood Pressure, Weight) B->C D Group Assignment (Vehicle, Analog Dose 1, etc.) C->D E Analog Administration (e.g., Drinking Water, s.c.) D->E F In-life Monitoring (Daily Health, Weight, BP) E->F G Endpoint Data Collection (e.g., Telemetry BP) F->G End of Study H Tissue Harvest & Ex Vivo Analysis (Vascular Reactivity, Gene Expression) G->H I Data Analysis & Interpretation H->I

Caption: General experimental workflow for in vivo this compound analog studies.

References

Application Notes and Protocols for Western Blot Analysis of CYP4A/4F Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Western blot analysis of Cytochrome P450 4A (CYP4A) and 4F (CYP4F) protein expression. The protocols outlined below cover sample preparation, electrophoresis, protein transfer, immunodetection, and quantitative analysis, offering a detailed framework for accurate and reproducible results.

Introduction to CYP4A and CYP4F

The Cytochrome P450 4 (CYP4) family of enzymes are monooxygenases involved in the metabolism of fatty acids and xenobiotics.[1][2] Specifically, the CYP4A and CYP4F subfamilies play crucial roles in the ω-hydroxylation of fatty acids, including the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE).[2][3] this compound is a significant signaling molecule implicated in the regulation of vascular tone, inflammation, and kidney function.[3][4] Consequently, the expression levels of CYP4A and CYP4F enzymes are of considerable interest in various physiological and pathological contexts, including hypertension, cancer, and cardiovascular diseases.[1][4]

Western blotting is a powerful and widely used technique to detect and quantify the expression levels of specific proteins like CYP4A and CYP4F in complex biological samples.[5] This method involves the separation of proteins by size, their transfer to a solid support membrane, and subsequent detection using specific antibodies.

Signaling Pathway of CYP4A/4F and this compound Production

CYP4A and CYP4F enzymes are key players in the metabolism of arachidonic acid, leading to the production of the bioactive lipid this compound. This signaling molecule exerts its effects through various downstream pathways, influencing cellular functions such as proliferation, migration, and inflammation.

CYP4A_4F_Signaling Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/CYP4F (ω-hydroxylases) Arachidonic_Acid->CYP4A_4F 20_HETE This compound CYP4A_4F->20_HETE Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) 20_HETE->Downstream Cellular_Effects Cellular Effects (Vasoconstriction, Angiogenesis, Inflammation) Downstream->Cellular_Effects

CYP4A/4F signaling pathway leading to this compound production and downstream cellular effects.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps involved in the Western blot analysis of CYP4A/4F protein expression.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer Sample_Collection 1. Sample Collection (Cells or Tissues) Lysis 2. Cell Lysis & Protein Extraction Sample_Collection->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Denaturation 4. Sample Denaturation Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Blocking 7. Blocking Primary_Ab 8. Primary Antibody Incubation (anti-CYP4A or anti-CYP4F) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL) Secondary_Ab->Detection Analysis 11. Data Analysis & Normalization Detection->Analysis Transfer 6. Protein Transfer (e.g., PVDF membrane) SDS_PAGE->Transfer Transfer->Blocking

A streamlined workflow for the Western blot analysis of CYP4A/4F proteins.

Detailed Experimental Protocols

Sample Preparation and Protein Extraction

a. From Cultured Cells (Adherent)

  • Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). For a 10 cm dish, use 0.5-1.0 mL of lysis buffer.[6][7]

  • Scrape the cells off the dish using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.[6]

b. From Tissues

  • Dissect the tissue of interest on ice and wash with ice-cold PBS to remove any blood.[6]

  • Weigh the tissue and add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) at a ratio of approximately 100 mg of tissue to 1 mL of buffer.

  • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.

  • Centrifuge the homogenate at approximately 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a fresh tube on ice.

Protein Concentration Determination
  • Determine the protein concentration of the lysates using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[7][8]

  • Follow the manufacturer's instructions for the chosen assay kit.

  • Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein per lane (typically 20-50 µg).[5]

SDS-PAGE
  • Prepare protein samples by mixing the lysate with an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[7]

Protein Transfer
  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus.

  • Transfer the proteins from the gel to the membrane. This can be done using a wet or semi-dry transfer system. A typical condition for wet transfer is 100 V for 1 hour.[7]

Immunodetection
  • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).[7]

  • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[7][8]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7][8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[7][8]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7][8]

  • Wash the membrane again three times for 10 minutes each with TBST.[8]

Signal Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[8]

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.[8]

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in sample loading.[8][9]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and dilutions for antibodies and protein samples. Note that optimal conditions may vary and should be determined empirically.

Table 1: Recommended Antibody Dilutions for Western Blot

Antibody TargetHost SpeciesClonalitySupplier ExampleRecommended Starting Dilution
CYP4ARabbitPolyclonalNovus Biologicals (NBP2-16081)1:500 - 1:3000
CYP4ARabbitPolyclonalThermo Fisher (BS-5054R)1:300[10]
CYP4AMouseMonoclonalSanta Cruz Biotech (sc-271983)Varies by application[11]
CYP4F2RabbitPolyclonalSanta Cruz Biotech (sc-67156)1:100 - 1:1000[12]
CYP4F2RabbitPolyclonalMyBioSource (MBS821628)Varies by application[13]
Goat anti-Rabbit IgG (HRP)GoatPolyclonalSanta Cruz Biotech (sc-2004)1:2000 - 1:100,000[12]
Goat anti-Mouse IgG (HRP)GoatPolyclonalOriGene (TA130003)1:20,000[7]

Table 2: Recommended Protein Loading Amounts

Sample TypeRecommended Protein Load per LaneNotes
Cell Lysate20 - 50 µgThe optimal amount should be determined to ensure the signal is within the linear range of detection.[5]
Tissue Homogenate30 - 60 µgTissue samples may require higher loading amounts due to complexity.
Purified/Recombinant Protein10 - 100 ngUsed as a positive control.

Important Considerations for Quantitative Western Blotting

  • Linear Range: To ensure accurate quantification, it is crucial to work within the linear range of detection for both the target protein and the loading control.[9][14] This may require optimizing the amount of protein loaded and the antibody concentrations.

  • Loading Controls: Housekeeping proteins like β-actin or GAPDH are commonly used for normalization. However, their expression may vary under certain experimental conditions. Total protein staining is an increasingly accepted alternative for normalization.[9][15][16]

  • Antibody Validation: It is essential to use antibodies that have been validated for specificity to the target protein to avoid cross-reactivity and off-target signals.[17]

  • Replicates: Performing experiments with biological and technical replicates is critical for the statistical validation of the observed changes in protein expression.[18]

By following these detailed protocols and considering the key aspects of quantitative analysis, researchers can achieve reliable and reproducible Western blot results for CYP4A and CYP4F protein expression.

References

Application Notes and Protocols for the Measurement of 20-HETE by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid mediator produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] As a potent vasoconstrictor, this compound plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[3][4] It depolarizes vascular smooth muscle cells by inhibiting potassium (K+) channels.[1][5] Elevated levels of this compound are associated with several cardiovascular pathologies, including hypertension, stroke, and myocardial infarction, making it a significant target for drug development.[6] Furthermore, this compound is implicated in promoting angiogenesis, cell proliferation, and inflammation.[2][5]

Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological roles and for the development of therapeutic interventions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for this purpose.[3][4] Although earlier methods often required extensive sample cleanup, modern protocols combined with the high specificity of MS provide robust and sensitive measurement of this compound.[3][4][7] This document provides detailed protocols and application notes for the measurement of this compound using GC-MS.

This compound Signaling Pathway

This compound exerts its biological effects by activating specific signaling cascades. It binds to the G-protein coupled receptor GPR75, initiating distinct downstream pathways in different cell types, such as vascular endothelial and smooth muscle cells.[6][8] In endothelial cells, this activation leads to endothelial dysfunction via increased oxidative stress and reduced nitric oxide (NO) bioavailability.[1][8] In vascular smooth muscle cells, the signaling cascade results in vasoconstriction.[8]

20-HETE_Signaling_Pathway cluster_0 Initiation cluster_1 Receptor Activation cluster_2 Endothelial Cell Signaling cluster_3 Vascular Smooth Muscle Cell Signaling Arachidonic Acid Arachidonic Acid CYP4A/F Enzymes CYP4A/F Enzymes Arachidonic Acid->CYP4A/F Enzymes This compound This compound CYP4A/F Enzymes->this compound GPR75 GPR75 This compound->GPR75 Binds eNOS eNOS Uncoupling This compound->eNOS Gaq11 Gαq/11 GPR75->Gaq11 Activates cSrc_EC c-Src Gaq11->cSrc_EC NADPH NADPH Oxidase Gaq11->NADPH PKC PKC Gaq11->PKC cSrc_VSMC c-Src Gaq11->cSrc_VSMC EGFR_EC EGFR (Transactivation) cSrc_EC->EGFR_EC MAPK MAPK (ERK1/2) EGFR_EC->MAPK IKK_NFkB IKKβ / NF-κB MAPK->IKK_NFkB MAPK->NADPH ACE ↑ ACE Expression IKK_NFkB->ACE Dysfunction Endothelial Dysfunction ACE->Dysfunction Superoxide ↑ Superoxide (O₂⁻) eNOS->Superoxide NADPH->Superoxide Superoxide->Dysfunction MaxiKb MaxiKβ Phosphorylation PKC->MaxiKb cSrc_VSMC->MaxiKb Vasoconstriction Vasoconstriction MaxiKb->Vasoconstriction

Fig. 1: this compound Signaling Pathway

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the biological matrix and the physiological or pathological state. The following tables summarize quantitative data reported in various studies.

Table 1: this compound Concentration in Human Cells and Fluids

Biological SampleConditionThis compound ConcentrationReference
Human Polymorphonuclear LeukocytesStimulated with fMLP (0.1 µM)1.2 pg / 10⁶ cells[7]
Human Polymorphonuclear LeukocytesStimulated with PAF (0.1 µM)1.3 pg / 10⁶ cells[7]
Human Polymorphonuclear LeukocytesStimulated with A23187 (2 µM)5.7 pg / 10⁶ cells[7]
Cerebrospinal Fluid (CSF)Subarachnoid Hemorrhage (with vasospasm)0.7 - 2.9 ng/mL (peak)[9]
Cerebrospinal Fluid (CSF)Subarachnoid Hemorrhage (no vasospasm)Not detectable[9]

Table 2: this compound Concentration in Animal Tissues

Biological SampleConditionThis compound Concentration (normalized)Reference
Mouse Gracilis MuscleNon-ischemic (Control)8 ± 2 pg/mg protein[10]
Mouse Gracilis MuscleIschemic (Day 3 post-ligation)91 ± 11 pg/mg protein[10]

Experimental Workflow for GC-MS Analysis

The overall workflow for this compound measurement involves several key stages, from sample collection and extraction to chemical derivatization and instrumental analysis. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Collect 1. Sample Collection (e.g., Urine, Plasma, Tissue) Spike 2. Spike with Internal Standard (e.g., [2H2]-20-HETE) Collect->Spike Hydrolysis 3. Enzymatic Hydrolysis (for Urine Samples, using Glucuronidase) Spike->Hydrolysis Extract 4. Lipid Extraction (SPE or LLE) Hydrolysis->Extract Ester 5. Esterification (Carboxyl Group) (e.g., to Pentafluorobenzyl (PFB) ester) Extract->Ester Silyl 6. Silylation (Hydroxyl Group) (e.g., to t-Butyldimethylsilyl (tBDMS) ether) Ester->Silyl GCMS 7. GC-MS Analysis (NCI mode, Selected Ion Monitoring) Silyl->GCMS Data 8. Data Processing (Peak Integration, Ratio Calculation) GCMS->Data Quant 9. Quantification (vs. Standard Curve) Data->Quant

Fig. 2: Experimental Workflow for this compound Measurement

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in biological samples. It is crucial to use high-purity solvents and clean glassware to avoid contamination.[11]

Protocol 1: Sample Preparation and Extraction

This protocol is adapted for urine samples but can be modified for other biological fluids like plasma or cell culture media.

Materials:

  • Deuterated this compound internal standard (e.g., [2H2]-20-HETE or this compound-d6).

  • β-glucuronidase.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane (HPLC grade).

  • Formic Acid or Acetic Acid.

Procedure:

  • Sample Collection: Collect 24-hour urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: To 1-5 mL of urine, add a known amount of deuterated this compound internal standard.

  • Enzymatic Hydrolysis: Since most urinary this compound is conjugated as a glucuronide, enzymatic deconjugation is necessary.[12] Adjust the sample pH to ~6.8 and add β-glucuronidase. Incubate at 37°C for at least 2 hours.

  • Acidification: Acidify the sample to a pH of ~4.0 using formic or acetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) by washing sequentially with methanol and then water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the analytes (including this compound) with a suitable organic solvent like ethyl acetate or methanol.[10]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.

Protocol 2: Chemical Derivatization

Derivatization is essential to increase the volatility and thermal stability of this compound for GC analysis.[13][14] This two-step process targets the carboxylic acid and hydroxyl functional groups.

Materials:

  • Pentafluorobenzyl bromide (PFB-Br) solution in acetonitrile.

  • N,N-Diisopropylethylamine (DIPEA) solution in acetonitrile.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Acetonitrile, Iso-octane (GC grade).

Procedure:

  • PFB Esterification (Carboxyl Group):

    • Reconstitute the dried extract from Protocol 1 in acetonitrile.

    • Add PFB-Br solution and DIPEA solution.[15]

    • Vortex the mixture and incubate at room temperature for 20-30 minutes.[15]

    • Dry the sample completely under nitrogen.

  • tBDMS Ether Formation (Hydroxyl Group):

    • To the dried PFB ester, add MTBSTFA and acetonitrile.

    • Incubate the reaction mixture at 60°C for 30-60 minutes to form the tert-butyldimethylsilyl (tBDMS) ether. The use of the tBDMS derivative has been shown to be effective for clear detection in urine samples.[12]

    • After incubation, evaporate the solvent under nitrogen.

  • Final Reconstitution: Dissolve the final derivatized sample in a volatile organic solvent suitable for GC injection, such as iso-octane or hexane.[11][15]

Protocol 3: GC-MS Instrumental Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).

  • Mass Spectrometer: Operated in Negative Chemical Ionization (NCI) or Electron Capture Ionization (ECI) mode.[7][12] NCI is highly sensitive for electronegative derivatives like PFB esters.

  • Carrier Gas: Helium.[12]

  • Injection Mode: Splitless injection is typically used to maximize sensitivity.[12][16]

  • Temperature Program: An appropriate temperature gradient is required to separate this compound from other components. A typical program might start at 150°C and ramp up to 300°C.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification.[7] Specific ions for the derivatized this compound and its internal standard are monitored.

    • For the PFB-tBDMS derivative, monitor the [M-PFB]⁻ fragment ions.[12]

    • Endogenous this compound: m/z 433 .[12]

    • [2H2]-20-HETE internal standard: m/z 435 .[12]

Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram by comparing its retention time to that of an authentic standard.

  • Integrate the peak areas for the characteristic ions of endogenous this compound (m/z 433) and the internal standard (m/z 435).

  • Calculate the ratio of the endogenous this compound peak area to the internal standard peak area.

  • Generate a standard curve by analyzing known amounts of this compound standard with a fixed amount of internal standard.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the standard curve. The detection limit for this type of assay can be in the low picogram range (e.g., 0.2 pg on-column).[12]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 20-HETE ELISA Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of their 20-Hydroxyeicosatetraenoic acid (20-HETE) ELISA assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound ELISA experiments that can impact assay sensitivity.

Issue 1: Low Signal or No Signal

A weak or absent signal is a frequent problem that can prevent the accurate quantification of this compound.

Possible Causes and Solutions

CauseRecommended Solution
Suboptimal Antibody Concentration The concentration of the anti-20-HETE antibody is critical in a competitive ELISA. Perform a checkerboard titration to determine the optimal antibody concentration that provides the best signal-to-noise ratio.
Inefficient Blocking Inadequate blocking of non-specific binding sites on the microplate can lead to low signal. Test different blocking buffers (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blockers) and optimize the blocking time and temperature.[1][2][3]
Suboptimal Incubation Times and Temperatures Incubation times that are too short may not allow for sufficient binding. Conversely, excessively long incubations can increase background noise. Optimize the incubation times for the sample, and detection antibody steps. While room temperature is often recommended, some assays benefit from overnight incubation at 4°C to enhance sensitivity.[4][5][6]
Improper Sample Preparation As a lipid mediator, this compound requires proper extraction from complex biological matrices like plasma or tissue homogenates to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method.[7]
Degraded Reagents Ensure that all kit components, especially the this compound standard and enzyme-conjugated this compound, have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.
Incorrect Assay Procedure Carefully review the kit protocol to ensure all steps were performed correctly and in the proper order.
Issue 2: High Background

High background noise can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Washing Inadequate washing can leave unbound reagents in the wells, contributing to high background. Increase the number of wash cycles and ensure complete aspiration of wash buffer between each step. The addition of a detergent like Tween-20 to the wash buffer can also help.[8]
Cross-Reactivity of Antibodies The detection antibody may be cross-reacting with other molecules in the sample or with components of the blocking buffer. Ensure the blocking buffer is appropriate for your sample type and consider using a different blocking agent if necessary.[8]
High Concentration of Detection Reagent An overly concentrated enzyme-conjugated this compound solution can lead to high background. Optimize the concentration of the conjugate through titration.
Contaminated Reagents or Buffers Use fresh, high-purity reagents and buffers to avoid contamination that can increase background signal.
Extended Incubation Times While longer incubations can sometimes increase signal, they can also elevate background. Find the optimal balance for your specific assay.
Issue 3: High Coefficient of Variation (CV)

High variability between replicate wells can compromise the reliability and reproducibility of your results.

Possible Causes and Solutions

CauseRecommended Solution
Pipetting Inconsistencies Ensure accurate and consistent pipetting technique for all reagents and samples. Use calibrated pipettes and fresh tips for each addition.
Inadequate Plate Washing Inconsistent washing across the plate can lead to variability. Automated plate washers can improve consistency.
Temperature Gradients Uneven temperature across the microplate during incubation can cause variations in reaction rates. Ensure the plate is incubated in a stable temperature environment.
Edge Effects Wells on the outer edges of the plate can be more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with buffer.
Improper Mixing of Reagents Thoroughly mix all reagents before use to ensure homogeneity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for extracting this compound from plasma samples using a C18 SPE cartridge.

Materials:

Procedure:

  • Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.

  • Load the Sample: Acidify the plasma sample to a pH of approximately 4.0 with acetic acid. Load the acidified plasma onto the conditioned C18 cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities. Follow with a wash of 5 mL of hexane to remove non-polar lipids.

  • Elute this compound: Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Dry the Sample: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The sample is now ready for analysis.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol describes how to perform a checkerboard titration to determine the optimal concentrations of the anti-20-HETE antibody and the HRP-conjugated this compound for a competitive ELISA.

Procedure:

  • Prepare Antibody Dilutions: Prepare a series of dilutions of the anti-20-HETE antibody in the appropriate coating buffer (e.g., ranging from 1:1,000 to 1:16,000).

  • Prepare HRP-Conjugate Dilutions: Prepare a series of dilutions of the HRP-conjugated this compound in the assay buffer (e.g., ranging from 1:5,000 to 1:40,000).

  • Coat the Plate: Coat the wells of a 96-well plate with the different dilutions of the anti-20-HETE antibody, with each column receiving a different dilution. Incubate as recommended by the manufacturer.

  • Block the Plate: After washing the plate, add blocking buffer to all wells and incubate.

  • Add HRP-Conjugate: After another wash step, add the different dilutions of the HRP-conjugated this compound to the wells, with each row receiving a different dilution.

  • Develop and Read the Plate: Add the substrate and stop solution according to the kit protocol. Read the absorbance at the appropriate wavelength.

  • Analyze the Results: The optimal combination of antibody and conjugate concentrations will be the one that provides a high signal with a low background. This is typically the combination that yields an absorbance value of approximately 1.0-1.5 in the absence of any competing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound competitive ELISA?

A1: In a competitive ELISA for this compound, the wells of a microplate are coated with an anti-20-HETE antibody. When the sample and a fixed amount of enzyme-labeled this compound (the conjugate) are added to the wells, the this compound in the sample competes with the labeled this compound for binding to the antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the amount of this compound in the sample. After a wash step, a substrate is added, and the resulting color development is measured. A lower signal indicates a higher concentration of this compound in the sample.[9][10]

Q2: How should I prepare my biological samples for a this compound ELISA?

A2: Since this compound is a lipid, proper sample preparation is crucial to remove interfering substances.

  • Plasma/Serum: Solid-phase extraction (SPE) is recommended to isolate this compound and remove proteins and other lipids.[7]

  • Urine: Urine samples can sometimes be used directly after centrifugation to remove particulates, but extraction may be necessary for higher sensitivity.[11][12]

  • Tissue Homogenates: Tissues should be homogenized in a suitable buffer, and the this compound can then be extracted from the supernatant, often using SPE.[13] Always consult the literature for specific protocols related to your sample type.

Q3: What is a "matrix effect" and how can I minimize it?

A3: A matrix effect occurs when components in the sample (e.g., other lipids, proteins, salts) interfere with the antibody-antigen binding, leading to inaccurate results. To test for matrix effects, you can perform a spike-and-recovery experiment where a known amount of this compound standard is added to your sample matrix. If the measured concentration is not what you expect, a matrix effect is likely present. To minimize this, you can try diluting your sample in the assay buffer or using a more rigorous sample purification method like SPE.[14]

Q4: What is the potential for cross-reactivity with other eicosanoids in a this compound ELISA?

A4: The specificity of the anti-20-HETE antibody is a key factor. High-quality commercial ELISA kits are typically tested for cross-reactivity against structurally similar molecules like other HETEs, prostaglandins, and arachidonic acid. For example, some kits show very low cross-reactivity with 14,15- and 11,12-DHETs and PGE2.[9] Always check the datasheet of your specific ELISA kit for detailed cross-reactivity data. If you suspect cross-reactivity is an issue, sample purification by techniques such as HPLC prior to ELISA may be necessary.

Q5: How can I increase the signal-to-noise ratio in my this compound ELISA?

A5: The signal-to-noise ratio is a measure of assay sensitivity. To improve it, you can:

  • Optimize antibody and conjugate concentrations: Use a checkerboard titration to find the optimal balance.

  • Improve blocking: Test different blocking buffers to find one that effectively reduces non-specific binding without interfering with the specific signal.[1][3][15]

  • Enhance washing steps: Increase the number and duration of washes to more effectively remove unbound reagents.

  • Use a more sensitive substrate: Some enzyme substrates produce a stronger signal than others.

Visualizations

G cluster_optimization Troubleshooting Low Sensitivity Low_Signal Low Signal/ High Background Optimize_Antibody Optimize Antibody Concentration Low_Signal->Optimize_Antibody Optimize_Blocking Optimize Blocking Buffer Low_Signal->Optimize_Blocking Optimize_Incubation Optimize Incubation Time/Temperature Low_Signal->Optimize_Incubation Improve_Washing Improve Washing Technique Low_Signal->Improve_Washing Sample_Purification Implement Sample Purification (SPE) Low_Signal->Sample_Purification Improved_Sensitivity Improved Assay Sensitivity Optimize_Antibody->Improved_Sensitivity Optimize_Blocking->Improved_Sensitivity Optimize_Incubation->Improved_Sensitivity Improve_Washing->Improved_Sensitivity Sample_Purification->Improved_Sensitivity

Caption: A logical workflow for troubleshooting and improving the sensitivity of a this compound ELISA.

G cluster_workflow General this compound ELISA Workflow Start Start Sample_Prep Sample Preparation (e.g., SPE) Start->Sample_Prep Add_Sample_Standard Add Sample/Standard and HRP-20-HETE Sample_Prep->Add_Sample_Standard Incubate Incubate Add_Sample_Standard->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Plate Add_Stop->Read_Plate

Caption: A simplified experimental workflow for a competitive this compound ELISA.

G cluster_pathway This compound Signaling Pathway AA Arachidonic Acid (AA) CYP4A_F CYP4A/4F Enzymes AA->CYP4A_F Metabolism HETE_20 This compound CYP4A_F->HETE_20 GPR75 GPR75 HETE_20->GPR75 Binds to PLC Phospholipase C (PLC) GPR75->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to

References

troubleshooting low yield of 20-HETE in microsomal preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering low yields of 20-hydroxyeicosatetraenoic acid (20-HETE) in microsomal preparations.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low or undetectable. What are the most common causes?

A1: Low this compound yield is a common issue that can stem from several factors. The most frequent culprits include:

  • Inactive Microsomes: The enzymatic activity of cytochrome P450 (CYP) enzymes responsible for this compound synthesis can be compromised due to improper preparation, storage, or handling (e.g., repeated freeze-thaw cycles). Microsomes should be stored at -80°C until use.[1]

  • Suboptimal Cofactor Concentration: The reaction is critically dependent on NADPH as a cofactor for CYP enzyme activity.[2] Insufficient or degraded NADPH will directly limit the rate of synthesis. The NADPH-cytochrome P450 oxidoreductase, which transfers electrons to the CYP enzyme, is also essential for catalytic activity.[3]

  • Inadequate Substrate Availability: The concentration of the substrate, arachidonic acid (AA), may be too low, or its availability to the enzyme could be limited.

  • Further Metabolism of this compound: In some tissues, newly synthesized this compound can be further metabolized by other enzymes present in the microsomal preparation, such as cyclooxygenases (COX), which can convert this compound to 20-hydroxy prostaglandins (B1171923) (e.g., 20-OH-PGE2).[3][4]

  • Presence of Inhibitors: Contaminants in buffers or reagents can inhibit CYP4A and CYP4F enzymes. For example, nitric oxide (NO) and carbon monoxide (CO) are known to bind to and inhibit CYP enzymes, thereby reducing this compound formation.[5][6]

Q2: How can I verify the activity of my microsomal preparation?

A2: To confirm the viability of your microsomes, it is essential to run appropriate controls.

  • Positive Control: Use a batch of microsomes with previously confirmed high activity for this compound synthesis or a commercially available preparation with guaranteed activity (e.g., recombinant CYP4F2 or human liver microsomes).[7]

  • Negative Controls:

    • No NADPH: A reaction mixture without the addition of NADPH should yield no this compound, confirming the reaction is NADPH-dependent.[7]

    • Heat-Inactivated Microsomes: Pre-treating the microsomes at 45°C for 30 minutes should abolish enzymatic activity.[1]

    • Time-Zero Point: Terminating the reaction immediately after adding all components serves as a baseline to measure against.[1]

  • General CYP Activity Assay: If this compound-specific activity is low, you can test for general CYP activity using a well-characterized reaction (e.g., 7-ethoxyresorufin (B15458) O-deethylation) to determine if the issue is specific to the this compound pathway or a broader problem with the microsomal preparation.[8]

Q3: What are the optimal concentrations for substrate (arachidonic acid) and cofactors (NADPH)?

A3: Optimal concentrations should be determined empirically for each experimental system, but a good starting point is to ensure the substrate is not limiting and the cofactors are saturating. The reaction should be measured under initial rate conditions, where substrate consumption is ideally limited to 10-15%.[1] See the tables below for recommended starting concentrations. In some studies, an NADPH-regenerating system (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is employed to maintain a constant supply of NADPH throughout the incubation.[9][10]

Q4: Could my this compound be degrading or being further metabolized?

A4: Yes, this is a distinct possibility. This compound can be a substrate for cyclooxygenase (COX) enzymes, leading to the formation of other metabolites.[4] To prevent this, consider adding a non-specific COX inhibitor (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium) to your incubation mixture.[2][3] This blocks the diversion of arachidonic acid and the metabolism of this compound down the COX pathway, preserving your target molecule for quantification.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing low this compound yield, use the following decision tree to diagnose the potential issue.

Troubleshooting_Low_20HETE_Yield Troubleshooting Low this compound Yield start Low or No this compound Yield check_microsomes 1. Verify Microsome Activity start->check_microsomes microsome_controls Run Controls: - Positive Control (active microsomes) - Negative Control (heat-inactivated) - No NADPH Control check_microsomes->microsome_controls microsomes_ok Activity Confirmed? microsome_controls->microsomes_ok replace_microsomes Problem: Inactive Microsomes Solution: Prepare fresh microsomes. Review storage (-80°C) and handling (avoid freeze-thaw cycles). microsomes_ok->replace_microsomes No check_reagents 2. Check Reaction Components microsomes_ok->check_reagents Yes reagent_conc Verify Concentrations: - Arachidonic Acid (Substrate) - NADPH (Cofactor) - Buffer pH (e.g., 7.4) check_reagents->reagent_conc reagents_ok Reagents Correct? reagent_conc->reagents_ok replace_reagents Problem: Reagent Issue Solution: Prepare fresh reagents. Use new NADPH stock. Verify buffer pH. reagents_ok->replace_reagents No check_metabolism 3. Investigate Further Metabolism reagents_ok->check_metabolism Yes add_inhibitor Add a COX inhibitor (e.g., Indomethacin) to the reaction mix. check_metabolism->add_inhibitor metabolism_ok Yield Improves? add_inhibitor->metabolism_ok metabolism_issue Problem: this compound is being metabolized. Solution: Routinely include a COX inhibitor in the assay. metabolism_ok->metabolism_issue Yes check_protocol 4. Review Assay Protocol metabolism_ok->check_protocol No final_success Yield Successfully Optimized metabolism_issue->final_success protocol_params Check Parameters: - Incubation Time (ensure linearity) - Incubation Temperature (37°C) - Protein Concentration check_protocol->protocol_params protocol_ok Protocol Optimized? protocol_params->protocol_ok optimize_protocol Problem: Suboptimal Conditions Solution: Run a time-course and protein concentration curve to find optimal linear-range conditions. protocol_ok->optimize_protocol No protocol_ok->final_success Yes

Caption: Troubleshooting decision tree for low this compound yield.

Quantitative Data Summary

The following tables provide recommended concentration ranges and conditions for a typical microsomal incubation assay for this compound synthesis.

Table 1: Reagent Concentrations

Component Stock Concentration Final Concentration Notes
Microsomal Protein 20 mg/mL 0.25 - 1.0 mg/mL Optimal concentration should be determined empirically.[1][9]
Arachidonic Acid Varies (in Ethanol) 10 - 40 µM Substrate. Ensure final ethanol (B145695) concentration is low (<1%).
NADPH 20 mM 1.0 mM Cofactor. Prepare fresh or use an NADPH-regenerating system.[1][2]
Phosphate (B84403) Buffer 100 - 250 mM 100 - 250 mM Maintain pH at 7.4.[2][9]

| (Optional) COX Inhibitor | 10 mM (e.g., Indomethacin) | 10 µM | Prevents further metabolism of this compound.[3] |

Table 2: Incubation and Reaction Conditions

Parameter Recommended Value Notes
Incubation Temperature 37°C Standard for mammalian enzyme assays.[1]
Pre-incubation Time 5 minutes Allows microsomes and substrate to reach thermal equilibrium.[1]
Reaction Incubation Time 15 - 60 minutes Should be within the linear range of product formation.[2][7]
Reaction Termination Ice-cold Organic Solvent Use ethyl acetate (B1210297) or acetonitrile (B52724) to stop the reaction and precipitate protein.[1][2]

| Agitation | Gentle | Ensures proper mixing during incubation.[1] |

Detailed Experimental Protocols

Protocol 1: Preparation of Microsomes from Tissue (General)

This protocol provides a general outline for isolating the microsomal fraction from liver or kidney tissue. All steps should be performed at 4°C.

  • Tissue Homogenization:

    • Excise tissue and immediately place it in ice-cold homogenization buffer (e.g., 200 mM sucrose, 50 mM HEPES-KOH, pH 7.5).[2]

    • Mince the tissue thoroughly and homogenize using a motor-driven Potter-Elvehjem homogenizer with 5-10 slow strokes to prevent foaming.[2]

  • Initial Centrifugation (Post-Nuclear):

    • Transfer the homogenate to centrifuge tubes and spin at 10,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.[2]

  • Second Centrifugation (Post-Mitochondrial):

    • Carefully collect the supernatant (this is the S9 fraction) and transfer it to ultracentrifuge tubes.[2]

    • Centrifuge the S9 fraction at 100,000 x g for 60-90 minutes to pellet the microsomal fraction.[2][11]

  • Washing and Final Resuspension:

    • Discard the supernatant (cytosolic fraction).

    • Gently wash the microsomal pellet with a resuspension buffer to remove contaminants.

    • Centrifuge again at 100,000 x g for 60 minutes.[2]

    • Discard the supernatant and resuspend the final pellet in a minimal volume of storage buffer.

  • Quantification and Storage:

    • Determine the total protein concentration using a standard assay (e.g., BCA or Bradford).

    • Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C for future use.[2]

Protocol 2: In Vitro this compound Synthesis Assay

This protocol describes a typical incubation for producing and measuring this compound.

  • Preparation:

    • Thaw frozen microsomes slowly on ice.[1]

    • Prepare a reaction mixture in microcentrifuge tubes. For a 200 µL final volume, add components in the following order: phosphate buffer, microsomal protein, and arachidonic acid.

  • Pre-incubation:

    • Vortex the tubes gently and pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding NADPH (from a 20 mM stock to a final concentration of 1 mM).[1]

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes) with gentle agitation.[7] This time should be within the linear range of product formation for your system.

  • Reaction Termination:

    • Stop the reaction by adding 200 µL of an ice-cold organic solvent, such as ethyl acetate or acetonitrile.[1]

    • Vortex vigorously for 30 seconds to precipitate the protein.

  • Extraction and Analysis:

    • Centrifuge the tubes at ~3000 rpm for 5-10 minutes to pellet the precipitated protein.[1][11]

    • Carefully transfer the supernatant containing the lipids (including this compound) to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for analysis by a validated method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]

Pathways and Workflows

Synthesis_Pathway Enzymatic Synthesis of this compound AA Arachidonic Acid (from membrane phospholipids) Enzyme CYP4A / CYP4F (ω-hydroxylases) AA->Enzyme Substrate HETE20 This compound Enzyme->HETE20 Product NADPH NADPH Reductase CYP450 Reductase NADPH->Reductase NADP NADP+ Reductase->Enzyme e- transfer Reductase->NADP

Caption: The enzymatic pathway for this compound synthesis from arachidonic acid.

Experimental_Workflow General Experimental Workflow for this compound Synthesis prep 1. Reagent Preparation (Thaw Microsomes, Prepare Buffers) setup 2. Reaction Setup (Add Buffer, Microsomes, Substrate) prep->setup preincubate 3. Pre-incubation (5 min at 37°C) setup->preincubate initiate 4. Reaction Initiation (Add NADPH) preincubate->initiate incubate 5. Incubation (15-60 min at 37°C) initiate->incubate terminate 6. Reaction Termination (Add Organic Solvent) incubate->terminate extract 7. Centrifuge & Extract (Collect Supernatant) terminate->extract analyze 8. Sample Analysis (Evaporate, Reconstitute, LC-MS/MS) extract->analyze

Caption: A standard workflow for in vitro this compound synthesis experiments.

References

stability of 20-HETE in biological samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 20-hydroxyeicosatetraenoic acid (20-HETE) in biological samples during storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of this compound in biological samples?

For long-term stability of this compound and other eicosanoids, it is highly recommended to store biological samples at -80°C.[1][2][3][4][5] Storage at -20°C may not be sufficient to prevent degradation over extended periods.[3][5] Some unstable eicosanoids have been shown to degrade even at -20°C.[3] For plasma samples, storage at -80°C has been shown to keep most metabolites stable for up to five to seven years.[4][6]

Q2: How stable is this compound in plasma/serum at different temperatures?

While specific quantitative data for this compound is limited, the stability of other lipids and eicosanoids can provide guidance. Generally, enzymatic and oxidative degradation are the primary concerns.

  • -80°C: Considered the gold standard for long-term storage, minimizing degradation.[1][2][4]

  • -20°C: Suitable for short-term storage (up to 7 days for some metabolites), but degradation of some lipids can occur over longer periods.[7] Long-term storage at -20°C is generally not recommended for eicosanoids.[3][5]

  • 4°C (Refrigeration): Not recommended for storage beyond a few hours. Significant changes in other lipid profiles have been observed at this temperature.

  • Room Temperature (20-25°C): Should be avoided. Rapid degradation of many analytes occurs at room temperature.[7]

Q3: What is the stability of this compound in urine samples?

Urine samples should be frozen immediately after collection to quench enzymatic and chemical reactions.[1] Long-term storage at -40°C has been shown to maintain the stability of other arachidonic acid metabolites in urine for up to 10 years.[8][9][10] It is reasonable to expect similar stability for this compound at this temperature or at -80°C. Storage at -20°C may be suitable for shorter durations.

Q4: How do freeze-thaw cycles affect this compound concentrations?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids.[1][3] For urine samples, it is recommended to store them at -80°C, as some biomarkers can sustain more freeze-thaw cycles at this temperature compared to -20°C.[11] One study on other eicosanoids in urine showed that while 11-dehydro-thromboxane-B2 was stable for up to 10 freeze-thaw cycles, 8-iso-prostaglandin F2α levels significantly increased after 6 cycles, suggesting oxidative stress.[8][9] It is best practice to aliquot samples into single-use volumes before freezing to minimize the need for repeated thawing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C for long-term preservation. For short-term storage, use -20°C for no more than a few days.
Repeated freeze-thaw cycles.Aliquot samples into single-use vials after initial processing to avoid multiple freeze-thaw events.
Oxidation during sample handling.Minimize exposure of the sample to air. Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample extraction.[2]
High variability in this compound levels between samples Inconsistent sample collection and handling procedures.Standardize protocols for sample collection, processing, and storage across all experimental groups.[1][12]
Exogenous formation of eicosanoids during sample collection.Add enzyme inhibitors (e.g., for cyclooxygenases and lipoxygenases) during sample collection and processing to prevent unwanted enzymatic activity.[5]
Interfering peaks during analysis Contamination from plasticware.Use glassware and glass syringes for lipid extractions to avoid plasticizers and other contaminants.[13]

Quantitative Data Summary

The following tables summarize the expected stability of this compound based on data from other eicosanoids and general lipidomics guidelines.

Table 1: Estimated Stability of this compound in Plasma/Serum

Storage TemperatureShort-Term Stability (1-7 days)Long-Term Stability (>1 month)
-80°C HighHigh (stable for years[4][6])
-20°C Moderate (up to 7 days[7])Low (degradation likely[3])
4°C Low (avoid)Not Recommended
Room Temperature Very Low (avoid)Not Recommended

Table 2: Estimated Stability of this compound in Urine

Storage TemperatureShort-Term Stability (1-7 days)Long-Term Stability (>1 month)
-80°C HighHigh (expected to be stable for years)
-40°C HighHigh (stable up to 10 years for other eicosanoids[8][10])
-20°C ModerateModerate (stability may be shorter than at lower temperatures[8])
4°C Low (avoid)Not Recommended
Room Temperature Very Low (avoid)Not Recommended

Experimental Protocols

Protocol 1: Human Plasma/Serum Collection and Storage for this compound Analysis

  • Collection: Collect whole blood in a tube containing an anticoagulant such as EDTA.

  • Processing: Centrifuge the blood at 2,500-3,000 rpm for 5 minutes at 4°C as soon as possible, and no later than 1 hour after collection.[12]

  • Aliquoting: Carefully transfer the plasma/serum supernatant to clean polypropylene (B1209903) or glass vials. Avoid disturbing the buffy coat.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice and then transfer to a -80°C freezer for long-term storage.[1][12]

  • Transport: Ship samples on dry ice to maintain a temperature of at least -70°C.

Protocol 2: Urine Collection and Storage for this compound Analysis

  • Collection: Collect urine in a sterile container.

  • Processing: Centrifuge the urine to remove any sediment.

  • Aliquoting: Transfer the supernatant to clean vials.

  • Storage: Immediately freeze the aliquots at -80°C.[1]

  • Transport: Ship samples on dry ice.

Protocol 3: this compound Extraction from Biological Samples (General)

This is a general guideline; specific protocols may vary based on the sample matrix and analytical method.

  • Thawing: Thaw frozen samples on ice.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated this compound analog) to the sample to correct for extraction efficiency.

  • Protein Precipitation/Lysis: For plasma, serum, or tissue homogenates, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol.

  • Liquid-Liquid or Solid-Phase Extraction:

    • Liquid-Liquid Extraction: Acidify the sample (e.g., with formic acid) and extract lipids using an organic solvent such as ethyl acetate.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to bind and elute the lipids.

  • Drying: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/acetonitrile) for analysis, typically by LC-MS/MS.[14]

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_extraction Sample Preparation cluster_analysis Analysis Collection Collect Blood/Urine Processing Centrifuge & Aliquot Collection->Processing Storage Store at -80°C Processing->Storage Thaw Thaw on Ice Storage->Thaw Add_IS Add Internal Standard Thaw->Add_IS Extract Lipid Extraction (LLE or SPE) Add_IS->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for this compound analysis.

GPR75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound GPR75 GPR75 This compound->GPR75 Binds Gaq11 Gαq/11 GPR75->Gaq11 Activates cSrc c-Src GPR75->cSrc Activates PLC PLC Gaq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Vaso Vasoconstriction PKC->Vaso EGFR EGFR cSrc->EGFR Transactivates MAPK MAPK (ERK1/2) EGFR->MAPK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt Migration Cell Migration MAPK->Migration Proliferation Cell Proliferation MAPK->Proliferation EndoDys Endothelial Dysfunction MAPK->EndoDys PI3K_Akt->Migration PI3K_Akt->Proliferation

Caption: Simplified this compound signaling via GPR75.[15][16][17][18][19][20][21]

References

minimizing cross-reactivity in 20-HETE immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cross-reactivity and other common issues encountered during 20-HETE (20-hydroxyeicosatetraenoic acid) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound immunoassay?

A1: Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP) for binding to a limited number of anti-20-HETE antibody-coated wells. After an incubation and washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample.[1][2]

Q2: What are the most common sources of cross-reactivity in a this compound immunoassay?

A2: Cross-reactivity can occur with other structurally similar eicosanoids derived from the arachidonic acid metabolism pathway. These can include other hydroxyeicosatetraenoic acids (HETEs), dihydroxyeicosatrienoic acids (DHETs), and prostaglandins (B1171923) (PGEs). The degree of cross-reactivity varies significantly between different commercial kits.[3][4] It is crucial to consult the manufacturer's data sheet for specific cross-reactivity information.

Q3: How can I minimize matrix effects from my samples?

A3: Matrix effects arise from components in the sample (e.g., lipids, proteins in plasma, or salts in urine) that can interfere with the antibody-antigen binding. To minimize these effects, consider the following:

  • Sample Dilution: Diluting your sample with the assay buffer can reduce the concentration of interfering substances.[5] However, ensure the diluted concentration of this compound is within the detection range of the assay.

  • Sample Purification: For complex matrices, solid-phase extraction (SPE) can be employed to purify and concentrate this compound before the immunoassay.

  • Matrix-Matched Standards: Preparing your standard curve in a matrix that closely resembles your sample matrix can help to compensate for matrix effects.

Q4: How can I validate the results from my this compound immunoassay?

A4: Due to the potential for cross-reactivity, it is highly recommended to validate a subset of your immunoassay results using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9][10][11] This will provide confidence in the accuracy of your immunoassay data.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background 1. Insufficient Washing: Residual unbound enzyme conjugate remains in the wells.- Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer after each step.[12][13]
2. Non-specific Binding: The enzyme conjugate or other reagents are binding to the plate surface.- Ensure adequate blocking of the plate. Consider using a different blocking buffer.[14]
3. Contaminated Reagents: Buffers or substrate solution may be contaminated.- Prepare fresh buffers and substrate solution. Ensure the substrate is protected from light.[14]
Weak or No Signal 1. Improper Reagent Preparation or Storage: Reagents may have expired or been stored incorrectly.- Check the expiration dates of all kit components. Ensure all reagents are brought to room temperature before use.[14]
2. Incorrect Assay Procedure: Steps may have been performed out of order or with incorrect incubation times/temperatures.- Carefully review and adhere to the manufacturer's protocol.
3. Low Analyte Concentration: The this compound concentration in the sample is below the detection limit of the assay.- Consider concentrating the sample, if possible, or using a more sensitive assay kit.
High Coefficient of Variation (%CV) Between Replicates 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting of samples, standards, or reagents.- Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and standard. Pipette slowly and consistently.
2. Inadequate Mixing: Reagents or samples were not mixed thoroughly before addition to the plate.- Gently vortex or invert tubes to ensure homogeneity before pipetting.
3. Edge Effects: Temperature or evaporation gradients across the plate.- Ensure the plate is incubated in a stable temperature environment. Use a plate sealer during incubations to prevent evaporation.[15]
Suspected Cross-Reactivity 1. Presence of Structurally Similar Molecules: The sample contains other eicosanoids that are recognized by the antibody.- Review the cross-reactivity data for your specific ELISA kit.[3][4]
- Purify samples using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove potential cross-reactants before performing the immunoassay.
- Validate your findings with a more specific method like LC-MS/MS for a subset of your samples.[6][7][8][9][10][11]

Data Presentation

Table 1: Reported Cross-Reactivity of Commercial this compound ELISA Kits

Cross-ReactantKit A (% Cross-Reactivity)Kit B (% Cross-Reactivity)
This compound 100 100
Arachidonic Acid< 0.01Almost no cross-reactivity
14,15-DHET< 0.01No cross-reactivity
11,12-DHET< 0.01No cross-reactivity
Prostaglandin E2 (PGE2)< 0.01No cross-reactivity
Linoleic AcidNot ReportedAlmost no cross-reactivity
Linolenic AcidNot ReportedAlmost no cross-reactivity

Disclaimer: This table is a summary of publicly available data from select manufacturers and may not be exhaustive. Users should always refer to the specific datasheet provided with their ELISA kit for the most accurate and up-to-date cross-reactivity information.[3][4]

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound

This protocol provides a general framework. Always refer to the manufacturer's specific instructions for your kit.

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit manual.
  • Allow all reagents to reach room temperature before use.

2. Standard Dilution:

  • Prepare a serial dilution of the this compound standard in the provided assay buffer to create a standard curve.

3. Assay Procedure:

  • Add a specific volume of standard or sample to the appropriate wells of the anti-20-HETE antibody-coated microplate.
  • Add the enzyme-conjugated this compound to each well (except for the blank).
  • Incubate the plate for the recommended time and temperature, typically with gentle shaking.
  • Wash the plate multiple times with the wash buffer to remove unbound reagents.
  • Add the substrate solution to each well and incubate in the dark for the specified time to allow for color development.
  • Stop the reaction by adding the stop solution.

4. Data Acquisition and Analysis:

  • Read the absorbance of each well at the recommended wavelength using a microplate reader.
  • Subtract the blank reading from all other readings.
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.
  • Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Sample Preparation

a) Plasma/Serum:

  • Collect blood and process to obtain plasma (using an anticoagulant like EDTA) or serum.

  • Centrifuge to remove platelets and other cellular debris.

  • For direct measurement, samples may need to be diluted in the assay buffer.

  • For purification, acidify the sample and proceed with solid-phase extraction (SPE) using a C18 cartridge.[16]

b) Urine:

  • Collect urine samples and centrifuge to remove any particulate matter.[17]

  • Urine can often be used directly in the assay after appropriate dilution. Some kits may include an "enhancer" solution for direct urine measurement.[2]

  • For purification and concentration, acidify the urine and use SPE.[16]

c) Tissue Homogenates:

  • Rinse the tissue with ice-cold PBS to remove excess blood.[18]

  • Homogenize the tissue in an appropriate buffer, often on ice.[18][19][20]

  • Centrifuge the homogenate to pellet cellular debris.[18][19]

  • Collect the supernatant for analysis. Further purification by SPE may be necessary.[16]

Visualizations

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 Prostaglandins Prostaglandins (e.g., PGE2) Potential Cross-Reactant COX->Prostaglandins Leukotrienes Leukotrienes Potential Cross-Reactant LOX->Leukotrienes HETEs Other HETEs (e.g., 5-HETE, 12-HETE, 15-HETE) Potential Cross-Reactants LOX->HETEs EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs HETE_20 This compound Target Analyte CYP450->HETE_20 DHETs Dihydroxyeicosatrienoic Acids (DHETs) Potential Cross-Reactant EETs->DHETs

Caption: Arachidonic Acid Metabolism Pathway.

start Start sample_prep Sample Preparation (Dilution/Purification) start->sample_prep run_elisa Perform this compound ELISA sample_prep->run_elisa analyze_data Analyze ELISA Data run_elisa->analyze_data check_qc Check QC Parameters (e.g., %CV, Standard Curve) analyze_data->check_qc results_ok Results Acceptable check_qc->results_ok Pass troubleshoot Troubleshoot Assay check_qc->troubleshoot Fail validate Validate with LC-MS/MS (Optional but Recommended) results_ok->validate troubleshoot->sample_prep final_results Final Quantified Results validate->final_results

Caption: Experimental Workflow for this compound Immunoassay.

high_cross_reactivity High Cross-Reactivity Suspected review_datasheet Review Kit Datasheet for Known Cross-Reactants high_cross_reactivity->review_datasheet sample_purification Implement Sample Purification (e.g., SPE, HPLC) review_datasheet->sample_purification select_new_kit Consider a More Specific Immunoassay Kit review_datasheet->select_new_kit rerun_assay Re-run Immunoassay on Purified Samples sample_purification->rerun_assay validate_lcms Confirm with LC-MS/MS rerun_assay->validate_lcms end Accurate Results validate_lcms->end select_new_kit->end

Caption: Logical Workflow for Addressing Cross-Reactivity.

References

HET0016 Technical Support Center: Optimizing In Vitro Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of HET0016 in in vitro experiments. HET0016, or N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1][2] It achieves this by targeting cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, which are responsible for converting arachidonic acid into this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for HET0016?

A1: HET0016 is a non-competitive and irreversible inhibitor of CYP4A enzymes.[4] It selectively blocks the ω-hydroxylation of arachidonic acid, which is the metabolic process that produces this compound.[5] By inhibiting the synthesis of this compound, HET0016 allows researchers to study the roles of this lipid mediator in various cellular processes, including angiogenesis, inflammation, and cell proliferation.[6][7][8]

Q2: What is a recommended starting concentration for HET0016 in cell culture experiments?

A2: The optimal concentration of HET0016 is highly dependent on the cell line and the specific experimental goals. Based on published studies, a common starting concentration for in vitro experiments is 10 µM.[3][9] However, it is crucial to perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the most effective and non-toxic concentration for your specific model system.[9]

Q3: How should HET0016 be dissolved and stored?

A3: HET0016 has low aqueous solubility.[1] It is typically dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing for an experiment, the stock solution is diluted to the final desired concentration in the cell culture medium. It is critical to ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.1%) to prevent solvent-induced cellular stress or toxicity.

Q4: Can HET0016 be cytotoxic? How can I assess this?

A4: Yes, at higher concentrations, HET0016 can exhibit off-target effects and potential cytotoxicity.[5][10] It is essential to perform a cell viability assay in parallel with your functional experiments. Standard methods like MTT, XTT, or trypan blue exclusion assays can be used to evaluate the impact of a range of HET0016 concentrations on the health of your specific cell line. This will help you distinguish the targeted inhibitory effects from general cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect 1. Concentration Too Low: The dose is insufficient to inhibit this compound synthesis in your specific cell system. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles have reduced the compound's activity. 3. Cell Line Insensitivity: The target CYP enzymes (CYP4A/4F) may have low expression or activity in your chosen cell line.1. Perform a Dose-Response Study: Test a broader range of concentrations (e.g., 10 nM to 100 µM). 2. Use Fresh Aliquots: Prepare fresh dilutions from a new or properly stored stock for each experiment. 3. Confirm Target Expression: Verify the expression of CYP4A or CYP4F isoforms in your cells using methods like Western Blot or qPCR.
High Cell Death / Cytotoxicity 1. Concentration Too High: The dose is causing off-target effects or general toxicity.[5][10] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is below 0.1% and include a vehicle-only control in all experiments.
Inconsistent Results 1. Cell Culture Variability: Differences in cell passage number, confluency, or health are impacting the response. 2. Precipitation of Compound: HET0016 may precipitate out of the culture medium due to its low aqueous solubility.[1]1. Standardize Cell Culture: Use cells within a consistent passage range and plate them at a uniform density. 2. Ensure Complete Solubilization: Vortex the diluted HET0016 solution well before adding it to the cell culture. Visually inspect for any precipitation.

Quantitative Data Summary

The inhibitory potency of HET0016 is often described by its half-maximal inhibitory concentration (IC50), which varies depending on the specific enzyme isoform and biological system.

Target System Enzyme/Process Reported IC50 Reference
Human Renal MicrosomesThis compound Formation8.9 ± 2.7 nM[5][10][11]
Rat Renal MicrosomesThis compound Formation35.2 ± 4.4 nM[5][11]
Recombinant Human CYP4A1This compound Synthesis17.7 nM[4]
Recombinant Human CYP4A2This compound Synthesis12.1 nM[4]
Recombinant Human CYP4A3This compound Synthesis20.6 nM[4]
Rat Renal MicrosomesEpoxyeicosatrienoic Acid (EET) Formation2800 ± 300 nM[5][11]

This table demonstrates the high selectivity of HET0016 for this compound synthesis over other pathways like EET formation.

Experimental Protocols

Protocol: Dose-Response Curve for Optimal HET0016 Concentration

This protocol outlines the steps to determine the optimal working concentration of HET0016 for your in vitro experiment by assessing its effect on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and stabilize for 18-24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of HET0016 in DMSO. Create a series of serial dilutions in your complete cell culture medium to achieve final concentrations ranging from, for example, 100 µM down to 10 nM. Prepare a vehicle control containing the same final DMSO concentration as the highest HET0016 dose.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of HET0016 and the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Following incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance or luminescence). Normalize the results to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the HET0016 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity. The optimal concentration for functional assays should be well below this IC50 value.

Visualizations

signaling_pathway AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F HETE20 This compound CYP4A_4F->HETE20 HET0016 HET0016 HET0016->CYP4A_4F Inhibition GPR75 GPR75 Receptor HETE20->GPR75 Response Cellular Responses (Angiogenesis, Proliferation, Inflammation) GPR75->Response

Caption: HET0016 inhibits CYP4A/4F, blocking this compound synthesis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_cells 1. Seed Cells in 96-well Plate prep_dilutions 2. Prepare HET0016 Serial Dilutions treat_cells 3. Treat Cells with Dilutions prep_dilutions->treat_cells incubate 4. Incubate for 24-72 hours treat_cells->incubate viability_assay 5. Perform Cell Viability Assay incubate->viability_assay analyze_data 6. Analyze Data & Plot Curve viability_assay->analyze_data

Caption: Workflow for determining optimal HET0016 concentration.

References

Technical Support Center: Quantification of 20-HETE from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 20-hydroxyeicosatetraenoic acid (20-HETE) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound from tissue samples?

Quantifying this compound from complex biological matrices like tissue presents several challenges:

  • Low Abundance: this compound is a lipid mediator typically present at very low concentrations, requiring highly sensitive analytical methods.

  • Chemical Instability: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation.

  • Structural Isomers: Arachidonic acid is metabolized into numerous HETE isomers (e.g., 5-, 8-, 9-, 11-, 12-, 15-, 19-HETE), which can interfere with accurate quantification if not properly separated chromatographically.[1][2]

  • Esterification: A significant portion of this compound in tissues can be esterified into phospholipids, requiring a hydrolysis step to measure the total tissue concentration.[3]

  • Complex Matrix: Tissue homogenates contain a multitude of lipids, proteins, and other molecules that can cause ion suppression in mass spectrometry or interfere with other detection methods.

Q2: Which analytical methods are most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely accepted method due to its high sensitivity and specificity.[2][4] Other methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, but it requires derivatization of this compound to increase its volatility, adding complexity to the sample preparation.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves derivatizing this compound with a fluorescent tag. While sensitive, it may lack the specificity of mass spectrometry-based methods.[1][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for this compound are commercially available and offer a high-throughput option. However, their specificity can be a concern, and results should ideally be validated by a mass spectrometry-based method.[8]

Q3: Why is an internal standard crucial for accurate quantification?

The use of a stable isotope-labeled internal standard (e.g., d2-20-HETE or d6-20-HETE) is essential for accurate quantification.[3][9][10] An internal standard is added to the sample at the beginning of the extraction process and experiences the same sample processing and analytical variations as the endogenous this compound. By comparing the signal of the analyte to the signal of the internal standard, variations in extraction efficiency, sample loss, and instrument response can be corrected, leading to more accurate and precise results.

Q4: What is the significance of measuring total versus free this compound?

Free this compound is the biologically active form that participates in signaling pathways. However, a substantial amount of this compound in tissues can be esterified into the sn-2 position of phospholipids.[11] To measure the total this compound content, which reflects the overall synthetic capacity of the tissue, a hydrolysis step (saponification) is required to release the esterified this compound. The choice between measuring free or total this compound depends on the specific research question.

Troubleshooting Guides

Low or No this compound Signal
Potential Cause Troubleshooting Steps
Degradation of this compound - Ensure samples are processed quickly on ice and stored at -80°C. - Add an antioxidant like butylated hydroxytoluene (BHT) during homogenization and extraction. - Avoid repeated freeze-thaw cycles of samples and standards.
Inefficient Extraction - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. - Verify the composition and freshness of extraction solvents.
Incomplete Hydrolysis - For total this compound measurement, ensure the saponification step (e.g., with KOH) is complete. Optimize incubation time and temperature. - If measuring glucuronidated this compound, ensure the activity of the β-glucuronidase enzyme is optimal.[3]
Suboptimal Derivatization (for GC-MS) - Ensure derivatization reagents (e.g., MSTFA for silylation, PFBBr for pentafluorobenzyl ester formation) are fresh and not exposed to moisture.[12][13] - Optimize reaction time and temperature for the derivatization step.
Instrument Sensitivity Issues - Clean the mass spectrometer ion source. - Check for leaks in the LC or GC system. - Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a this compound standard.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization - Ensure tissue samples are thoroughly and consistently homogenized. - Use a consistent tissue weight to solvent volume ratio.
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous organic solvents.
Inaccurate Internal Standard Addition - Add the internal standard as early as possible in the sample preparation workflow. - Ensure the internal standard has fully equilibrated with the sample before proceeding.
Matrix Effects (Ion Suppression/Enhancement) - Dilute the sample extract to minimize matrix effects. - Improve sample cleanup by optimizing the SPE protocol. - Ensure chromatographic separation of this compound from co-eluting matrix components.
Peak Tailing or Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Steps
Column Contamination - Wash the column with a strong solvent. - Use a guard column to protect the analytical column.
Incompatible Mobile Phase - Ensure the pH of the mobile phase is appropriate for the analyte and column. For this compound (an acid), a lower pH mobile phase can improve peak shape. - Filter and degas all mobile phases.
Column Degradation - Replace the column if it has exceeded its recommended lifetime or number of injections.
Sample Overload - Inject a smaller volume or a more dilute sample.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Principle Sample Preparation Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.Extraction, optional hydrolysis.High sensitivity and specificity, no derivatization required.[4]High initial instrument cost, potential for matrix effects.
GC-MS Chromatographic separation of volatile derivatives followed by mass-based detection.Extraction, hydrolysis, derivatization.High sensitivity and specificity.Requires derivatization, which adds complexity and potential for variability.[4]
HPLC-Fluorescence Chromatographic separation of fluorescently labeled this compound.Extraction, hydrolysis, derivatization with a fluorescent tag.High sensitivity, lower instrument cost than MS.Less specific than MS, requires derivatization.[7]
ELISA Competitive immunoassay based on antibody-antigen binding.Direct use of sample or extract.High throughput, no complex instrumentation required.Potential for cross-reactivity with other eicosanoids, results may need validation.[8]

Table 2: Reported this compound Concentrations in Rodent Tissues

Tissue Species Concentration (ng/g tissue) Analytical Method Reference
KidneyMale B-129/Sv-4A11+/+ Mice21.6UPLC-MS/MS[3]
KidneyFemale B-129/Sv-4A11+/+ Mice20.4UPLC-MS/MS[3]
KidneyMale Wild-Type Mice12.7UPLC-MS/MS[3]
KidneyFemale Wild-Type Mice6.1UPLC-MS/MS[3]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Total this compound in Tissue

This protocol is a generalized procedure based on common practices described in the literature.[3][14]

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (e.g., 50-100 mg).

    • Add ice-cold homogenization buffer (e.g., PBS with an antioxidant like BHT).

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Collect an aliquot of the homogenate for protein quantification.

  • Internal Standard Addition:

    • To the homogenate, add a known amount of a stable isotope-labeled internal standard (e.g., 2 ng of d6-20-HETE).

  • Hydrolysis (Saponification):

    • To release esterified this compound, add a concentrated solution of potassium hydroxide (B78521) (KOH) to the homogenate.

    • Incubate at 50°C for 1 hour to allow for complete hydrolysis.

  • Acidification and Extraction:

    • Cool the sample on ice and acidify to pH 3-4 using a strong acid (e.g., HCl).

    • Perform liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a chloroform:methanol mixture).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic layer. Repeat the extraction twice.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Perform detection using a tandem mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions for both endogenous this compound and the internal standard. For example, the MRM transition for this compound can be m/z 319.2 → 275.2.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Homogenization is 2. Internal Standard Spiking tissue->is hydrolysis 3. Saponification (Hydrolysis) is->hydrolysis extraction 4. Liquid-Liquid Extraction hydrolysis->extraction dry 5. Evaporation & Reconstitution extraction->dry lcms 6. LC-MS/MS Analysis dry->lcms data 7. Data Processing & Quantification lcms->data

Caption: Experimental workflow for quantifying total this compound from tissue samples.

signaling_pathway cluster_synthesis This compound Synthesis cluster_effects Vascular Effects AA Arachidonic Acid (AA) CYP4A_F CYP4A/4F Enzymes AA->CYP4A_F HETE20 This compound CYP4A_F->HETE20 VSMC Vascular Smooth Muscle Cells (VSMC) HETE20->VSMC BK Inhibition of K+ channels VSMC->BK Depolarization Membrane Depolarization BK->Depolarization Ca Increased Intracellular Ca2+ Depolarization->Ca Vaso Vasoconstriction Ca->Vaso

Caption: Simplified signaling pathway of this compound synthesis and its vasoconstrictive action.

References

Technical Support Center: Overcoming Poor Solubility of 20-HETE Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 20-hydroxyeicosatetraenoic acid (20-HETE) antagonists during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound antagonist has precipitated out of my aqueous buffer during my in vitro assay. What can I do?

A1: Precipitation of hydrophobic this compound antagonists in aqueous solutions is a common issue. Here are several strategies to address this:

  • Vehicle Selection: For initial in vitro experiments, dissolving the antagonist in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before adding it to the aqueous buffer is a standard practice. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects.

  • Use of Solubilizing Agents: Incorporating solubilizing agents into your buffer can significantly improve the solubility of your antagonist. Common choices include:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules, increasing their aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[2][3]

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that solubilize the antagonist.

  • pH Adjustment: If your antagonist has ionizable groups, adjusting the pH of the buffer to ionize the compound can increase its solubility.

Q2: I am observing inconsistent results in my cell-based assays with a this compound antagonist. Could this be related to its solubility?

A2: Yes, poor solubility can lead to inconsistent and unreliable results in cell-based assays. If the antagonist is not fully dissolved, its effective concentration will be lower and more variable than the nominal concentration. This can lead to a lack of dose-response or high variability between replicates.

Troubleshooting steps:

  • Visual Inspection: Carefully inspect your stock solutions and final assay media for any signs of precipitation (cloudiness, visible particles).

  • Solubility Testing: Before conducting your main experiment, perform a preliminary solubility test of your antagonist in the specific cell culture medium you are using.

  • Formulation Strategies: Consider using one of the formulation strategies mentioned in Q1 to improve the solubility and stability of your antagonist in the assay medium. Lipid-based formulations, such as liposomes, can also be used to deliver the antagonist to the cells.[4][5]

Q3: What are the options for in vivo administration of poorly soluble this compound antagonists?

A3: For in vivo studies, several formulation strategies can be employed to overcome the poor aqueous solubility of this compound antagonists:

  • Lipid-Based Formulations: These are a popular choice for oral and parenteral delivery of hydrophobic drugs.[6][7][8] They can enhance solubility, improve bioavailability, and in some cases, facilitate lymphatic transport, bypassing first-pass metabolism.[8] Examples include oil solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS).[6][7]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating the antagonist in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[9][10][11][12] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and lipid-based nanoparticles like solid lipid nanoparticles (SLNs) are common choices.[9][12]

  • Use of Water-Soluble Analogs: Several water-soluble this compound antagonists have been developed, which can be directly administered in drinking water for chronic studies.[13][14] This approach simplifies in vivo experiments and avoids the need for complex formulations.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy of this compound Antagonist in Animal Models

Possible Cause: Poor bioavailability due to low solubility and/or rapid metabolism. The half-life of some this compound antagonists can be quite short, requiring frequent high-dose administration when used in vivo.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your antagonist. This will help you understand its bioavailability and half-life.

  • Formulation Optimization: If bioavailability is low, consider the formulation strategies outlined in the FAQs for in vivo administration. Lipid-based and nanoparticle formulations can protect the drug from degradation and enhance absorption.[6][7][8][9][10][11][12]

  • Dosing Regimen Adjustment: Based on the pharmacokinetic data, adjust the dosing regimen (dose and frequency) to maintain a therapeutic concentration of the antagonist. For some antagonists, continuous infusion may be necessary for chronic studies if a suitable oral formulation is not available.

  • Consider Water-Soluble Alternatives: If available, using a water-soluble antagonist like 20-SOLA or AAA can simplify administration (e.g., in drinking water) and provide more consistent exposure.[1][13][14]

Issue 2: Off-Target Effects or Cellular Toxicity Observed in Vitro

Possible Cause: The organic solvent or solubilizing agent used to dissolve the this compound antagonist may be causing toxicity at the concentrations used.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control group in your experiments that receives the same concentration of the solvent or solubilizing agent without the antagonist. This will help you differentiate between the effects of the antagonist and the vehicle.

  • Minimize Solvent Concentration: Use the lowest possible concentration of the organic solvent required to dissolve the antagonist. A final concentration of DMSO below 0.1% is generally considered safe for most cell lines.

  • Test Alternative Solvents/Solubilizers: If toxicity is observed, test other less toxic solvents or solubilizing agents. For example, ethanol may be a less toxic alternative to DMSO for some cell types. Different types of cyclodextrins also have varying toxicity profiles.

  • Utilize Delivery Systems: Encapsulating the antagonist in liposomes or nanoparticles can reduce its direct contact with the cells, potentially mitigating toxicity while still allowing for cellular uptake.

Quantitative Data Summary

Table 1: Examples of this compound Antagonists and Inhibitors with their Properties and Applications.

Compound Name (Abbreviation)TypeKey FeaturesTypical In Vitro ConcentrationTypical In Vivo DoseReference(s)
20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (WIT002 / 6,15-20-HEDE)AntagonistCompetitive antagonist of this compound's vasoconstrictor actions.1-10 µM10 mg/kg
N-(20-hydroxyeicosa-6(Z),15(Z)-dienoyl) glycine (B1666218) (6,15-20-HEDGE)AntagonistCompetitive antagonist.1-10 µM10 mg/kg
2,5,8,11,14,17-hexaoxanonadecan-19-yl-20-hydroxyeicosa 6(Z), 15(Z)-dienoate (20-SOLA)AntagonistWater-soluble, can be administered in drinking water.Not specified10 mg/kg/day[13][14]
N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide (AAA)AntagonistWater-soluble receptor antagonist, administered in drinking water.Not specified10 mg/kg/day[1]
N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016)Synthesis InhibitorPotent and highly selective inhibitor of this compound formation.0.1-1 µM1-10 mg/kg
Dibromo-dodecenyl-methylsulfimide (DDMS)Synthesis InhibitorMore selective this compound inhibitor than 17-ODYA.Not specifiedNot specified

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic this compound Antagonist using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vitro Assays

Objective: To prepare a stock solution of a poorly water-soluble this compound antagonist for use in aqueous-based in vitro assays.

Materials:

  • Hydrophobic this compound antagonist

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the HP-β-CD Solution:

    • Weigh out the desired amount of HP-β-CD. A common starting concentration is a 45% (w/v) solution in sterile deionized water.

    • Add the HP-β-CD to the water and vortex or sonicate until it is completely dissolved. The solution should be clear.

  • Prepare the Antagonist-Cyclodextrin Complex:

    • Weigh out the this compound antagonist.

    • Add the antagonist directly to the pre-made HP-β-CD solution. The molar ratio of antagonist to cyclodextrin (B1172386) will need to be optimized, but a starting point could be 1:1 or 1:2.

    • Vortex the mixture vigorously for several minutes.

    • If the antagonist is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes.

  • Sterilization and Storage:

    • Sterile-filter the final solution through a 0.22 µm filter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use in Assays:

    • When preparing your working solutions, dilute the stock solution directly into your assay buffer or cell culture medium.

    • Always include a vehicle control with the same final concentration of the HP-β-CD solution.

Protocol 2: Preparation of a Lipid-Based Formulation (Liposomes) for a this compound Antagonist

Objective: To encapsulate a hydrophobic this compound antagonist into liposomes for improved solubility and cellular delivery. This protocol is based on the thin-film hydration method.[4][5]

Materials:

  • Hydrophobic this compound antagonist

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile aqueous buffer (e.g., PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid (e.g., 7 mmol DSPC), cholesterol (e.g., 3 mmol), and the this compound antagonist in chloroform in a round-bottom flask.[4][5] The amount of antagonist will depend on the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to evaporate the chloroform.[4][5]

    • A thin, uniform lipid film containing the antagonist will form on the inner surface of the flask.

    • To ensure complete removal of the solvent, you can place the flask under a high vacuum for several hours or overnight.[4]

  • Hydration:

    • Add the sterile aqueous buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the water bath (again, above the lipid's transition temperature) for about 30-60 minutes. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Load the liposome (B1194612) suspension into the extruder, which has been pre-heated to above the lipid's transition temperature.

    • Pass the suspension through the membrane multiple times (e.g., 10-20 passes) to achieve a uniform size distribution.

  • Purification and Characterization:

    • To remove any unencapsulated antagonist, the liposome suspension can be purified by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

G cluster_0 Vascular Smooth Muscle Cell This compound This compound GPR75 GPR75 This compound->GPR75 Binds to PKC PKC GPR75->PKC Activates Ca_channels L-type Ca2+ Channels PKC->Ca_channels Activates Vasoconstriction Vasoconstriction Ca_channels->Vasoconstriction Leads to

Caption: this compound signaling pathway in vascular smooth muscle cells leading to vasoconstriction.

G Start Start Poorly_Soluble_Antagonist Poorly Soluble This compound Antagonist Start->Poorly_Soluble_Antagonist Dissolve_in_Organic_Solvent Dissolve in minimal organic solvent (e.g., DMSO) Poorly_Soluble_Antagonist->Dissolve_in_Organic_Solvent Add_to_Aqueous Add antagonist solution to aqueous phase Dissolve_in_Organic_Solvent->Add_to_Aqueous Prepare_Aqueous_Phase Prepare aqueous phase (e.g., buffer, media) Prepare_Aqueous_Phase->Add_to_Aqueous Observe_Precipitation Precipitation? Add_to_Aqueous->Observe_Precipitation Use_Formulation Use Formulation Strategy (Cyclodextrin, Liposomes, etc.) Observe_Precipitation->Use_Formulation Yes Proceed_with_Experiment Proceed with Experiment Observe_Precipitation->Proceed_with_Experiment No Use_Formulation->Proceed_with_Experiment End End Proceed_with_Experiment->End

Caption: Troubleshooting workflow for preparing a this compound antagonist solution for in vitro assays.

References

how to prevent degradation of 20-HETE during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 20-hydroxyeicosatetraenoic acid (20-HETE) during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound (20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2][3] Its structure, featuring a long-chain fatty acid with double bonds, makes it susceptible to oxidation. Furthermore, as an endogenous metabolite, it is subject to rapid metabolism by various enzymes present in biological samples.

Q2: What are the main pathways of this compound degradation during sample handling and extraction?

The primary routes of this compound degradation are enzymatic. Key metabolic pathways include:

  • Cyclooxygenase (COX) Metabolism: this compound can be further metabolized by COX enzymes into 20-hydroxy prostaglandins (B1171923) (e.g., 20-hydroxy-PGE2) and 20-hydroxy thromboxanes.[1][2]

  • Alcohol Dehydrogenase and Beta-Oxidation: this compound can be oxidized to 20-carboxy-arachidonic acid and subsequently shortened via beta-oxidation.[2]

  • Glucuronidation: In vivo, this compound is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion. While this is an inactivation pathway in the body, the presence of these enzymes in tissue samples can affect the measurement of free this compound.[4]

Q3: What are the immediate steps I should take after collecting biological samples to prevent this compound degradation?

To minimize degradation, immediate action upon sample collection is critical.

  • Enzyme Inhibition: Add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) or meclofenamic acid (typically to a final concentration of 10-15 µM), to the sample immediately.[5]

  • Antioxidant Addition: To prevent oxidative degradation, consider adding an antioxidant like butylated hydroxytoluene (BHT).

  • Low Temperature: Place samples on ice immediately and perform all subsequent processing steps at low temperatures (e.g., 4°C) to reduce enzymatic activity.[6]

  • Prompt Processing or Storage: Either proceed with the extraction protocol right away or snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

Q4: How does pH affect this compound stability and extraction efficiency?

Adjusting the pH is a critical step in the extraction of this compound. For solid-phase extraction (SPE) and liquid-liquid extraction (LLE), the sample is typically acidified to a pH of approximately 3.5-4.0.[5] This protonates the carboxylic acid group of this compound, making the molecule less polar. This change in polarity enhances its retention on reversed-phase sorbents (like C18) during SPE and improves its partitioning into organic solvents during LLE, thereby increasing extraction efficiency. While extreme pH values should be avoided to prevent chemical degradation, this acidification step is crucial for good recovery.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction.

Issue 1: Low Recovery of this compound

Low recovery is a frequent problem in the extraction of lipids like this compound. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps Rationale
Incomplete Cell Lysis (for tissue samples) Increase the duration or intensity of homogenization or sonication. Consider enzymatic digestion prior to extraction.To ensure the complete release of intracellular this compound from the tissue matrix.[7]
Inefficient Extraction from Matrix For LLE, ensure the chosen organic solvent (e.g., ethyl acetate (B1210297), chloroform/methanol) is appropriate and that the sample is sufficiently acidified. For SPE, ensure the sorbent type (e.g., C18) is correct for retaining this compound."Like dissolves like" is a key principle. Acidification increases the non-polar character of this compound, improving its solubility in organic solvents and retention on non-polar sorbents.[8]
Analyte Loss During SPE Wash Step If the wash solvent is too strong (too non-polar), it can prematurely elute this compound. Use a more polar wash solvent (e.g., a lower percentage of organic solvent in water).The wash step is intended to remove polar interferences without eluting the analyte of interest.
Incomplete Elution from SPE Cartridge The elution solvent may be too weak (too polar) to displace this compound from the sorbent. Increase the strength (non-polarity) of the elution solvent (e.g., use a higher percentage of organic solvent). Also, ensure a sufficient volume of elution solvent is used.A solvent with a higher affinity for the analyte than the sorbent is required for complete elution.[9]
Analyte Degradation During Extraction Add antioxidants (e.g., BHT) to the extraction solvents. Work at low temperatures (4°C) and protect samples from light. Minimize the time samples are exposed to acidic conditions.This compound is susceptible to oxidation and enzymatic degradation, which are slowed by lower temperatures and the presence of antioxidants.[6][9][10]
Issue 2: High Variability in this compound Measurements Between Replicates
Potential Cause Troubleshooting Steps Rationale
Inconsistent Sample Handling Standardize the time between sample collection, addition of inhibitors/antioxidants, and extraction or freezing.Delays can lead to variable levels of enzymatic degradation between samples.
Variable SPE Flow Rates Use a vacuum manifold or an automated SPE system to ensure consistent flow rates during sample loading, washing, and elution.Inconsistent flow rates can affect the interaction of this compound with the sorbent, leading to variable retention and elution.[8]
Presence of Particulates Centrifuge or filter samples, especially tissue homogenates, before loading them onto the SPE cartridge.Particulates can clog the SPE frit, leading to inconsistent flow and poor recovery.[8]
Incomplete Solvent Evaporation/Reconstitution Ensure complete evaporation of the solvent after extraction. Vortex or sonicate thoroughly after adding the reconstitution solvent to ensure the dried extract is fully dissolved.A non-homogenous reconstituted sample will lead to variable concentrations being injected for analysis.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a generalized procedure based on common methodologies for eicosanoid extraction.

Materials:

  • Plasma/serum samples

  • Internal standard (IS) solution (e.g., this compound-d6)

  • Indomethacin or other COX inhibitor

  • Antioxidant (e.g., BHT)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic acid or acetic acid

  • Water (HPLC grade)

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 1 mL of plasma, immediately add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µM) and an antioxidant.

    • Add the internal standard.

    • Acidify the sample to pH 3.5-4.0 with formic or acetic acid.

    • Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids that are less polar than this compound.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate or methyl formate (B1220265) into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Impact of Stabilizers on Eicosanoid Recovery

The following table summarizes the expected impact of various preventative measures on this compound recovery during extraction.

Condition Expected this compound Recovery Rationale
Standard Protocol (with stabilizers) High (>90%)The combination of enzyme inhibitors, antioxidants, and controlled temperature and pH minimizes degradation.
No COX Inhibitor Moderately ReducedAllows for enzymatic conversion of this compound to downstream metabolites by cyclooxygenases.
No Antioxidant ReducedSusceptible to oxidative degradation, especially with prolonged processing times.
Extraction at Room Temperature Significantly ReducedIncreased enzymatic activity leads to substantial degradation of the analyte.
Neutral pH (no acidification) Very LowPoor retention on reversed-phase SPE and inefficient partitioning in LLE, leading to significant loss of analyte.

Note: The exact recovery percentages can vary depending on the specific matrix, extraction method, and analytical technique. A reported recovery of this compound from urine using an optimized SPE protocol is approximately 95%.[11]

Visualizations

G cluster_workflow This compound Extraction Workflow Sample Biological Sample (Plasma, Tissue, Urine) Stabilize Immediate Stabilization - Add COX Inhibitor - Add Antioxidant - Keep on Ice Sample->Stabilize Spike Spike with Internal Standard Stabilize->Spike Acidify Acidify to pH 3.5-4.0 Spike->Acidify Extract Extraction (SPE or LLE) Acidify->Extract Elute Elution Extract->Elute Evaporate Evaporate Solvent Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A flowchart illustrating the key steps in a typical this compound extraction protocol.

G cluster_degradation Degradation Pathways HETE This compound COX Cyclooxygenase (COX) HETE->COX Metabolism ADH Alcohol Dehydrogenase HETE->ADH Metabolism UGT UGT Enzymes HETE->UGT Conjugation Oxidation Non-Enzymatic Oxidation HETE->Oxidation Degradation PGs 20-Hydroxy Prostaglandins COX->PGs Carboxy 20-Carboxy-AA ADH->Carboxy BetaOx Beta-Oxidation ShortChain Chain-Shortened Metabolites BetaOx->ShortChain Glucuronide This compound-Glucuronide UGT->Glucuronide Oxidized Oxidized Products Oxidation->Oxidized Carboxy->BetaOx Metabolism

Caption: Major enzymatic and non-enzymatic degradation pathways of this compound.

References

Optimizing LC-MS/MS for Eicosanoid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for eicosanoid analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of eicosanoids by LC-MS/MS.

Q1: I am observing low signal intensity or no peaks for my eicosanoid standards. What are the possible causes and solutions?

A1: Low signal intensity is a common issue that can stem from several factors throughout the analytical workflow. Here’s a step-by-step troubleshooting guide:

  • Sample Integrity: Eicosanoids are susceptible to degradation. Ensure that samples have been handled properly to prevent oxidation. It is recommended to add a cyclooxygenase inhibitor, such as indomethacin, immediately after collection.[1] Samples should be stored at -80°C until analysis.[1]

  • Sample Preparation: Inefficient extraction can lead to poor recovery. Solid-Phase Extraction (SPE) is a widely used technique for eicosanoid isolation.[2][3][4] Ensure the SPE column is properly conditioned and that the pH of the sample is adjusted to ~3.5 before loading.[1]

  • LC-MS/MS Method:

    • Ionization Mode: Eicosanoids are acidic lipids and are most effectively ionized in negative electrospray ionization (ESI) mode.[5]

    • Mobile Phase: The pH of the mobile phase can significantly impact retention and sensitivity. Acidified mobile phases, typically with 0.02% to 0.1% formic or acetic acid, are commonly used to improve protonation and chromatographic peak shape.[2][5]

    • Mass Spectrometer Parameters: Ensure that the MS parameters, including ion spray voltage, source temperature, gas pressures, declustering potential (DP), and collision energy (CE), are optimized for your specific analytes.[4][5] These parameters can be optimized by infusing a standard solution of each eicosanoid.[5]

  • Instrument Performance: Check for basic instrument issues such as leaks, incorrect mobile phase composition, or a contaminated ion source.[6][7] Regular cleaning and calibration of the mass spectrometer are crucial for maintaining optimal performance.[8]

Q2: My chromatographic peaks are broad or splitting. How can I improve the peak shape?

A2: Poor peak shape can compromise both qualitative identification and quantitative accuracy. Consider the following:

  • Column Choice: Reversed-phase C18 columns are most commonly used for eicosanoid analysis.[2][9][10] However, for resolving isomeric compounds, a chiral column may be necessary.[2] The use of superficially porous particle columns has been shown to provide better chromatographic profiles than traditional fully porous particle columns.[9][10]

  • Mobile Phase Composition: Ensure the mobile phases are correctly prepared and degassed. The organic solvent composition and the type and concentration of the acidic additive can influence peak shape.

  • Gradient Elution: An optimized gradient elution program is critical for achieving good separation and sharp peaks for a wide range of eicosanoids with varying polarities.[2][5]

  • Flow Rate and Temperature: Ensure the flow rate is appropriate for the column dimensions. Column temperature can also affect peak shape and retention time; maintaining a constant temperature (e.g., 40°C) is recommended.[4][11]

  • Sample Overload: Injecting too much sample can lead to peak broadening and splitting. Try diluting your sample or injecting a smaller volume.[8]

Q3: I am struggling with co-elution of isobaric eicosanoids. What strategies can I use to resolve them?

A3: Co-elution of isobars is a significant challenge in eicosanoid analysis as they have the same mass and can interfere with accurate quantification.[10][12]

  • Chromatographic Optimization:

    • Column Selectivity: Different stationary phases can offer varying selectivities. Screening columns with different chemistries (e.g., C30) may improve the separation of critical pairs.[9]

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting compounds.

    • Chiral Chromatography: For stereoisomers, normal-phase chiral liquid chromatography is often required.[2]

  • Mass Spectrometry:

    • Multiple Reaction Monitoring (MRM): Even if compounds co-elute, they may have different fragmentation patterns. By monitoring multiple, specific MRM transitions for each analyte, it's possible to distinguish and quantify them.[2] The ratio of the intensities of these product ions can be used to confirm the identity of the eicosanoid.[2]

Q4: How can I identify and mitigate matrix effects in my samples?

A4: Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[13][14][15]

  • Detection of Matrix Effects: A common method to assess matrix effects is the post-extraction spike experiment. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. A significant difference in signal indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Effective Sample Preparation: Thorough sample cleanup using techniques like SPE helps to remove interfering matrix components.[13]

    • Chromatographic Separation: Modifying the LC method to separate the analytes from co-eluting matrix components can reduce interference.[13]

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for each analyte is added to the sample at the beginning of the workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects, allowing for accurate correction of the analyte signal.[16][17]

    • Standard Addition: This method involves adding known amounts of the standard to the sample and can be used to correct for matrix effects, although it is more labor-intensive than using SIL-IS.[13]

Data Presentation

Table 1: Typical Liquid Chromatography Parameters for Eicosanoid Analysis

ParameterTypical SettingReference
ColumnC18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)[2][4]
Mobile Phase AWater with 0.02% Formic Acid or 0.1% Acetic Acid[2][5]
Mobile Phase BAcetonitrile/Isopropanol (50:50, v/v) or Acetonitrile/Methanol (B129727) (90:10, v/v) with acid[2][4][5]
Flow Rate0.2 - 0.5 mL/min[5][18]
Column Temperature25 - 40°C[2][4][11]
Injection Volume2 - 10 µL[5][17]

Table 2: Typical Mass Spectrometry Parameters for Eicosanoid Analysis

ParameterTypical SettingReference
Ionization ModeNegative Electrospray Ionization (ESI)[3][5]
Ion Spray Voltage-4000 to -4500 V[3][5]
Source Temperature400 - 525°C[2][5]
Nebulizer Gas (GS1)30 - 45 psi[2]
Heater Gas (GS2)30 - 60 psi[2]
Curtain Gas (CUR)10 - 15 psi[2][5]
Acquisition ModeMultiple Reaction Monitoring (MRM)[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids

This protocol is a general guideline and may require optimization for different sample matrices.

  • Sample Pre-treatment:

    • Immediately after collection, add an antioxidant (e.g., butylated hydroxytoluene - BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to the sample.[1]

    • Spike the sample with a known amount of a stable isotope-labeled internal standard mixture.[3][4]

    • Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.[1]

  • SPE Column Conditioning:

    • Condition a C18 or polymeric reversed-phase SPE cartridge (e.g., Strata-X) by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.[2][3]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (e.g., 0.5 mL/min).[1]

  • Washing:

    • Wash the column with 1-2 column volumes of 10-15% methanol in water to remove polar impurities.[1][2]

    • A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove neutral lipids.[1]

  • Elution:

    • Elute the eicosanoids with 1-2 column volumes of methanol or ethyl acetate.[1][2]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.[1]

    • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2][3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standards & Antioxidants Sample->Add_IS Acidify Acidify to pH ~3.5 Add_IS->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Eicosanoids SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC_Separation Liquid Chromatography (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (using Internal Standards) Integration->Quantification Troubleshooting_Workflow rect_node rect_node Start Poor Signal or No Peaks Check_Sample Sample Integrity & Preparation OK? Start->Check_Sample Check_LC LC Parameters Optimized? Check_Sample->Check_LC Yes Solution_Sample Optimize Sample Handling & Extraction Protocol Check_Sample->Solution_Sample No Check_MS MS Parameters Optimized? Check_LC->Check_MS Yes Solution_LC Optimize Mobile Phase, Gradient, and Column Check_LC->Solution_LC No Check_Instrument Instrument Performance OK? Check_MS->Check_Instrument Yes Solution_MS Optimize Ion Source & MRM Parameters Check_MS->Solution_MS No Solution_Instrument Perform Instrument Maintenance & Calibration Check_Instrument->Solution_Instrument No Resolved Problem Resolved Check_Instrument->Resolved Yes Solution_Sample->Check_Sample Solution_LC->Check_LC Solution_MS->Check_MS Solution_Instrument->Check_Instrument

References

Technical Support Center: Interpreting Unexpected Results in 20-HETE Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 20-HETE (20-hydroxyeicosatetraenoic acid) functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments. This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting tables, experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound functional assays, providing potential causes and actionable solutions.

Vasoconstriction Assays

Question: My known this compound agonist is showing a weaker vasoconstrictor effect than expected, or no effect at all. What could be the issue?

Answer: Several factors can lead to a diminished or absent vasoconstrictor response to a this compound agonist. These can range from issues with the compound itself to the experimental setup.

  • Compound Integrity and Stability: this compound and its analogs can be unstable in aqueous solutions and are susceptible to degradation. It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. The half-life of many this compound agonists and antagonists is quite short, which can be a significant factor in in-vitro experiments[1][2].

  • Solubility: Poor solubility of the agonist in the assay buffer can lead to a lower effective concentration. Ensure the compound is fully dissolved. It may be necessary to use a solvent like ethanol (B145695) or DMSO, but be mindful of the final solvent concentration in your assay, as it can have independent effects on vascular tone[3].

  • Vessel Viability and Endothelial Integrity: The health of the isolated blood vessel is paramount. Ensure the vessel is not damaged during dissection and mounting. The presence of a healthy endothelium can influence the response to this compound, as it can be a vasodilator in some vascular beds, like the pulmonary artery, through the release of nitric oxide (NO)[2].

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that the tissue is adequately washed between applications of the agonist.

  • PKC Inhibition: The vasoconstrictor effect of this compound is dependent on Protein Kinase C (PKC) activation[4]. If your experimental conditions inadvertently inhibit PKC, the response to this compound will be attenuated.

Troubleshooting Table: Vasoconstriction Assay

Unexpected ResultPotential CauseSuggested Solution
No or weak vasoconstriction with this compound agonist 1. Agonist degradation/instability.1. Prepare fresh agonist solutions. Aliquot stock solutions to avoid freeze-thaw cycles.
2. Poor agonist solubility.2. Verify solubility in assay buffer. Use a minimal amount of an appropriate solvent (e.g., ethanol, DMSO) and include a vehicle control.
3. Damaged vascular tissue.3. Handle vessels carefully during preparation. Test vessel viability with a standard vasoconstrictor (e.g., KCl or phenylephrine).
4. Endothelial-dependent vasodilation.4. Test the role of the endothelium by comparing responses in intact vs. denuded vessels.
Biphasic response (vasodilation at low concentrations, constriction at high concentrations) 1. Activation of different signaling pathways at varying concentrations.1. Perform a detailed concentration-response curve. Investigate the involvement of vasodilatory pathways (e.g., NO synthase inhibition).
2. Off-target effects at high concentrations.2. Test the specificity of the response using a this compound antagonist.
This compound antagonist shows agonist (vasoconstrictor) activity 1. Partial agonist activity of the antagonist.1. Characterize the antagonist's activity alone at various concentrations. Some antagonists may exhibit partial agonism, especially at higher concentrations.
2. Contamination of the antagonist with an agonist.2. Verify the purity of the antagonist compound.
Cell Proliferation/Viability Assays

Question: I am not observing the expected pro-proliferative effect of this compound on my endothelial or smooth muscle cells. Why might this be?

Answer: The mitogenic effects of this compound can be influenced by cell type, experimental conditions, and the specific assay used.

  • Cell Type and Passage Number: The responsiveness of cells to this compound can vary between different cell types and even between different passages of the same cell line. It is important to use cells at a consistent and low passage number.

  • Serum Concentration: Serum contains various growth factors that can mask the proliferative effects of this compound. It is often necessary to perform these assays in serum-starved or low-serum conditions to observe a clear effect.

  • Assay Method: The choice of viability assay is critical. Metabolic assays (e.g., MTT, WST-1) measure metabolic activity, which may not always directly correlate with cell number. Direct cell counting or DNA synthesis assays (e.g., BrdU incorporation) may provide a more accurate measure of proliferation.

  • Concentration of this compound: The proliferative effects of this compound are concentration-dependent. A full dose-response curve is necessary to determine the optimal concentration for your specific cell type. High concentrations may even be cytotoxic.

Troubleshooting Table: Cell Proliferation/Viability Assay

Unexpected ResultPotential CauseSuggested Solution
No increase in cell proliferation with this compound 1. High background proliferation due to serum.1. Serum-starve cells for 12-24 hours before and during the experiment.
2. Insensitive assay.2. Consider using a more sensitive method, such as a BrdU incorporation assay, alongside a metabolic assay.
3. Suboptimal this compound concentration.3. Perform a wide-range dose-response curve (e.g., 1 nM to 10 µM).
4. Cell senescence or unresponsiveness.4. Use low-passage cells and ensure they are healthy and actively dividing before the experiment.
Decreased cell viability at high this compound concentrations 1. Cytotoxic effects of this compound.1. This may be a real biological effect. Note the concentration at which cytotoxicity occurs.
2. Solvent toxicity.2. Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is not toxic to the cells. Run a vehicle control at all concentrations.
Inconsistent results between experiments 1. Variability in cell seeding density.1. Ensure a uniform cell suspension and accurate cell counting to seed the same number of cells in each well.
2. Edge effects on the microplate.2. Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Angiogenesis Assays (e.g., Tube Formation, Matrigel Plug)

Question: My in-vitro tube formation assay with endothelial cells is not showing an increase in tube-like structures in response to this compound. What should I check?

Answer: In-vitro angiogenesis assays are sensitive to subtle variations in technique and reagents.

  • Matrigel Quality and Handling: The quality and handling of Matrigel are critical. Thaw it slowly on ice to prevent premature polymerization. Ensure an even layer is created in the well.

  • Cell Seeding Density: The number of endothelial cells seeded is crucial. Too few cells will not form a network, while too many will form a confluent monolayer. The optimal density needs to be determined empirically for your specific cells.

  • Incubation Time: The time course of tube formation is dynamic. It's important to monitor the cells at several time points (e.g., 4, 8, 12, and 24 hours) to capture the peak of tube formation.

  • Basal Angiogenesis: The basal media may contain factors that promote a high level of spontaneous tube formation, masking the effect of this compound. Using a more basal medium might be necessary. This compound has been shown to increase the proliferation and tube formation of human umbilical vein endothelial cells (HUVEC)[1][2].

Troubleshooting Table: Angiogenesis Assay

Unexpected ResultPotential CauseSuggested Solution
No enhancement of tube formation with this compound 1. Suboptimal Matrigel conditions.1. Use high-quality Matrigel, thaw on ice, and ensure a consistent, bubble-free layer.
2. Incorrect cell density.2. Titrate the number of endothelial cells to find the optimal seeding density for tube formation.
3. High basal tube formation.3. Use a more basal medium with fewer growth factors to reduce the background.
Inhibition of angiogenesis by a this compound synthesis inhibitor is not reversed by adding back exogenous this compound 1. Off-target effects of the inhibitor.1. The inhibitor might have effects on other pathways necessary for angiogenesis. Consider using a different inhibitor or a this compound antagonist. Some inhibitors like HET0016 may have off-target effects at higher concentrations[5].
2. Irreversible inhibition.2. Ensure the inhibitor was washed out before the addition of exogenous this compound if the experimental design allows.
Variable results in in-vivo Matrigel plug assay 1. Inconsistent plug volume or composition.1. Ensure accurate and consistent mixing of Matrigel with the test compounds and injection of the same volume for each plug.
2. Inflammatory response to the Matrigel.2. The host inflammatory response can influence angiogenesis. Ensure the use of growth factor-reduced Matrigel if a lower background is desired.

Experimental Protocols

Wire Myography for Vasoconstriction Assay
  • Tissue Preparation: Isolate small arteries (e.g., cerebral or renal arteries) from a euthanized animal and place them in cold, oxygenated physiological salt solution (PSS).

  • Vessel Mounting: Carefully dissect the arteries into 2 mm rings and mount them on the jaws of a wire myograph in a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: Allow the vessels to equilibrate for 60-90 minutes. Then, test their viability by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

  • Experimentation: After washing and returning to baseline, pre-constrict the vessels with a sub-maximal concentration of a vasoconstrictor like phenylephrine (B352888) if studying vasodilation, or directly add cumulative concentrations of the this compound agonist to assess vasoconstriction.

  • Data Analysis: Record the changes in isometric tension. Express the vasoconstrictor responses as a percentage of the maximal contraction induced by KCl.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., endothelial or vascular smooth muscle cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with low-serum or serum-free medium containing various concentrations of this compound or its analogs. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

In-vitro Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Pipette a thin layer of Matrigel into the wells of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells and resuspend them in a basal medium containing the desired concentrations of this compound or its analogs.

  • Seeding: Seed the endothelial cells onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C and monitor for tube formation at various time points.

  • Imaging and Analysis: Capture images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Experimental Workflows

This compound-Induced Vasoconstriction Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound in vascular smooth muscle cells (VSMCs) leading to vasoconstriction.

G cluster_membrane Cell Membrane GPR75 GPR75 PLC PLC GPR75->PLC Activates PKC PKC PLC->PKC Activates KCa BKCa Channel Depolarization Membrane Depolarization KCa->Depolarization Leads to Ca_channel L-type Ca2+ Channel Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Causes HETE This compound HETE->GPR75 Binds to PKC->KCa Inhibits Depolarization->Ca_channel Activates Contraction Vasoconstriction Ca_influx->Contraction Triggers

Caption: this compound signaling cascade in vascular smooth muscle cells leading to vasoconstriction.

Experimental Workflow for Investigating Weak Agonist Activity

This workflow provides a logical sequence of steps to troubleshoot a weaker-than-expected response to a this compound agonist in a vasoconstriction assay.

G start Start: Weak Agonist Response check_agonist Check Agonist: Fresh solution? Correct concentration? start->check_agonist decision_agonist Agonist OK? check_agonist->decision_agonist check_vessel Check Vessel Viability: Response to KCl? decision_vessel Vessel Viable? check_vessel->decision_vessel check_solvent Vehicle Control: Does solvent have an effect? decision_solvent Solvent Inert? check_solvent->decision_solvent decision_agonist->check_vessel Yes end_agonist End: Prepare new agonist decision_agonist->end_agonist No decision_vessel->check_solvent Yes end_vessel End: Use new vessel preparation decision_vessel->end_vessel No denude_vessel Investigate Endothelium: Mechanically remove endothelium decision_solvent->denude_vessel Yes end_solvent End: Change solvent or reduce concentration decision_solvent->end_solvent No test_denuded Test Agonist on Denuded Vessel denude_vessel->test_denuded end_success End: Response Restored test_denuded->end_success

Caption: Troubleshooting workflow for a weak this compound agonist response in vasoconstriction assays.

This compound and VEGF Positive Feedback Loop in Angiogenesis

This diagram illustrates the positive feedback mechanism between this compound and Vascular Endothelial Growth Factor (VEGF) that promotes angiogenesis.

G HETE This compound VEGF VEGF HETE->VEGF Increases Expression Proliferation Endothelial Cell Proliferation HETE->Proliferation VEGF->HETE Increases Synthesis VEGF->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Positive feedback loop between this compound and VEGF in promoting angiogenesis.

References

dealing with matrix effects in 20-HETE mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 20-hydroxyeicosatetraenoic acid (20-HETE). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in this compound mass spectrometry?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In biological samples like plasma, serum, or tissue homogenates, these interfering substances can include phospholipids (B1166683), salts, and other endogenous metabolites.[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3] Electrospray ionization (ESI), a commonly used technique for this compound analysis, is particularly susceptible to matrix effects.[3]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A: There are two primary methods to assess the presence of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Post-Extraction Spike: This is a quantitative approach where the response of this compound in a pure solvent is compared to its response when spiked into an extracted blank matrix. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS, such as this compound-d6, is chemically and physically almost identical to the analyte and will co-elute.[4] This means it will be affected by matrix interferences in the same way as the endogenous this compound.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4]

Q4: What are the primary sources of matrix effects in biological samples for this compound analysis?

A: Phospholipids are a major contributor to matrix effects, particularly ion suppression, in the analysis of this compound from biological matrices like plasma and serum.[4] During sample preparation, especially with simpler methods like protein precipitation, phospholipids can be co-extracted with this compound and interfere with its ionization in the mass spectrometer source.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low this compound signal or poor sensitivity Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique (e.g., Phree® or HybridSPE® plates).[4] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate this compound-d6 to compensate for signal suppression.[4]
Poor peak shape (tailing, fronting, or splitting) Column Overload: Injecting too high a concentration of the sample extract.1. Dilute the Sample: Reduce the concentration of the final extract before injection. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the column or metal surfaces in the flow path.1. Mobile Phase Modification: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to reduce peak tailing. 2. Use a Metal-Free or PEEK-Lined Column: This can minimize interactions with metal components of the HPLC system.[5]
Contamination: Buildup of matrix components on the analytical column or guard column.1. Implement a Column Wash: After each analytical run, include a high-organic wash step to elute strongly retained compounds. 2. Replace Guard Column: If using a guard column, replace it regularly.
Inconsistent or irreproducible results Inadequate Sample Cleanup: Variability in the sample preparation process leading to inconsistent matrix effects.1. Standardize the Sample Preparation Protocol: Ensure consistent execution of all steps, including vortexing times and solvent volumes. 2. Automate Sample Preparation: If possible, use automated systems to minimize human error.
Internal Standard Issues: Improper addition or degradation of the internal standard.1. Add SIL-IS Early: Add the this compound-d6 internal standard at the very beginning of the sample preparation process to account for any analyte loss during extraction. 2. Check IS Stability: Ensure the internal standard is stable under the storage and experimental conditions.
High background noise Contaminated Solvents or System: Impurities in the mobile phase or buildup of contaminants in the LC-MS system.1. Use High-Purity Solvents: Always use LC-MS grade solvents and reagents. 2. System Cleaning: Perform regular cleaning of the ion source and other mass spectrometer components as per the manufacturer's recommendations.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

Effective sample preparation is crucial for minimizing matrix effects. The choice of method depends on the complexity of the matrix, the required sensitivity, and throughput needs.

Method Principle Relative Recovery of this compound Matrix Effect Reduction Throughput Reference
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724) or methanol), and the supernatant is analyzed.LowerPoor (significant phospholipid content remains)High[4]
Liquid-Liquid Extraction (LLE) This compound is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.Moderate to HighGoodModerate[6]
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted.HighExcellentModerate to High (with automation)[1][6]
Phospholipid Removal Plates A specialized sorbent selectively removes phospholipids from the sample extract.HighExcellentHigh[4]

Note: Relative recovery and matrix effect reduction are generalized from literature on eicosanoid analysis and may vary based on the specific protocol and matrix.

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg/1 mL)

  • Human plasma

  • This compound-d6 internal standard solution (in methanol)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of this compound-d6 internal standard solution.

    • Vortex briefly.

    • Acidify the plasma to a pH of ~4.0 by adding 50 µL of 1% aqueous formic acid.

    • Vortex for 10 seconds.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 2 mL of water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the this compound and the internal standard from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Add this compound-d6 Internal Standard Sample->IS_Addition Extraction Extraction (SPE, LLE, or PLR) IS_Addition->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound quantification, from sample preparation to final analysis.

Troubleshooting Logic for Low Signal Intensity

G Start Low this compound Signal Check_IS Is Internal Standard (IS) Signal Also Low? Start->Check_IS System_Issue Potential System-Wide Issue (Source, Detector, etc.) Check_IS->System_Issue Yes Suppression Likely Ion Suppression Check_IS->Suppression No Check_System Check MS Tuning & System Sensitivity System_Issue->Check_System Improve_Cleanup Improve Sample Cleanup (e.g., use SPE or PLR) Suppression->Improve_Cleanup Optimize_LC Optimize LC Method (Improve Separation) Suppression->Optimize_LC

Caption: Decision tree for troubleshooting low signal intensity in this compound analysis.

This compound Signaling Pathway in Vascular Smooth Muscle Cells

G cluster_cell Vascular Smooth Muscle Cell AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F HETE_20 This compound CYP4A_4F->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 BK_Channel Inhibition of BKCa Channels HETE_20->BK_Channel PLC PLC Activation GPR75->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release (from SR) IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction PKC->BK_Channel Depolarization Membrane Depolarization BK_Channel->Depolarization VGCC L-type Ca2+ Channel Opening Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Influx->Contraction

References

Technical Support Center: Optimizing Cell Culture for 20-HETE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing cell culture conditions for studies involving 20-Hydroxyeicosatetraenoic acid (20-HETE). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in accessible formats to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell lines used for this compound studies?

A1: Several cell lines are utilized depending on the research focus. Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying angiogenesis and endothelial function.[1][2][3] Prostate cancer cell lines, such as the androgen-sensitive LNCaP and androgen-insensitive PC-3, are used to investigate the role of this compound in cancer biology.[4] Additionally, cultured podocytes are used for studies related to renal function.[5] For cancer research, glioma cell lines (U251), breast cancer cells (MDA-MB-231), and non-small cell lung cancer cells have also been employed.[6]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for this compound synthesis in human cells?

A2: In humans, this compound is primarily synthesized from arachidonic acid by CYP enzymes of the CYP4A and CYP4F families.[1][7][8] Specifically, CYP4A11 and CYP4F2 are the main isoforms responsible for its production in tissues like the kidney and liver.[4][9] While this compound is largely synthesized by vascular smooth muscle cells, some studies report its production in endothelial cells under hypoxic conditions.[3][8]

Q3: What is the general stability of this compound in cell culture media?

A3: this compound can be degraded by cyclooxygenase (COX) enzymes.[4] To prevent this degradation and ensure its stability during experiments where exogenous this compound is applied, it is common practice to include a COX inhibitor, such as indomethacin, in the cell culture medium.[4] When collecting samples for this compound analysis, they should be processed promptly or stored at -80°C to minimize degradation.[10] Adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process can also help preserve stability.[10]

Q4: How can I inhibit or stimulate this compound production in my cell culture experiments?

A4: To inhibit this compound synthesis, selective inhibitors are used. HET0016 is a widely used potent and selective inhibitor of this compound synthesis.[4][7] It is typically used at concentrations ranging from 1 to 10 µM.[4] To stimulate this compound production, you can provide its precursor, arachidonic acid (AA), typically at a final concentration of 10-30 µM.[10] Other agents like angiotensin II, endothelin, and androgens can also stimulate its production.[6][11]

Troubleshooting Guide

This section addresses common problems encountered during this compound cell culture experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or Undetectable this compound Levels 1. Low Enzyme Expression: The cell line may have low endogenous expression of CYP4A/CYP4F enzymes.[10] 2. Suboptimal Stimulation: Insufficient concentration of arachidonic acid or inadequate incubation time.[10] 3. Analyte Degradation: this compound may have degraded during sample collection, storage, or processing.[10] 4. Inefficient Extraction: Poor recovery from the cell culture supernatant or lysate.[10]1. Induce Enzyme Expression: Consider using known inducers for the specific CYP isoforms of interest. 2. Optimize Stimulation: Perform a dose-response (e.g., 10-30 µM arachidonic acid) and time-course (e.g., 30-60 minutes) experiment to find the optimal conditions for your cell type.[10] 3. Minimize Degradation: Process samples immediately. Store at -80°C. Add an antioxidant like BHT during extraction.[10] 4. Optimize Extraction: Ensure the sample pH is acidic (~3.5) before solid-phase extraction (SPE). Validate your protocol with a known amount of this compound standard to check recovery.[10]
Poor Cell Viability or Health 1. Inappropriate Seeding Density: Over- or under-seeding can lead to nutrient depletion or apoptosis.[12] 2. Suboptimal Culture Conditions: Incorrect medium, serum concentration, temperature, or CO₂ levels.[12][] 3. Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health.[12][] 4. Toxicity of Reagents: High concentrations of inhibitors (e.g., HET0016) or vehicles (e.g., DMSO) may be toxic to cells.1. Determine Optimal Density: Consult literature for your specific cell line or perform a growth curve analysis. For example, LNCaP cells can be seeded at 4 x 10³ cells/well and PC-3 at 1 x 10³ cells/well in a 96-well plate for viability assays.[4] 2. Maintain Optimal Environment: Use the recommended medium and supplements. Calibrate incubators regularly to ensure stable temperature (37°C) and CO₂ (typically 5%).[12] 3. Practice Aseptic Technique: Work in a laminar flow hood, sterilize all equipment, and regularly test for mycoplasma.[12] 4. Perform Dose-Response: Test a range of inhibitor/vehicle concentrations to find the highest non-toxic dose. Ensure the final vehicle concentration is consistent across all conditions, including controls.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells when plating. 2. Inaccurate Pipetting: Errors in adding reagents or media.[12] 3. Edge Effects: Wells on the perimeter of a culture plate may experience different environmental conditions. 4. Incomplete Mixing: Reagents not adequately mixed into the media.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. 4. Mix Gently but Thoroughly: After adding reagents, gently swirl the plate to ensure even distribution without disturbing the cell monolayer.
Interfering Peaks in LC-MS/MS Analysis 1. Matrix Effects: Components from the cell culture medium (e.g., serum, phenol (B47542) red) can interfere with ionization.[10] 2. Contamination: Contaminants from solvents or plasticware.[10] 3. Isomer Formation: Stimulation may produce other HETE isomers with similar mass-to-charge ratios.[1]1. Optimize Sample Cleanup: Use a robust solid-phase extraction (SPE) protocol. Consider using serum-free media for the final incubation period if possible. 2. Use High-Purity Reagents: Use LC-MS grade solvents and low-binding plasticware. 3. Optimize Chromatography: Ensure your HPLC method provides sufficient chromatographic separation of 19-HETE and this compound isomers.[1]

Data Summary Tables

Table 1: Recommended Reagent Concentrations for Cell Culture Studies
ReagentCell TypeTypical ConcentrationPurposeReference(s)
This compoundHUVECs0.4 - 2.0 µMInduce cell proliferation/angiogenesis[1]
This compoundLNCaP Cells5 - 100 nMIncrease cell viability[4]
HET0016LNCaP / PC-3 Cells1 - 10 µMInhibit this compound synthesis[4]
Arachidonic AcidHUVECs10 - 30 µMStimulate this compound production[10]
IndomethacinLNCaP CellsNot specifiedPrevent COX-mediated this compound degradation[4]
Dihydrotestosterone (DHT)LNCaP Cells0.1 nMAndrogen stimulation[4]
Table 2: General Cell Culture Parameters
ParameterRecommended ConditionNotesReference(s)
Cell Lines HUVEC, LNCaP, PC-3, PodocytesChoice depends on the biological question.[1][4][5]
Culture Medium RPMI-1640, M199, DMEMMust be tailored to the specific needs of the cells.[12] LNCaP/PC-3 often use RPMI.[4] HUVECs often use M199.[2][2][4]
Serum Fetal Bovine Serum (FBS)Typically 10-20%. For steroid-related studies, use charcoal-stripped FBS (CS-FBS).[2][4][2][4]
Supplements Penicillin/Streptomycin, L-glutamineStandard supplements to prevent contamination and provide essential amino acids.[2][4][2][4]
Incubator Conditions 37°C, 5% CO₂, high humidityStandard conditions for mammalian cell culture. Maintaining humidity is critical to prevent evaporation.[12][2][4][12]
Passaging Trypsin-EDTAUse cells between passages 3 and 6 for experiments to ensure consistency.[2] Avoid excessive trypsinization time.[][2][]

Experimental Protocols

Protocol 1: General Cell Culture for this compound Production
  • Cell Seeding: Plate cells (e.g., HUVECs) in the appropriate culture vessel and medium (e.g., M199 with 20% FBS, L-glutamine, antibiotics, and growth supplement).[2] Culture at 37°C and 5% CO₂ until they reach 80-90% confluency.

  • Serum Starvation (Optional): For signaling studies, it may be necessary to serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 1% FBS) to reduce baseline activation.[2]

  • Stimulation/Inhibition:

    • To Inhibit: Pre-incubate cells with an inhibitor like HET0016 (e.g., 10 µM) for a specified duration before adding any agonist or precursor.[4]

    • To Stimulate: Add arachidonic acid to a final concentration of 10-30 µM and incubate for 30-60 minutes at 37°C.[10]

  • Sample Collection: Collect the cell culture supernatant for analysis of secreted this compound. For intracellular analysis, wash cells with ice-cold PBS and lyse them.

  • Storage: Process samples immediately or store them at -80°C until analysis.[10]

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Supernatant
  • Sample Acidification: Acidify the collected cell culture supernatant to a pH of approximately 3.5 using a dilute acid (e.g., 1M HCl).[10]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol (B129727) and then 5 mL of water.[10]

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.[10]

  • Elution: Elute this compound and other lipids from the cartridge using 5 mL of a suitable organic solvent like methyl formate (B1220265) or ethyl acetate.[10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent (e.g., methanol) for LC-MS/MS or ELISA analysis.

Visualizations

Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow for this compound Analysis A Cell Culture (e.g., HUVECs, LNCaP) B Treatment (Stimulation/Inhibition) A->B C Sample Collection (Supernatant/Lysate) B->C D Solid-Phase Extraction (SPE) C->D E Quantification (LC-MS/MS or ELISA) D->E

Caption: A typical experimental workflow for studying this compound in cell culture.

G cluster_pathway This compound Signaling in Angiogenesis AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F AA->CYP4A_4F HETE20 This compound CYP4A_4F->HETE20 ROS ↑ ROS Production (NADPH Oxidase) HETE20->ROS PI3K PI3K / Akt Pathway HETE20->PI3K ERK ERK / MAPK Pathway HETE20->ERK VEGF ↑ VEGF Expression & VEGFR2 Phosphorylation ROS->VEGF Angio Angiogenesis (Proliferation, Migration) PI3K->Angio ERK->Angio VEGF->Angio

Caption: this compound promotes angiogenesis via ROS, PI3K, and ERK pathways.[7][11]

G cluster_troubleshooting Troubleshooting: Low this compound Detection Start Low or No This compound Signal CheckStim Stimulation Conditions Optimal? Start->CheckStim CheckCells Cell Line Expresses CYP4A/4F? CheckStim->CheckCells No Result1 Optimize Dose/Time of AA CheckStim->Result1 Yes CheckExtract Extraction Recovery Validated? CheckCells->CheckExtract No Result2 Choose Different Cell Line or Induce CheckCells->Result2 Yes CheckDegrade Sample Degradation Possible? CheckExtract->CheckDegrade No Result3 Optimize SPE Protocol CheckExtract->Result3 Yes Result4 Process Samples Quickly / Store at -80°C CheckDegrade->Result4 Yes

Caption: A decision tree for troubleshooting low this compound quantification results.

References

Validation & Comparative

Validating 20-HETE as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting 20-hydroxyeicosatetraenoic acid (20-HETE), a critical signaling molecule in vascular function and disease. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate the validation of this compound as a viable therapeutic target.

Introduction to this compound and Its Role in Disease

20-Hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1] It is a potent signaling molecule with a wide range of effects on the vascular system, including the regulation of vascular tone, blood flow, and ion transport.[1][2] Dysregulation of this compound production is implicated in a variety of pathologies, making it a compelling target for therapeutic intervention.

Elevated levels of this compound are associated with hypertension, stroke, myocardial infarction, and certain types of cancer.[2][3][4] In the vasculature, this compound acts as a potent vasoconstrictor, contributing to increased blood pressure.[5][6] It also promotes inflammation, angiogenesis, and cell proliferation, which can contribute to tumor growth and vascular remodeling in cardiovascular diseases.[3][5] Conversely, in some contexts, such as the kidney, this compound can have protective effects, highlighting the complexity of its biological roles.[7] This guide will focus on the validation of this compound as a therapeutic target in conditions where its pro-hypertensive and pro-proliferative effects are pathogenic.

Comparative Efficacy of this compound Inhibitors and Antagonists

A number of pharmacological tools have been developed to modulate the this compound pathway, including synthesis inhibitors and receptor antagonists. The following tables summarize the quantitative data on the performance of key compounds from preclinical studies.

Table 1: Comparison of this compound Synthesis Inhibitors
Compound Mechanism of Action In Vitro Efficacy (IC50) In Vivo Model Key In Vivo Effects
HET0016 Selective inhibitor of this compound synthesis~15 nMSpontaneously Hypertensive Rat (SHR)Reduced blood pressure, decreased infarct size in stroke models.[4]
Dibromo-dodecenyl-methylsulfimide (DDMS) More selective this compound inhibitorNot specifiedNot specifiedBinds to the CYP enzyme active site.[7]
17-Octadecynoic acid (17-ODYA) Suicide inhibitor of this compound formationNot specifiedNot specifiedAlso inhibits the formation of epoxyeicosatrienoic acids (EETs).[7]
Ketoconazole, Miconazole Non-specific CYP inhibitorsNot specifiedEarly experimental modelsInhibit both this compound and EET formation, affect drug metabolism.[7]
Table 2: Comparison of this compound Receptor Antagonists
Compound Target Receptor In Vitro Efficacy In Vivo Model Key In Vivo Effects
20-SOLA GPR75Competitive antagonistThis compound-dependent hypertensive mouse modelsLowered blood pressure when administered in drinking water.[4]
N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide (AAA) GPR75Competitive antagonistMice with smooth muscle-specific overexpression of CYP4A12Reversed hypertension and vascular dysfunction.[8]
20-hydroxyeicosa-6(Z), 15(Z)-dienoic acid (6, 15-20-HEDE) GPR75Competitive antagonistIn vitro studiesShort half-life, limiting in vivo use.[4]

Signaling Pathways of this compound

This compound exerts its effects through a recently identified G-protein coupled receptor, GPR75.[9] Activation of GPR75 initiates a cascade of intracellular signaling events that vary depending on the cell type.

Figure 1: Simplified this compound signaling pathway.[9]

Experimental Protocols for Target Validation

Validating this compound as a therapeutic target requires a series of well-defined experiments. The following protocols provide a framework for these key assays.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., this compound-d6)

  • Solid-phase extraction (SPE) columns (C18)

  • Methanol (B129727), Acetonitrile (B52724), Formic acid, Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add the internal standard.

  • Extraction: Acidify the sample and apply to a pre-conditioned C18 SPE column. Wash the column with 10% methanol and elute this compound with 100% methanol.

  • LC-MS/MS Analysis: Dry the eluate under nitrogen and reconstitute in the initial mobile phase. Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: Monitor the transition of the parent ion to a specific daughter ion for both this compound and the internal standard using multiple reaction monitoring (MRM) mode.[10]

Assessment of Vascular Reactivity using Pressure Myography

This protocol details the evaluation of vascular responses to this compound and its modulators in isolated small arteries.

Materials:

  • Pressure myograph system

  • Isolated small artery (e.g., mesenteric or cerebral)

  • Physiological salt solution (PSS)

  • This compound, inhibitors, and antagonists

  • Microscope and video camera system

Procedure:

  • Vessel Mounting: Dissect a small artery and mount it on two glass cannulas in the myograph chamber filled with PSS.

  • Pressurization: Pressurize the vessel to a physiological level (e.g., 60 mmHg) and allow it to equilibrate.

  • Viability Check: Constrict the vessel with a high potassium solution to ensure its viability.

  • Drug Application: Add increasing concentrations of this compound to the bath and record the changes in vessel diameter. To test inhibitors or antagonists, pre-incubate the vessel with the compound before adding this compound.

  • Data Analysis: Measure the vessel diameter at each drug concentration and construct dose-response curves.[11]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the activation of downstream signaling proteins in response to this compound.

Materials:

  • Cultured vascular smooth muscle or endothelial cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound for various time points.

  • Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

Experimental Workflow for Validating a this compound-Targeting Drug

The following diagram illustrates a typical workflow for the preclinical validation of a novel therapeutic agent targeting the this compound pathway.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation A Target Engagement (e.g., Binding Assay, Enzyme Inhibition) B Cell-Based Assays (Signaling Pathway Analysis, Cell Proliferation, Migration) A->B C Ex Vivo Tissue Assays (Pressure Myography) B->C D Pharmacokinetics and Pharmacodynamics C->D E Disease Models (e.g., Hypertension, Stroke, Cancer Xenograft) D->E F Toxicity and Safety Assessment E->F End Clinical Candidate F->End Start Novel Compound Start->A

References

A Tale of Two Eicosanoids: 20-HETE and EETs in the Regulation of Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the intricate landscape of vascular biology, the tone of blood vessels is a tightly regulated process, crucial for maintaining blood pressure and ensuring adequate tissue perfusion. Among the myriad of signaling molecules involved, two arachidonic acid metabolites, 20-hydroxyeicosatetraenoic acid (20-HETE) and epoxyeicosatrienoic acids (EETs), play pivotal but opposing roles. This guide provides an in-depth comparison of their effects on vascular tone, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in this field.

At a Glance: this compound vs. EETs

FeatureThis compoundEETs
Primary Effect on Vascular Tone Vasoconstriction[1][2]Vasodilation[1]
Primary Site of Synthesis Vascular Smooth Muscle Cells[1]Endothelial Cells[3]
Key Enzyme Family Cytochrome P450 4A/4F (CYP4A/4F)[4]Cytochrome P450 2C/2J (CYP2C/2J)[5]
Primary Signaling Mechanism Gq-protein coupled receptor (GPR75) activation[4][6][7]Endothelium-Derived Hyperpolarizing Factor (EDHF)[1][5]
Effect on BKCa Channels Inhibition[8]Activation[3][5]

Quantitative Comparison of Vascular Effects

The following table summarizes quantitative data from representative studies on the effects of this compound and EETs on the diameter of isolated arteries, typically assessed by pressure myography.

EicosanoidVessel TypeConcentrationChange in Vessel DiameterReference
This compound Cat Middle Cerebral Artery1 µM-29 ± 8%[9]
Coronary Arteries (eNOS-KO mice)-Enhanced pressure-induced constriction from 40-100 mm Hg[10][11]
Mesenteric Artery (SHR)1 µMPotentiated phenylephrine-induced contraction[12]
11,12-EET Human Left Internal Mammary Artery-Relaxation by activating smooth muscle BKCa channels[13]

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is for illustrative purposes and is sourced from different studies. Researchers should refer to the original publications for detailed experimental context.

Signaling Pathways: A Visual Guide

The distinct actions of this compound and EETs stem from their unique signaling cascades.

This compound-Induced Vasoconstriction

This compound primarily acts on vascular smooth muscle cells (VSMCs) through the G-protein coupled receptor GPR75.[4][6][7] This initiates a signaling cascade leading to vasoconstriction.

Caption: this compound signaling pathway in vascular smooth muscle cells.

EET-Induced Vasodilation

EETs, synthesized in endothelial cells, act as endothelium-derived hyperpolarizing factors (EDHFs).[1][5] They diffuse to adjacent VSMCs to induce vasodilation.

EETs_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Shear_Stress Shear Stress/ Agonists PLA2 PLA₂ Shear_Stress->PLA2 AA Arachidonic Acid PLA2->AA CYP2CJ CYP2C/2J AA->CYP2CJ EETs_EC EETs CYP2CJ->EETs_EC EETs_VSMC EETs EETs_EC->EETs_VSMC Diffusion BKCa_channel_VSMC BKCa Channel (Activation) EETs_VSMC->BKCa_channel_VSMC Hyperpolarization Membrane Hyperpolarization BKCa_channel_VSMC->Hyperpolarization Ca_channel_inhibition Voltage-gated Ca²⁺ Channel (Inhibition) Hyperpolarization->Ca_channel_inhibition Ca_decrease Decreased Intracellular [Ca²⁺] Ca_channel_inhibition->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation

Caption: EET signaling pathway as an Endothelium-Derived Hyperpolarizing Factor.

Experimental Protocols

Pressure Myography for Assessing Vasoactivity

Pressure myography is a fundamental technique to study the contractility of small resistance arteries in a physiologically relevant ex vivo setting.

Objective: To measure the dose-dependent effect of this compound or EETs on the diameter of isolated arteries.

Materials:

  • Isolated artery segment (e.g., mesenteric, cerebral, or coronary artery)

  • Pressure myograph system (including chamber, cannulation pipettes, pressure transducer, and imaging system)

  • Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2

  • Vasoconstrictor (e.g., phenylephrine) for pre-constriction in vasodilation studies

  • This compound and EETs stock solutions

  • Data acquisition and analysis software

Procedure:

  • Vessel Isolation and Mounting:

    • Carefully dissect a segment of the desired artery in cold PSS.

    • Mount the vessel onto two glass cannulas in the myograph chamber and secure with sutures.[14][15]

    • Fill the chamber with PSS and maintain at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Pressurize the vessel to a physiological pressure (e.g., 60-80 mmHg for mesenteric arteries).[14][15]

    • Allow the vessel to equilibrate for at least 30 minutes.

    • Assess vessel viability by challenging with a high potassium solution or a vasoconstrictor, followed by a vasodilator like acetylcholine (B1216132) to confirm endothelial integrity.

  • Concentration-Response Curve:

    • For this compound (Vasoconstriction):

      • After equilibration, add cumulatively increasing concentrations of this compound to the bath.

      • Record the steady-state vessel diameter at each concentration.

    • For EETs (Vasodilation):

      • Pre-constrict the vessel to approximately 50-70% of its maximal constriction using a vasoconstrictor like phenylephrine.

      • Once a stable constriction is achieved, add cumulatively increasing concentrations of EETs to the bath.

      • Record the steady-state vessel diameter at each concentration.

  • Data Analysis:

    • Calculate the percentage change in vessel diameter from the baseline diameter.

    • Plot the concentration-response curve and determine the EC50 (for constriction) or IC50 (for dilation).[16]

Pressure_Myography_Workflow A Isolate Artery Segment B Mount on Cannulas in Myograph Chamber A->B C Pressurize and Equilibrate (37°C, 95% O₂/5% CO₂) B->C D Assess Viability (e.g., KCl, Acetylcholine) C->D E Add Cumulative Concentrations of Test Compound (this compound or EETs) D->E F Record Steady-State Vessel Diameter E->F G Plot Concentration-Response Curve and Calculate EC₅₀/IC₅₀ F->G

Caption: Experimental workflow for pressure myography.

Patch-Clamp Electrophysiology for Ion Channel Activity

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.

Objective: To determine the effect of this compound or EETs on the activity of large-conductance Ca²⁺-activated K⁺ (BKCa) channels.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (including amplifier, micromanipulator, and microscope)

  • Borosilicate glass pipettes

  • Extracellular and intracellular (pipette) solutions

  • This compound and EETs stock solutions

  • Data acquisition and analysis software

Procedure:

  • Cell Isolation:

    • Isolate single vascular smooth muscle cells from arterial tissue by enzymatic digestion.

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[17]

  • Recording BKCa Currents:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of depolarizing voltage steps to elicit outward BKCa currents.

    • Record the baseline current activity.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound or EETs.

    • Record the BKCa currents in the presence of the compound.

  • Data Analysis:

    • Measure the change in current amplitude or open probability of the BKCa channels in the presence of the test compound compared to baseline.

    • Construct current-voltage (I-V) relationship plots.

Patch_Clamp_Workflow A Isolate Single Vascular Smooth Muscle Cells B Form Giga-ohm Seal with Patch Pipette A->B C Establish Whole-Cell Configuration B->C D Record Baseline BKCa Channel Currents C->D E Perfuse with This compound or EETs D->E F Record BKCa Currents in Presence of Compound E->F G Analyze Change in Current Amplitude/Open Probability F->G

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound and EETs represent a fascinating yin-yang in the regulation of vascular tone. While this compound acts as a potent vasoconstrictor, primarily through the GPR75 receptor in vascular smooth muscle, EETs are key endothelium-derived hyperpolarizing factors that promote vasodilation. Understanding their distinct synthesis pathways, signaling mechanisms, and effects on ion channels is crucial for developing novel therapeutic strategies for cardiovascular diseases such as hypertension, where the balance between these two eicosanoids may be disrupted. The experimental protocols outlined here provide a foundation for researchers to further investigate the complex interplay of these powerful signaling molecules in vascular health and disease.

References

Blocking the 20-HETE Signaling Pathway: A Comparative Guide to Inhibitors and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of blocking the 20-hydroxyeicosatetraenoic acid (20-HETE) signaling pathway is critical for advancing research in areas such as hypertension, kidney disease, and cancer. This guide provides an objective comparison of the two primary strategies for interrupting this pathway: inhibition of this compound synthesis and antagonism of its receptor, GPR75.

This compound, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families, is a potent signaling molecule involved in various physiological and pathophysiological processes.[1][2] It is a known vasoconstrictor and plays a role in endothelial dysfunction, inflammation, and cell proliferation.[3][4] Consequently, the development of pharmacological tools to block its activity has been a key focus of research. This guide will delve into the mechanisms, efficacy, and experimental validation of this compound inhibitors and antagonists, providing a clear comparison to aid in the selection of the most appropriate tool for specific research needs.

Mechanism of Action: Two Distinct Approaches to Blockade

The fundamental difference between this compound inhibitors and antagonists lies in their point of intervention within the signaling cascade.

This compound Inhibitors: These molecules act "upstream" by preventing the formation of this compound. They primarily target the CYP4A and CYP4F enzymes responsible for the ω-hydroxylation of arachidonic acid.[5][6] By blocking these enzymes, inhibitors reduce the overall levels of this compound available to bind to its receptors. A well-characterized example is HET0016 , a potent and selective inhibitor of this compound synthesis.[6][7]

This compound Antagonists: In contrast, antagonists act "downstream" by blocking the interaction of this compound with its cellular receptor. The G-protein coupled receptor GPR75 has been identified as a key receptor for this compound.[8][9][10] Antagonists bind to GPR75, preventing this compound from activating the receptor and initiating downstream signaling cascades. Examples of this compound antagonists include 20-HEDE , 20-HEDGE , and the water-soluble antagonist AAA .[11][12]

Visualizing the Intervention Points

The following diagrams, generated using the DOT language, illustrate the this compound synthesis and signaling pathways, highlighting the distinct points of action for inhibitors and antagonists.

cluster_synthesis This compound Synthesis AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F HETE_20 This compound CYP4A_4F->HETE_20 HETE_Inhibitor This compound Inhibitors (e.g., HET0016) HETE_Inhibitor->CYP4A_4F

Figure 1: this compound Synthesis and Point of Inhibition.

cluster_signaling This compound Signaling HETE_20 This compound GPR75 GPR75 Receptor HETE_20->GPR75 Signaling Downstream Signaling (Gαq/11, PLC, PKC, c-Src/EGFR) GPR75->Signaling HETE_Antagonist This compound Antagonists (e.g., AAA) HETE_Antagonist->GPR75 Response Cellular Responses (Vasoconstriction, etc.) Signaling->Response

Figure 2: this compound Signaling and Point of Antagonism.

Comparative Efficacy: A Data-Driven Overview

The choice between an inhibitor and an antagonist often depends on the specific experimental question and model system. The following tables summarize key quantitative data for representative compounds.

This compound Inhibitor: HET0016
Parameter Value
Mechanism of Action Inhibition of CYP4A/4F enzymes
IC50 (Human Renal Microsomes) 8.9 nM[6][7][13]
IC50 (Rat Renal Microsomes) 35 nM[6][13]
Selectivity ~100-fold greater for this compound synthesis over EET synthesis[6]
In Vivo Efficacy Attenuates hypertension in spontaneously hypertensive rats (SHR) and other models[14][15]
This compound Antagonist: AAA
Parameter Value
Mechanism of Action Blockade of the GPR75 receptor[11]
In Vitro Efficacy Prevents this compound-induced increases in intracellular Ca2+, IP-1 accumulation, and β-arrestin recruitment[11]
In Vivo Efficacy Reverses hypertension and provides organ protection in a rat model of angiotensin II-dependent malignant hypertension[3]
Binding Affinity (KD for GPR75) Not explicitly stated for AAA, but this compound binds with a KD of 1.56 x 10⁻¹⁰ M[9]

Experimental Protocols: Methodologies for Evaluation

To aid in the design and interpretation of experiments, this section provides an overview of key methodologies used to characterize this compound inhibitors and antagonists.

This compound Synthesis Inhibition Assay (for Inhibitors)

This assay directly measures the ability of a compound to inhibit the enzymatic production of this compound.

  • Experimental Workflow:

Microsomes Incubate Microsomes (Human/Rat Kidney or Liver) with Arachidonic Acid Inhibitor Add Test Inhibitor (e.g., HET0016) at varying concentrations Microsomes->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Extraction Stop reaction and extract metabolites Incubation->Extraction Analysis Analyze this compound levels by LC-MS/MS Extraction->Analysis IC50 Calculate IC50 value Analysis->IC50

Figure 3: Workflow for this compound Synthesis Inhibition Assay.
  • Detailed Steps:

    • Microsome Preparation: Utilize microsomes from a relevant tissue source (e.g., human or rat kidney) that express CYP4A/4F enzymes.[6]

    • Incubation: Incubate the microsomes with arachidonic acid as the substrate in the presence of NADPH.

    • Inhibitor Addition: Add the test inhibitor (e.g., HET0016) at a range of concentrations.

    • Reaction: Allow the enzymatic reaction to proceed at 37°C for a defined period.

    • Extraction: Stop the reaction and extract the lipid metabolites.

    • Quantification: Quantify the amount of this compound produced using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of this compound formation (IC50).

GPR75 Receptor Binding and Activation Assays (for Antagonists)

These assays assess the ability of a compound to bind to the GPR75 receptor and block its activation by this compound.

  • Experimental Workflow:

cluster_binding Binding Assay cluster_activation Activation Assay Binding_Cells Use cells expressing GPR75 Binding_Incubate Incubate with radiolabeled this compound and varying concentrations of antagonist Binding_Measure Measure displacement of radiolabel Activation_Cells Use cells expressing GPR75 Activation_Antagonist Pre-incubate with antagonist Activation_20HETE Stimulate with this compound Activation_Measure Measure downstream signaling (e.g., Ca2+ flux, IP-1 accumulation)

Figure 4: Workflow for GPR75 Receptor Assays.
  • Detailed Steps:

    • Cell Culture: Use a cell line that endogenously or recombinantly expresses the GPR75 receptor.

    • Receptor Binding Assay:

      • Incubate cell membranes or whole cells with a radiolabeled this compound analog.

      • Add increasing concentrations of the unlabeled antagonist to compete for binding.

      • Measure the displacement of the radiolabel to determine the binding affinity (Ki or IC50) of the antagonist. A study used radiolabeled [3H8] this compound for displacement assays.[16]

    • Functional (Activation) Assays:

      • Pre-incubate the GPR75-expressing cells with the antagonist.

      • Stimulate the cells with a known concentration of this compound.

      • Measure the downstream signaling events, such as:

        • Intracellular Calcium Mobilization: Monitor changes in intracellular calcium levels using fluorescent indicators.[9][11]

        • Inositol Phosphate (IP-1) Accumulation: Measure the production of IP-1, a downstream product of Gq-coupled receptor activation, using commercially available kits.[9][11]

        • β-arrestin Recruitment: Assess the recruitment of β-arrestin to the activated receptor using techniques like BRET or FRET.[11]

In Vivo Models: Assessing Physiological Relevance

The ultimate validation of this compound inhibitors and antagonists comes from their evaluation in relevant animal models of disease.

  • Hypertension Models:

    • Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension where both this compound inhibitors (HET0016) and antagonists have been shown to be effective in reducing blood pressure.[1][14][17]

    • Angiotensin II-Induced Hypertension: This model is used to study the role of the renin-angiotensin system in hypertension. Both inhibitors and antagonists of this compound have demonstrated the ability to lower blood pressure in this model.[3][18]

    • Cyp4a12 Transgenic Mice: Mice overexpressing the CYP4A12 enzyme have elevated this compound levels and develop hypertension, which can be reversed by a this compound antagonist.[19]

Conclusion: Choosing the Right Tool for the Job

Both this compound inhibitors and antagonists are powerful tools for dissecting the role of the this compound signaling pathway.

  • This compound inhibitors , such as HET0016, are ideal for studies aiming to understand the overall physiological or pathophysiological consequences of reduced this compound production. They are particularly useful for investigating the role of endogenous this compound in various biological processes.

  • This compound antagonists , such as AAA, offer a more targeted approach by specifically blocking the GPR75 receptor. This makes them valuable for confirming that the observed effects of this compound are mediated through this particular receptor and for exploring the therapeutic potential of GPR75 blockade.

The choice between an inhibitor and an antagonist will ultimately depend on the specific research question. For instance, to investigate the role of newly synthesized this compound in an acute response, an inhibitor might be more appropriate. Conversely, to block the effects of both pre-existing and newly synthesized this compound at its receptor, an antagonist would be the preferred choice. By carefully considering the distinct mechanisms of action and utilizing the experimental approaches outlined in this guide, researchers can effectively probe the multifaceted roles of this compound in health and disease.

References

Validating GPR75 as the Primary 20-HETE Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the G protein-coupled receptor 75 (GPR75) as the primary high-affinity receptor for 20-hydroxyeicosatetraenoic acid (20-HETE), a critical lipid mediator in vascular function and disease. We will objectively compare its performance with potential alternatives and present supporting experimental evidence.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from various experimental validations.

Table 1: Ligand Binding Affinities for GPR75

LigandAssay TypeAffinity (KD)Reference
This compoundSurface Plasmon Resonance (SPR)1.56 x 10-10 M[1]
CCL5 (RANTES)Surface Plasmon Resonance (SPR)5.85 x 10-10 M[1]

Table 2: Functional Assay Potency and Efficacy

AssayLigandCell TypeParameterResultReference
Intracellular Calcium (iCa2+) MobilizationThis compoundGPR75-transfected HTLA cellsEC50~1 nM[1]
Inositol (B14025) Monophosphate (IP-1) AccumulationThis compoundGPR75-transfected HTLA cellsFold Increase~4-fold over baseline[3]
β-Arrestin RecruitmentThis compoundGPR75-transfected HTLA cellsEC50~1 nM[4]
β-Arrestin RecruitmentCCL5GPR75-transfected HTLA cells-No activation[2]

Table 3: In Vivo Effects of GPR75 Knockdown in a this compound-Dependent Hypertension Model

Animal ModelInterventionKey FindingReference
Cyp4a12 Transgenic MiceGPR75 shRNAPrevented blood pressure elevation and vascular remodeling[3][5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique was employed to measure the direct binding of this compound to purified GPR75 protein.

Methodology:

  • Protein Immobilization: Purified, full-length human GPR75 protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound (or other potential ligands) in a suitable running buffer are injected over the sensor surface.

  • Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is measured in real-time.

  • Data Analysis: The association and dissociation rates are calculated to determine the equilibrium dissociation constant (KD), a measure of binding affinity.

FLIPR Calcium 6 Assay for Intracellular Calcium Mobilization

This cell-based assay measures the increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or HTLA cells are transiently transfected with a GPR75 expression vector.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Ligand Addition: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument, and a baseline fluorescence is established. This compound or other compounds are then added.

  • Signal Measurement: The instrument measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) IP-1 Assay

This assay quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of the phospholipase C (PLC) pathway activated by Gq-coupled receptors.

Methodology:

  • Cell Stimulation: GPR75-expressing cells are incubated with this compound in the presence of LiCl (to inhibit the degradation of IP-1).

  • Cell Lysis: The cells are lysed to release the accumulated IP-1.

  • HTRF Reaction: The lysate is mixed with an IP-1-d2 conjugate and a terbium cryptate-labeled anti-IP-1 antibody.

  • Signal Detection: In the absence of cellular IP-1, the d2-labeled IP-1 binds to the antibody, bringing the donor (terbium) and acceptor (d2) into close proximity, resulting in a high HTRF signal. Cellular IP-1 competes for antibody binding, leading to a decrease in the HTRF signal.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Methodology:

  • Specialized Cell Line: HTLA cells, which are engineered to express a β-arrestin-TEV protease fusion protein and a tTA transcription factor linked to the C-terminus of the GPCR of interest (GPR75) via a TEV cleavage site, are used.

  • Ligand Stimulation: Upon ligand binding and receptor activation, β-arrestin is recruited to GPR75, bringing the TEV protease into proximity with its cleavage site.

  • Transcription Activation: Cleavage of the tTA transcription factor allows it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase).

  • Signal Measurement: The luciferase activity is measured, which is proportional to the extent of β-arrestin recruitment.[4]

In Vivo GPR75 Knockdown in a Hypertensive Mouse Model

This experiment assesses the physiological relevance of the this compound/GPR75 interaction in a disease model.

Methodology:

  • Animal Model: Cyp4a12 transgenic mice, which exhibit this compound-dependent hypertension upon doxycycline (B596269) induction, are used.[3][5][6]

  • Gene Silencing: The mice are treated with lentiviral particles containing a short hairpin RNA (shRNA) targeting GPR75 to knock down its expression. Control mice receive a non-targeting shRNA.

  • Induction of Hypertension: Hypertension is induced by the administration of doxycycline in the drinking water.

  • Blood Pressure Monitoring: Systolic blood pressure is measured regularly using the tail-cuff method.

  • Vascular Analysis: At the end of the study, vascular tissues are harvested to assess markers of vascular remodeling and dysfunction.[3][5][6]

Alternative Receptors and Ligands

CCL5 (RANTES)

While CCL5, a chemokine, has been proposed as a ligand for GPR75, recent evidence suggests it does not activate the receptor in the same manner as this compound.[2] Instead, CCL5 appears to act as a negative regulator, binding to GPR75 and inhibiting this compound-mediated signaling.[1][2] This is supported by the lack of CCL5-induced β-arrestin recruitment to GPR75.[2]

Other Potential this compound Receptors

The existence of other this compound receptors is plausible, particularly in cell types like platelets, which respond to this compound but do not express GPR75.[9] The free fatty acid receptor 1 (FFAR1/GPR40) has been identified as a low-affinity receptor for this compound, but it requires much higher concentrations for activation compared to GPR75.[10]

Mandatory Visualizations

GPR75_Signaling_Endothelial_Cell This compound This compound GPR75 GPR75 This compound->GPR75 Gq11 Gαq/11 GPR75->Gq11 Activates GIT1 GIT1 GPR75->GIT1 Binds PLC PLC Gq11->PLC Activates cSrc c-Src GIT1->cSrc Activates EGFR EGFR cSrc->EGFR Transactivates MAPK_pathway MAPK Pathway EGFR->MAPK_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Activates Endothelial_Dysfunction Endothelial Dysfunction PKC->Endothelial_Dysfunction MAPK_pathway->Endothelial_Dysfunction

Caption: this compound/GPR75 signaling in endothelial cells.

GPR75_Signaling_VSMC This compound This compound GPR75 GPR75 This compound->GPR75 Gq11 Gαq/11 GPR75->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction MaxiK_beta MaxiKβ PKC->MaxiK_beta Phosphorylates MaxiK_beta->Vasoconstriction Leads to

Caption: this compound/GPR75 signaling in vascular smooth muscle cells.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Binding Assays (SPR) Signaling Second Messenger Assays (iCa2+, IP-1) Binding->Signaling Confirms Target Engagement Functional Functional Assays (β-Arrestin) Signaling->Functional Demonstrates Receptor Activation Model Hypertensive Mouse Model (Cyp4a12tg) Knockdown GPR75 Knockdown (shRNA) Model->Knockdown Genetic Intervention Outcome Phenotypic Analysis (Blood Pressure) Knockdown->Outcome Assesses Physiological Relevance

Caption: Workflow for GPR75 validation as a this compound receptor.

Conclusion

References

A Researcher's Guide to 20-HETE Synthesis Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of 20-HETE synthesis inhibitors is crucial for advancing studies in cardiovascular disease, oncology, and renal function. This guide provides an objective comparison of the efficacy of various inhibitors, supported by experimental data and detailed methodologies.

20-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid metabolite of arachidonic acid, primarily synthesized by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, blood pressure, and angiogenesis.[1][2] Dysregulation of this compound production has been implicated in various pathologies, including hypertension, stroke, and cancer, making its synthesis pathway a compelling target for therapeutic intervention.[3][4] This guide compares the efficacy of prominent this compound synthesis inhibitors based on available in vitro and in vivo data.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of various compounds against this compound synthesis is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several common this compound synthesis inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

InhibitorClassTarget Enzyme(s)In Vitro Efficacy (IC50)Source Organism for MicrosomesCitation(s)
HET0016 FormamidineCYP4A, CYP4F8.9 ± 2.7 nMHuman Kidney[5]
35.2 ± 4.4 nMRat Kidney[5]
TS-011 Phenyl-N'-hydroxyimido formamideCYP4A11, CYP4F2, CYP4F3B10 - 50 nMHuman Kidney/Recombinant[6]
DDMS MethylsulfonamideCYP4A (selective for ω-hydroxylation)~2 µMRat Kidney[5]
17-ODYA Acetylenic fatty acidNon-selective CYP1.8 ± 0.8 µMHuman Kidney[5]
ABT BenzotriazoleNon-selective CYP38.5 ± 14.9 µMHuman Kidney[5]
Sesamin (B1680957) LignanCYP4F2 (selective)1.87 µMRecombinant Human CYP4F2[7]
5.31 µMHuman Kidney[7]
17.3 µMHuman Liver[7]
Sesamolin LignanCYP4A, CYP4F3.39 µMHuman Kidney[7]
9.6 µMHuman Liver[7]

Key Observations:

  • HET0016 and TS-011 are the most potent inhibitors identified, with IC50 values in the low nanomolar range.[5][6]

  • DDMS shows selectivity for the ω-hydroxylation pathway over epoxygenase activity.[5]

  • 17-ODYA and ABT are less potent and non-selective, inhibiting other CYP enzymes.[5]

  • Sesamin , a natural product, exhibits selectivity for the CYP4F2 isoform.[7]

Signaling Pathways and Experimental Workflows

To understand the context of inhibitor action, it is essential to visualize the this compound synthesis and signaling pathways, as well as the typical workflow for evaluating inhibitor efficacy.

G cluster_synthesis This compound Synthesis cluster_inhibition Inhibition cluster_signaling Vascular Smooth Muscle Cell Signaling Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F (ω-hydroxylases) Arachidonic_Acid->CYP4A_CYP4F HETE_20 This compound CYP4A_CYP4F->HETE_20 PLC Phospholipase C (PLC) HETE_20->PLC Inhibitors HET0016, TS-011, DDMS, Sesamin, etc. Inhibitors->CYP4A_CYP4F Inhibit PKC Protein Kinase C (PKC) PLC->PKC K_channel K+ Channels (e.g., BKCa) PKC->K_channel Inhibits Membrane_Depolarization Membrane Depolarization K_channel->Membrane_Depolarization Leads to Ca_channel L-type Ca2+ Channels Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Membrane_Depolarization->Ca_channel Activates Ca_influx->Vasoconstriction

Caption: this compound synthesis, inhibition, and signaling pathway in vascular smooth muscle cells.

G cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment start_vitro Prepare Microsomes (e.g., from human/rat kidney or liver) incubation Incubate Microsomes with Arachidonic Acid, NADPH, and Inhibitor (various concentrations) start_vitro->incubation termination Terminate Reaction (e.g., with acid) incubation->termination extraction Extract Metabolites (Solid Phase Extraction) termination->extraction analysis_vitro Quantify this compound Production (LC-MS/MS) extraction->analysis_vitro ic50 Calculate IC50 Value analysis_vitro->ic50 start_vivo Select Animal Model (e.g., Hypertensive Rat, Ischemia Model) treatment Administer Inhibitor (e.g., i.v., i.p., s.c.) start_vivo->treatment monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Blood Flow) treatment->monitoring sampling Collect Biological Samples (e.g., Plasma, Urine, Tissue) treatment->sampling outcome Assess Therapeutic Outcome (e.g., Reduced Blood Pressure, Infarct Size) monitoring->outcome analysis_vivo Measure this compound Levels (LC-MS/MS) sampling->analysis_vivo analysis_vivo->outcome

Caption: Experimental workflow for comparing the efficacy of this compound synthesis inhibitors.

Experimental Protocols

In Vitro this compound Synthesis Inhibition Assay

This protocol provides a general framework for assessing the in vitro efficacy of this compound synthesis inhibitors using microsomes.

1. Microsome Preparation:

  • Microsomes are typically prepared from the kidneys or liver of rats or humans.[5][7] Alternatively, microsomes from insect cells expressing recombinant human CYP4A or CYP4F enzymes can be used for isoform-specific inhibitor profiling.[7]

2. Incubation:

  • In a microcentrifuge tube, combine the following in a potassium phosphate (B84403) buffer (pH 7.4):

    • Microsomal protein (0.1-0.5 mg)

    • Arachidonic acid (substrate, e.g., 100 µM)

    • The inhibitor at various concentrations (or vehicle control)

  • Pre-incubate the mixture at 37°C for 5 minutes.[7]

  • Initiate the reaction by adding NADPH (e.g., 1 mM).[7]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 8-40 minutes), depending on the activity of the microsomes.[7]

3. Reaction Termination and Extraction:

  • Stop the reaction by adding an acid, such as 2 N HCl.[7]

  • Add an internal standard (e.g., this compound-d6) for accurate quantification.[8]

  • Extract the eicosanoid metabolites using solid-phase extraction (SPE) with C18 columns.[9]

4. Quantification by LC-MS/MS:

  • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of this compound produced.[9]

5. Data Analysis:

  • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Assessment of this compound Inhibitor Efficacy

This protocol outlines a general procedure for evaluating the in vivo effects of this compound synthesis inhibitors in an animal model.

1. Animal Model Selection:

  • Choose an appropriate animal model based on the research question. Common models include:

    • Spontaneously hypertensive rats (SHR) for hypertension studies.[4]

    • Rats subjected to middle cerebral artery occlusion (MCAO) for stroke models.[10]

    • Rats undergoing ischemia/reperfusion of the kidney or heart for studies on ischemic injury.[11]

2. Inhibitor Administration:

  • Administer the inhibitor via a suitable route, such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.[3] The dosage and frequency will depend on the inhibitor's pharmacokinetic properties.

3. Physiological Monitoring:

  • Continuously or intermittently monitor relevant physiological parameters. For example, in a hypertension model, measure mean arterial pressure and renal blood flow.[11] In a stroke model, assess neurological deficits.[10]

4. Sample Collection and Analysis:

  • Collect biological samples such as blood (plasma), urine, or specific tissues at designated time points.[8]

  • Measure the concentration of this compound in these samples using LC-MS/MS to confirm target engagement and determine the extent of synthesis inhibition.[9]

5. Outcome Assessment:

  • Evaluate the therapeutic effect of the inhibitor based on the primary outcome measures of the study. This could include a reduction in blood pressure, a decrease in infarct volume, or improved organ function.[4][10]

Conclusion

The development of potent and selective this compound synthesis inhibitors, such as HET0016 and TS-011, has provided researchers with powerful tools to investigate the physiological and pathophysiological roles of this compound. While these synthetic compounds offer high potency, natural products like sesamin present an interesting alternative with selectivity for specific CYP isoforms. The choice of inhibitor will depend on the specific research question, the desired level of selectivity, and the experimental model. The methodologies outlined in this guide provide a foundation for the comparative evaluation of these and future this compound synthesis inhibitors, ultimately facilitating the development of novel therapeutics for a range of diseases.

References

A Comparative Guide to 20-HETE Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the intricate roles of arachidonic acid metabolites, the accurate measurement of 20-hydroxyeicosatetraenoic acid (20-HETE) is crucial. As a key signaling molecule in vascular function, hypertension, and cancer, the choice of analytical method for its quantification can profoundly impact experimental results and their interpretation.[1][2] This guide provides an objective, data-driven comparison of the two primary analytical techniques for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison at a Glance

The decision between ELISA and LC-MS/MS for this compound quantification involves a trade-off between throughput, cost, and analytical specificity. Immunoassays like ELISA are generally more accessible and cost-effective for high-throughput screening.[4][5] However, LC-MS/MS is widely regarded as the "gold standard" for its superior specificity and accuracy in quantitative analysis.[5][6]

FeatureThis compound ELISA (Competitive)This compound LC-MS/MS
Principle Competitive immunoassay based on antigen-antibody recognition.[7]Physicochemical detection based on mass-to-charge ratio.[6]
Specificity Variable; potential for cross-reactivity with structurally similar lipids.[8]High; capable of distinguishing between isomers of HETEs.[9]
Sensitivity Typically in the low ng/mL to high pg/mL range.[8]Generally offers higher sensitivity, often reaching low pg/mL levels.[6]
Accuracy & Precision Good precision, but accuracy can be affected by matrix effects and cross-reactivity.[3]High accuracy and precision due to the use of stable isotope-labeled internal standards.[10]
Throughput High-throughput, suitable for screening large numbers of samples in a 96-well plate format.[3]Lower throughput; samples are analyzed sequentially.[3]
Cost Relatively low cost per sample and for initial setup.[4]Higher initial instrument cost and cost per sample.[4]
Sample Volume Typically requires a small sample volume.[11]Can also be performed with small sample volumes.[12]
Expertise Required Relatively easy to perform with standard laboratory skills.[4]Requires specialized training and expertise in mass spectrometry.[4]

Signaling and Analytical Workflows

The biological actions of this compound are initiated through its interaction with specific cellular pathways, while its measurement requires distinct analytical workflows for ELISA and LC-MS/MS.

cluster_0 This compound Signaling Pathway Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F Metabolism This compound This compound CYP4A/4F->this compound Synthesis GPR75 GPR75 This compound->GPR75 Binding PLC Activation PLC Activation GPR75->PLC Activation Ca2+ Influx Ca2+ Influx PLC Activation->Ca2+ Influx Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction

Simplified this compound signaling pathway in vascular smooth muscle cells.

cluster_1 ELISA Workflow cluster_2 LC-MS/MS Workflow ELISA_S1 Sample/Standard Addition ELISA_S2 Add this compound-HRP Conjugate ELISA_S1->ELISA_S2 ELISA_S3 Incubation (Competition) ELISA_S2->ELISA_S3 ELISA_S4 Wash ELISA_S3->ELISA_S4 ELISA_S5 Add Substrate (TMB) ELISA_S4->ELISA_S5 ELISA_S6 Incubation (Color Dev.) ELISA_S5->ELISA_S6 ELISA_S7 Add Stop Solution ELISA_S6->ELISA_S7 ELISA_S8 Read Absorbance ELISA_S7->ELISA_S8 LCMS_S1 Sample Extraction (SPE/LLE) LCMS_S2 Derivatization (Optional) LCMS_S1->LCMS_S2 LCMS_S3 LC Separation LCMS_S2->LCMS_S3 LCMS_S4 Ionization (ESI) LCMS_S3->LCMS_S4 LCMS_S5 Mass Selection (Q1) LCMS_S4->LCMS_S5 LCMS_S6 Fragmentation (Q2) LCMS_S5->LCMS_S6 LCMS_S7 Fragment Ion Detection (Q3) LCMS_S6->LCMS_S7 LCMS_S8 Data Analysis LCMS_S7->LCMS_S8

High-level experimental workflows for this compound ELISA and LC-MS/MS.

Experimental Protocols

Below are representative experimental protocols for the measurement of this compound using a competitive ELISA kit and a typical LC-MS/MS method.

Representative this compound Competitive ELISA Protocol

This protocol is a generalized representation based on commercially available kits.[7][13]

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard/Sample Addition: Add 50 µL of this compound standards or prepared samples to the appropriate wells of the microplate pre-coated with an anti-20-HETE antibody.

  • HRP Conjugate Addition: Add 50 µL of this compound conjugated to horseradish peroxidase (HRP) to each well.

  • Incubation: Incubate the plate for one hour at room temperature. During this time, the free this compound in the sample competes with the this compound-HRP conjugate for binding to the limited number of antibody sites.[7]

  • Washing: Aspirate each well and wash four to five times with the provided wash buffer. Ensure complete removal of liquid at each step.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Representative this compound LC-MS/MS Protocol

This protocol is a composite of published methods for eicosanoid analysis.[10][12]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Add an internal standard (e.g., d6-20-HETE) to the biological sample (e.g., plasma, urine, tissue homogenate).

    • Acidify the sample and load it onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

    • Elute the this compound and other lipids with a high percentage of organic solvent (e.g., methanol (B129727) or ethyl acetate).[10]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into a liquid chromatography system.

    • Separate the analytes on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid to aid in ionization.[12]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Introduce the eluent from the LC column into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in negative ion mode.[6]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select the specific precursor ion for this compound (m/z 319.2) in the first quadrupole (Q1).[14]

    • Fragment the precursor ion in the collision cell (Q2).

    • Monitor specific product ions (e.g., m/z 245.2) in the third quadrupole (Q3).[14]

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of a this compound standard.

Conclusion and Recommendations

For researchers embarking on the quantification of this compound, the choice between ELISA and LC-MS/MS should be guided by the specific requirements of their study.

  • ELISA is a suitable option for high-throughput screening of a large number of samples where cost and speed are major considerations, and a semi-quantitative or relative quantification is sufficient. However, researchers must be mindful of the potential for cross-reactivity and should validate the assay for their specific sample matrix.[4][8]

  • LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and precise quantification of this compound. It is the gold standard for distinguishing between closely related isomers and for providing definitive quantitative data, which is essential for mechanistic studies, biomarker validation, and clinical research.[5][6]

Ultimately, the optimal method depends on the research question, the required level of analytical rigor, and the available resources. For exploratory studies or large-scale screening, ELISA provides a valuable tool, while for definitive quantification and in-depth mechanistic studies, LC-MS/MS remains the superior choice.

References

20-HETE vs. Angiotensin II: A Comparative Guide to their Roles in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cardiovascular regulation, both 20-hydroxyeicosatetraenoic acid (20-HETE) and angiotensin II (Ang II) have emerged as pivotal players in the pathogenesis of hypertension. While both are potent vasoconstrictors, their mechanisms of action, signaling pathways, and overall contribution to elevated blood pressure exhibit distinct yet often interconnected characteristics. This guide provides a comprehensive comparison of this compound and angiotensin II in promoting hypertension, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in this field.

Comparative Overview

This compound, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families, and Angiotensin II, the primary effector of the renin-angiotensin system (RAS), both contribute to the regulation of vascular tone and renal function.[1][2] Dysregulation in the synthesis or signaling of either molecule can lead to hypertension.[1][2] Experimental evidence strongly suggests a complex interplay between these two systems, often creating a positive feedback loop that exacerbates hypertensive states.[3]

Quantitative Data on Hypertensive Effects

The following tables summarize quantitative data from various experimental models, illustrating the impact of this compound and Angiotensin II on blood pressure.

Table 1: Effects of this compound on Blood Pressure in Animal Models

Experimental ModelInterventionChange in Blood PressureReference
CYP4A11 Transgenic MiceHomozygous for human CYP4A11 gene142 ± 8 mmHg vs. 113 ± 7 mmHg in wild-type[4]
Sprague-Dawley RatsLentivirus expressing CYP4A2 cDNAIncrease from 110±3 mmHg to 163±3 mmHg[5]
Spontaneously Hypertensive Rats (SHR)Combined treatment with EET-A and this compound antagonist (AAA)Systolic BP of 134 ± 2 mmHg vs. 156 ± 5 mmHg in control[6]
Androgen-Induced Hypertensive RatsThis compound inhibitorsAttenuation of hypertension[7]
Angiotensin II-Induced Hypertensive ModelsThis compound inhibitorsLowered blood pressure[7]

Table 2: Effects of Angiotensin II on Blood Pressure in Animal Models

Experimental ModelInterventionChange in Blood PressureReference
Male MiceAngiotensin II infusion (700 ng/kg/min) for 8 daysMean Arterial Pressure (MAP) increased to 136 ± 1.2 mmHg (25% increase)[8]
RatsAngiotensin II infusion (350 ng/min) for 6 daysMean Arterial Blood Pressure (MABP) increased to 171±3 mmHg from 95±5 mmHg[9]
RatsAngiotensin II infusion (125 to 200 ng/min) for 11 daysSystolic blood pressure increased by ≈55 mm Hg[9]
Male MiceAngiotensin II infusion (600ng/kg/min) for 14 daysSystolic blood pressure increased from 108.7±1.7 to 131±4.8 mmHg[10]
Wistar RatsAngiotensin II infusion (5.2 μg/kg/h) for 14 daysIncreased blood pressure variability[11]

Signaling Pathways

The pro-hypertensive effects of this compound and Angiotensin II are mediated by distinct signaling cascades, although points of convergence and cross-talk exist.

This compound Signaling Pathway

This compound exerts its vascular effects primarily through the G-protein coupled receptor 75 (GPR75).[6][12] In vascular smooth muscle cells (VSMCs), activation of GPR75 by this compound leads to vasoconstriction through multiple downstream effectors.[12] In endothelial cells, this compound signaling can lead to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of reactive oxygen species (ROS).[7][13] Furthermore, this compound has been shown to increase the expression of Angiotensin-Converting Enzyme (ACE) in endothelial cells, thereby promoting the generation of Angiotensin II.[1][3]

Caption: this compound signaling in vascular cells.
Angiotensin II Signaling Pathway

Angiotensin II primarily signals through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor.[2][14] In VSMCs, AT1R activation leads to a cascade of events including the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, culminating in vasoconstriction.[15] Ang II also stimulates signaling pathways that promote cell growth and proliferation, contributing to vascular remodeling.[2] Similar to this compound, Ang II can also induce endothelial dysfunction.[16]

AngII_Signaling cluster_VSMC_Ang Vascular Smooth Muscle Cell cluster_EC_Ang Endothelial Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds AngII_EC Angiotensin II AngII->AngII_EC Endocrine Gq11 Gq/11 AT1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_Ang PKC DAG->PKC_Ang Vasoconstriction_Ang Vasoconstriction Ca_release->Vasoconstriction_Ang Cell_Growth Cell Growth/Proliferation PKC_Ang->Cell_Growth AT1R_EC AT1 Receptor AngII_EC->AT1R_EC NADPH_oxidase NADPH Oxidase AT1R_EC->NADPH_oxidase ROS_Ang ↑ ROS NADPH_oxidase->ROS_Ang Endo_Dysfunction_Ang Endothelial Dysfunction ROS_Ang->Endo_Dysfunction_Ang

Caption: Angiotensin II signaling in vascular cells.

Interaction and Positive Feedback Loop

A critical aspect of the relationship between this compound and Angiotensin II in hypertension is their mutual reinforcement. Angiotensin II stimulates the production of this compound, which in turn increases the expression of ACE, leading to greater Angiotensin II production.[3][13] This positive feedback loop can significantly amplify vasoconstriction and elevate blood pressure.

Feedback_Loop AngI Angiotensin I ACE ACE AngI->ACE Conversion AngII Angiotensin II HETE This compound AngII->HETE Stimulates Production Hypertension Hypertension AngII->Hypertension Causes ACE->AngII HETE->ACE Increases Expression HETE->Hypertension Causes

Caption: Positive feedback loop between this compound and Angiotensin II.

Experimental Protocols

Measurement of Blood Pressure in Animal Models
  • Tail-Cuff Plethysmography: This non-invasive method is commonly used to measure systolic blood pressure in rodents.[17] The animal is placed in a restrainer, and a cuff is placed around its tail. The cuff is inflated and then slowly deflated, and the pressure at which blood flow returns to the tail is recorded as the systolic blood pressure.

  • Telemetry: For continuous and more accurate blood pressure monitoring, a telemetry transmitter is surgically implanted into the animal.[6] This device allows for the measurement of blood pressure, heart rate, and activity in conscious, freely moving animals, avoiding the stress associated with restraint.

Vasoconstriction Assays
  • Isolated Perfused Mesenteric Bed: The mesenteric vascular bed is isolated from an animal and perfused with a physiological salt solution.[18] Vasoconstrictor agents like this compound or Angiotensin II are added to the perfusate, and the change in perfusion pressure is measured as an indicator of vasoconstriction.

  • Isolated Aortic Rings: Rings of the thoracic aorta are mounted in an organ bath containing a physiological salt solution.[19] The rings are attached to a force transducer to measure isometric tension. Cumulative concentration-response curves are generated by adding increasing concentrations of the vasoconstrictor agent to the bath.[19]

Angiotensin II-Induced Hypertension Model

Hypertension can be induced in rodents by continuous infusion of Angiotensin II using surgically implanted osmotic minipumps.[8][9][10] The pumps deliver a constant dose of Angiotensin II over a period of days to weeks, leading to a sustained increase in blood pressure.[8][9][10]

AngII_Hypertension_Model Start Start Implant Surgical Implantation of Osmotic Minipump (Angiotensin II) Start->Implant Infusion Continuous Infusion (days to weeks) Implant->Infusion BP_Measurement Regular Blood Pressure Measurement (Tail-cuff or Telemetry) Infusion->BP_Measurement Data_Analysis Data Analysis BP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Angiotensin II-induced hypertension model.

Conclusion

Both this compound and Angiotensin II are critical mediators of hypertension, acting through distinct but interconnected pathways to increase vascular tone and promote vascular remodeling. The positive feedback loop between these two systems highlights the complexity of hypertensive pathophysiology and suggests that therapeutic strategies targeting both pathways may be more effective than targeting either one in isolation. The experimental models and protocols described in this guide provide a framework for further investigation into the intricate roles of this compound and Angiotensin II in cardiovascular disease.

References

Comparative Analysis of 20-HETE Levels in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying roles and levels of 20-hydroxyeicosatetraenoic acid (20-HETE) in key rodent models of hypertension. This guide provides a comparative analysis of this compound concentrations, detailed experimental protocols for its measurement, and an overview of its signaling pathways.

20-hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone and renal function, exhibiting both pro- and anti-hypertensive properties depending on its location of synthesis and the specific pathophysiological context.[1][2][3] Understanding the nuanced role of this compound in different forms of hypertension is critical for the development of targeted therapeutics. This guide provides a comparative overview of this compound levels in three widely studied rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Dahl Salt-Sensitive (Dahl S) rat, and the Angiotensin II (Ang II)-infused rat.

Comparative this compound Levels Across Hypertension Models

The expression and activity of this compound-producing enzymes, and consequently the levels of this compound, vary significantly across different hypertension models. These differences are crucial as they underlie the distinct pathophysiological mechanisms of hypertension in these animals.

Hypertension ModelKey CharacteristicsRenal this compound LevelsVascular this compound LevelsPrimary Mechanism
Spontaneously Hypertensive Rat (SHR) Genetic model of essential hypertension.Elevated[3][4]Elevated[3][5]Increased vascular tone and reactivity.[1][3]
Dahl Salt-Sensitive (Dahl S) Rat Genetic model of salt-sensitive hypertension.Reduced[3][6]Elevated (in some vascular beds)[5]Impaired pressure natriuresis and sodium retention.[3][6]
Angiotensin II-Infused Rat Model of renin-angiotensin system (RAS)-dependent hypertension.Increased[3][7]Increased[7][8]Ang II-mediated vasoconstriction and endothelial dysfunction.[8][9]

In the Spontaneously Hypertensive Rat (SHR) , an established model for essential hypertension, both renal and vascular production of this compound are elevated compared to their normotensive Wistar-Kyoto (WKY) counterparts.[3][4] This overproduction of the vasoconstrictor this compound is thought to contribute to the increased vascular reactivity and elevated blood pressure characteristic of this strain.[1][3]

Conversely, the Dahl Salt-Sensitive (Dahl S) rat exhibits a more complex and seemingly contradictory profile. In the kidney, the formation of this compound is markedly reduced, a deficiency that is linked to impaired pressure natriuresis and the salt-sensitive nature of their hypertension.[3][6] Specifically, the production of this compound in renal microvessels of Dahl S rats was found to be 73% lower than in a control strain.[6] However, some studies have reported elevated levels of this compound in certain vascular beds, such as cerebral arteries, which may contribute to endothelial dysfunction in this model.[5][6]

In the Angiotensin II-infused rat model , which mimics hypertension driven by an overactive renin-angiotensin system, the production of this compound is stimulated. Ang II infusion has been shown to increase the release of this compound from preglomerular microvessels by two- to three-fold.[7] This suggests that this compound acts as a downstream mediator of the hypertensive effects of Ang II, contributing to vasoconstriction and the development of hypertension.[8][9]

Signaling Pathways of this compound in Hypertension

This compound exerts its vascular effects primarily through the G-protein coupled receptor GPR75. Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to vasoconstriction, endothelial dysfunction, and vascular smooth muscle cell proliferation. The diagram below illustrates the key signaling pathways activated by this compound in the vasculature.

Caption: this compound signaling pathway in vascular cells.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound in biological samples is essential for studying its role in hypertension. The following are generalized protocols for three common analytical methods.

General Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Urine) Extraction Lipid Extraction (e.g., Ethyl Acetate) Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis Analytical Method Purification->Analysis LCMS LC-MS/MS Analysis->LCMS HPLC HPLC with Fluorescence Detection Analysis->HPLC ELISA ELISA Analysis->ELISA Data Data Analysis & Quantification LCMS->Data HPLC->Data ELISA->Data

Caption: General workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

a. Sample Preparation and Extraction:

  • Homogenize tissue samples in a suitable buffer. For plasma or urine, proceed to the next step.

  • Acidify the sample to pH 3-4.

  • Add an internal standard (e.g., this compound-d6) to each sample for accurate quantification.

  • Perform liquid-liquid extraction with a solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile/methanol.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect the specific transition for this compound (e.g., m/z 319.2 → 275.2) and its internal standard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method requires derivatization of this compound to make it fluorescent.

a. Sample Preparation and Derivatization:

  • Extract lipids from the sample as described for LC-MS/MS.

  • Label the extracted lipids with a fluorescent tag, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate.

b. HPLC Analysis:

  • Chromatographic Separation: Separate the derivatized this compound using a C18 reverse-phase column with an isocratic mobile phase (e.g., methanol:water:acetic acid).

  • Detection: Use a fluorescence detector to measure the intensity of the fluorescently labeled this compound.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with known amounts of derivatized this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.

a. Assay Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for binding to a limited number of antibodies coated on a microplate.

b. Procedure:

  • Add samples or standards to the wells of the antibody-coated microplate.

  • Add the this compound-HRP conjugate to the wells and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the HRP to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Quantification: The intensity of the color is inversely proportional to the concentration of this compound in the sample. Calculate the concentration using a standard curve. Several commercial ELISA kits are available for this compound measurement.[10][11][12]

Conclusion

The levels and apparent roles of this compound differ substantially across preclinical models of hypertension. In SHR and Ang II-infused models, elevated this compound is largely pro-hypertensive, contributing to increased vascular tone. In contrast, the Dahl S rat model is characterized by a renal deficiency of this compound, leading to salt sensitivity. These model-specific differences are crucial for researchers and drug developers to consider when investigating the therapeutic potential of targeting the this compound pathway for the treatment of hypertension. The choice of analytical method for this compound quantification will depend on the specific requirements for sensitivity, specificity, and throughput of the study.

References

Validating the Pro-Angiogenic Effects of 20-HETE In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pro-angiogenic effects of 20-hydroxyeicosatetraenoic acid (20-HETE) against vascular endothelial growth factor (VEGF), a well-established mediator of angiogenesis. We present supporting experimental data from key in vivo models, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Pro-Angiogenic Effects: this compound vs. VEGF

The pro-angiogenic potential of this compound has been validated across multiple in vivo models, where it demonstrates significant effects on neovascularization, often in interplay with the VEGF signaling cascade. This section summarizes key quantitative findings from these studies, offering a direct comparison with the effects of VEGF.

Table 1: Mouse Hindlimb Ischemia Model

The mouse hindlimb ischemia model is a standard method to study angiogenesis in response to tissue ischemia. Following femoral artery ligation, the recovery of blood flow and the density of new microvessels are key parameters to assess the efficacy of pro-angiogenic factors.

Treatment GroupParameterResultFold Change vs. ControlReference
Ischemia + Vehicle (Control) This compound production (pg/mg protein)8 ± 2-[1][2]
Ischemia This compound production (pg/mg protein)91 ± 11~11.4[1][2]
Ischemia + DDMS (this compound inhibitor) Blood Flow RecoverySignificantly Reduced-[1]
Ischemia + 6,15-20-HEDGE (this compound antagonist) Blood Flow RecoverySignificantly Reduced-[1]
Ischemia Microvessel DensityIncreased-[1]
Ischemia + DDMS Microvessel DensitySignificantly Reduced-[1]
Ischemia + 6,15-20-HEDGE Microvessel DensitySignificantly Reduced-[1]
Ischemia (Day 8) 64Cu-VEGF121 Uptake (%ID/g)1.62 ± 0.35~2.7[3]
Non-Ischemic Control 64Cu-VEGF121 Uptake (%ID/g)0.61 ± 0.17-[3]
Ischemia (Diabetic Mice) VEGF-A protein (pg/mg protein)53.5 ± 8.8~2.0[4]
Non-Ischemic Control (NC Mice) VEGF-A protein (pg/mg protein)26.6 ± 2.6-[4]
Table 2: Matrigel Plug Assay

The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis. A gel-like matrix, Matrigel, is mixed with a pro-angiogenic substance and injected subcutaneously into mice. The formation of new blood vessels into the Matrigel plug is then quantified.

Treatment GroupParameterResultFold Change vs. ControlReference
Matrigel + Vehicle (Control) AngiogenesisBaseline-
Matrigel + EPCs AngiogenesisIncreased3.6 ± 0.2
Matrigel + EPCs + this compound inhibitor AngiogenesisMarkedly Reduced-
Matrigel + FGF-2 mCD31/hGAPDH mRNA ratioIncreased-[5]
Matrigel + FGF-2 + FGF ligand trap mCD31/hGAPDH mRNA ratioSignificantly Reduced-[6]
Matrigel + VEGF (50-1000 ng/ml) FITC-dextran fluorescenceDose-dependent Increase-[7]
Table 3: Corneal Micropocket Assay

The corneal micropocket assay utilizes the avascular nature of the cornea to provide a clear background for observing and quantifying the growth of new blood vessels from the limbus in response to an implanted pro-angiogenic factor.

Treatment GroupParameterResultFold Change vs. ControlReference
Pellet with Vehicle NeovascularizationNone-[8]
Pellet with bFGF NeovascularizationRobust Growth-[8]
Pellet with VEGF NeovascularizationRobust Growth-[8]
Pellet with bFGF + Scramble RNA Longest Vessel Length (mm)~1.5-[9]
Pellet with bFGF + Ang2 Aptamer (11-1.41) Longest Vessel Length (mm)~1.0 (Significantly shorter)~0.67[9]
Pellet with bFGF + Scramble RNA Average Vessel Length (mm)~1.2-[9]
Pellet with bFGF + Ang2 Aptamer (11-1.41) Average Vessel Length (mm)~0.8 (Significantly shorter)~0.67[9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Mouse Hindlimb Ischemia Model

This protocol describes the surgical induction of hindlimb ischemia in mice to study angiogenesis.[10][11]

1. Animal Preparation:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave the fur from the hindlimb where the surgery will be performed.

  • Place the mouse on a heating pad to maintain body temperature.

2. Surgical Procedure:

  • Make a small incision in the skin over the femoral artery.

  • Carefully dissect the surrounding tissue to expose the femoral artery and its branches.

  • Ligate the femoral artery at a proximal location using a suture.

  • A second ligation is made distal to the first, and the artery is excised between the two ligatures.

  • The incision is then closed using sutures or surgical staples.

  • The contralateral limb serves as a non-ischemic control.

3. Post-Operative Care and Analysis:

  • Administer analgesics as required.

  • Monitor the animal for recovery.

  • At desired time points (e.g., 7, 14, 21 days), assess blood flow recovery using Laser Doppler Perfusion Imaging.

  • At the end of the experiment, euthanize the animal and harvest the gracilis muscle from both limbs.

  • Process the tissue for immunohistochemical analysis to determine microvessel density (e.g., by staining for CD31).

Matrigel Plug Assay

This protocol details the procedure for the in vivo Matrigel plug assay to assess angiogenesis.[12][13][14]

1. Preparation of Matrigel Mixture:

  • Thaw Growth Factor Reduced Matrigel on ice.

  • Keep all reagents and equipment cold to prevent premature gelation.

  • Mix Matrigel with the desired concentration of the pro-angiogenic factor (e.g., this compound, VEGF, or bFGF) and/or cells (e.g., endothelial progenitor cells). A control group with Matrigel and vehicle should be included.

2. Subcutaneous Injection:

  • Anesthetize the mouse.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mouse using a pre-chilled syringe and needle.

  • The liquid Matrigel will form a solid plug at body temperature.

3. Plug Excision and Analysis:

  • After a specific period (typically 7-14 days), euthanize the mouse.

  • Surgically excise the Matrigel plug.

  • The degree of angiogenesis can be quantified by:

    • Measuring the hemoglobin content of the plug using a Drabkin's reagent-based assay, which correlates with the amount of blood within the plug.

    • Histological analysis of plug sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize vessel structures.

    • Immunohistochemical staining for endothelial cell markers such as CD31 to quantify microvessel density.

Rat Corneal Micropocket Assay

This protocol outlines the steps for the corneal micropocket assay in rats to evaluate angiogenesis.[8][9][15][16][17][18][19][20][21][22][23]

1. Pellet Preparation:

  • Prepare slow-release pellets containing the pro-angiogenic substance (e.g., this compound, VEGF, or bFGF).

  • This is typically done by mixing the substance with a polymer like Hydron and a stabilizer like sucralfate.

  • A casting process is used to create small, uniform pellets.

2. Surgical Implantation:

  • Anesthetize the rat.

  • Using a surgical microscope, create a small, superficial pocket in the corneal stroma with a specialized knife. The pocket should be made from an incision near the center of the cornea towards the limbus.

  • Carefully insert the prepared pellet into the corneal pocket.

  • Apply a topical antibiotic to the eye.

3. Quantification of Angiogenesis:

  • At regular intervals (e.g., daily or every other day) for up to a week, examine the eye under a slit-lamp biomicroscope.

  • Quantify the angiogenic response by measuring:

    • The length of the newly formed vessels growing from the limbal vasculature towards the pellet.

    • The circumferential area of neovascularization (clock hours).

    • The total area of vessel ingrowth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

20-HETE_Pro-Angiogenic_Signaling_Pathway AA Arachidonic Acid CYP4A_4F CYP4A/4F AA->CYP4A_4F HETE_20 This compound CYP4A_4F->HETE_20 HIF1a HIF-1α HETE_20->HIF1a Upregulates VEGF VEGF HETE_20->VEGF Stimulates Secretion ERK1_2 ERK1/2 HETE_20->ERK1_2 Activates HIF1a->VEGF Upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis VEGFR2->ERK1_2 Activates ERK1_2->Angiogenesis

Caption: this compound pro-angiogenic signaling cascade.

VEGF_Pro-Angiogenic_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation

Caption: VEGF pro-angiogenic signaling cascade.

Experimental Workflows

Hindlimb_Ischemia_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Femoral Artery Ligation & Excision Anesthesia->Surgery PostOp Post-Operative Care Surgery->PostOp Analysis Blood Flow Analysis (Laser Doppler) PostOp->Analysis Harvest Harvest Gracilis Muscle Analysis->Harvest IHC Immunohistochemistry (e.g., CD31) Harvest->IHC Quantify Quantify Microvessel Density IHC->Quantify End End Quantify->End

Caption: Mouse hindlimb ischemia experimental workflow.

Matrigel_Plug_Workflow Start Start Prepare Prepare Matrigel Mixture (with/without factors) Start->Prepare Inject Subcutaneous Injection Prepare->Inject Incubate Incubate (7-14 days) Inject->Incubate Excise Excise Matrigel Plug Incubate->Excise Quantify Quantify Angiogenesis (Hemoglobin, Histology, IHC) Excise->Quantify End End Quantify->End

Caption: Matrigel plug assay experimental workflow.

Corneal_Pocket_Workflow Start Start Prepare Prepare Slow-Release Pellets Start->Prepare Anesthetize Anesthetize Rat Prepare->Anesthetize Surgery Create Corneal Micropocket & Implant Pellet Anesthetize->Surgery Observe Observe & Quantify Neovascularization (Slit-lamp microscopy) Surgery->Observe End End Observe->End

Caption: Corneal micropocket assay workflow.

References

A Comparative Guide to 20-HETE Signaling in Endothelial and Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive lipid that plays a critical role in regulating vascular tone and function.[1][2] Primarily synthesized by CYP enzymes of the 4A and 4F families, its effects within the vasculature are highly cell-specific, eliciting distinct and sometimes opposing signaling cascades in endothelial cells (ECs) and vascular smooth muscle cells (VSMCs).[1] This guide provides an objective comparison of this compound signaling in these two cell types, supported by experimental data and detailed methodologies to aid in research and drug development.

Data Presentation: Quantitative Comparison

The functional consequences of this compound signaling differ significantly between endothelial and vascular smooth muscle cells. The following tables summarize these differences based on key signaling pathways and functional outcomes.

Table 1: Comparison of this compound Signaling Pathways

FeatureEndothelial Cells (ECs)Vascular Smooth Muscle Cells (VSMCs)
Primary Receptor GPR75[1][3]GPR75[1][3][4]
G-Protein Coupling Gαq/11[1]Gαq/11[1]
Key Downstream Kinases c-Src, EGFR, MAPK (ERK1/2), IKKβ, PI3K/Akt[1][5]PKC, MAPK, c-Src, Rho Kinase[1][3][5][6]
Primary Ion Channels Affected -BKca (inhibition), L-type Ca²+ channels (activation), TRPC6 (activation)[1][5][6][7][8]
Key Transcription Factors NF-κB, HIF-1α[1][3][7]Elk-1[3]

Table 2: Comparison of Functional Outcomes of this compound Signaling

Functional OutcomeEndothelial Cells (ECs)Vascular Smooth Muscle Cells (VSMCs)
Vasoreactivity Promotes endothelial dysfunction, impairs endothelium-dependent dilation.[1][6] In pulmonary arteries, can cause vasodilation via NO release.[5]Potent vasoconstriction, sensitizes to other constrictor stimuli.[1][6][7]
Cell Proliferation Stimulates proliferation.[3][6]Stimulates proliferation.[1][6]
Cell Migration Stimulates migration.[3][6]Stimulates migration.[1][6]
Angiogenesis Pro-angiogenic; stimulates tube formation.[3][6][7]Contributes to vascular remodeling associated with angiogenesis.[6]
Inflammation Pro-inflammatory; increases expression of adhesion molecules and cytokines.[3][8]Contributes to vascular inflammation.[7]
Vascular Remodeling Contributes via promotion of proliferation and inflammation.[6]Promotes vascular hypertrophy and remodeling.[1][4][6]

Table 3: Comparison of this compound's Effect on Nitric Oxide and Reactive Oxygen Species

MoleculeEndothelial Cells (ECs)Vascular Smooth Muscle Cells (VSMCs)
Nitric Oxide (NO) Reduces NO bioavailability by uncoupling eNOS.[3][6][9] In pulmonary artery ECs, can increase NO production.[10][11]Indirectly affected by reduced NO from endothelium.
Reactive Oxygen Species (ROS) Increases superoxide (B77818) production via NADPH oxidase activation and eNOS uncoupling.[3][5][6][9]Increases mitochondrial superoxide production.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling cascades initiated by this compound in endothelial and vascular smooth muscle cells.

G This compound Signaling in Endothelial Cells HETE This compound GPR75 GPR75 HETE->GPR75 eNOS eNOS HETE->eNOS Gaq11 Gαq/11 GPR75->Gaq11 GIT1 GIT1 GPR75->GIT1 cSrc c-Src GIT1->cSrc EGFR EGFR cSrc->EGFR transactivation MAPK MAPK (ERK1/2) EGFR->MAPK IKKb IKKβ MAPK->IKKb NADPH_Ox NADPH Oxidase MAPK->NADPH_Ox Prolif Proliferation/ Migration MAPK->Prolif NFkB NF-κB IKKb->NFkB ACE ↑ ACE Expression NFkB->ACE Cytokines ↑ Inflammatory Cytokines NFkB->Cytokines ROS ↑ Superoxide (ROS) NADPH_Ox->ROS Dysfunction Endothelial Dysfunction ROS->Dysfunction HSP90 HSP90 eNOS_uncoupled eNOS Uncoupling eNOS->eNOS_uncoupled HSP90 dissociation eNOS_uncoupled->ROS NO ↓ NO Bioavailability eNOS_uncoupled->NO NO->Dysfunction ACE->Dysfunction G This compound Signaling in Vascular Smooth Muscle Cells HETE This compound GPR75 GPR75 HETE->GPR75 RhoK Rho Kinase HETE->RhoK MAPK MAPK HETE->MAPK Gaq11 Gαq/11 GPR75->Gaq11 cSrc c-Src GPR75->cSrc PKC PKC Gaq11->PKC BKca BKca Channel PKC->BKca inhibition Ltype L-type Ca²⁺ Channel PKC->Ltype activation Prolif Proliferation/ Migration PKC->Prolif cSrc->BKca inhibition MLC Myosin Light Chain RhoK->MLC MAPK->Prolif Depolarization Membrane Depolarization BKca->Depolarization leads to Ca_influx ↑ Intracellular [Ca²⁺] Ltype->Ca_influx Depolarization->Ltype Contraction Vasoconstriction Ca_influx->Contraction MLC_P ↑ MLC Phosphorylation MLC->MLC_P MLC_P->Contraction

References

20-HETE vs. Other HETEs in Inflammatory Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of arachidonic acid metabolites produced by the action of cytochrome P450 (CYP) and lipoxygenase (LOX) enzymes. These lipid mediators play crucial roles in a variety of physiological and pathophysiological processes, with inflammation being a key area of their activity. Among the various HETEs, 20-hydroxyeicosatetraenoic acid (20-HETE), a product of CYP ω-hydroxylases, has emerged as a significant pro-inflammatory molecule. This guide provides an objective comparison of the inflammatory actions of this compound against other prominent HETEs, namely 5-HETE, 12-HETE, and 15-HETE, which are primarily products of LOX pathways. Understanding the distinct and overlapping roles of these eicosanoids is critical for the development of targeted therapeutics for inflammatory diseases.

Data Presentation: Quantitative Comparison of Inflammatory Activities

The following tables summarize quantitative data from various studies to provide a clear comparison of the effects of this compound and other HETEs on key inflammatory processes.

Table 1: Effects on Inflammatory Cytokine and Chemokine Production

HETECell TypeCytokine/ChemokineEffectConcentration/DoseCitation
This compound Human Endothelial CellsIL-6Increased expression-[1]
Human Endothelial CellsIL-8Increased productionNanomolar concentrations[2]
Human Endothelial CellsTNF-αIncreased expression-[1]
5-HETE Human NeutrophilsIL-8Increased release-[3]
12-HETE ----
15-HETE ----

Table 2: Effects on Endothelial Cell Activation and Adhesion Molecule Expression

HETECell TypeAdhesion MoleculeEffectConcentration/DoseCitation
This compound Human Endothelial CellsICAM-1, VCAM-1Increased expression-[4][5]
Human Endothelial CellsICAM-14-7 fold increase-[2]
5-HETE ----
12-HETE Rat Aortic Endothelial Cellsαvβ3 integrinIncreased surface expressionDose-dependent[6]
15-HETE ----

Table 3: Effects on Neutrophil Chemotaxis and Migration

HETEEffectPotency/ConcentrationCitation
This compound Chemoattractant-[5]
5-HETE Potent chemoattractantPeak response at 1 µg/ml[7]
5(R)-HETE more potent than 5(S)-HETE-[8]
12-HETE ChemoattractantDoses up to 50 µg/ml[9]
15-HETE Inhibits LTB4-induced neutrophil chemotaxisMax inhibition (68%) at 10⁻⁴ M[7]
Inhibits neutrophil migration across cytokine-activated endothelium-[10]

Signaling Pathways in Inflammation

The inflammatory effects of HETEs are mediated by distinct signaling pathways, which are critical targets for therapeutic intervention.

This compound Signaling

This compound exerts its pro-inflammatory effects primarily through the G protein-coupled receptor GPR75 and the transient receptor potential cation channel subfamily V member 1 (TRPV1).[11][12]

  • GPR75 Pathway: Binding of this compound to GPR75 on endothelial cells activates Gαq/11, leading to a signaling cascade involving c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR).[13][14] This results in the activation of the MAPK/IKKβ/NF-κB pathway, which upregulates the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines.[2][5] In vascular smooth muscle cells, this compound-GPR75 interaction leads to vasoconstriction via a Gαq/11 and GIT1-mediated protein kinase C (PKC) pathway.[15]

  • TRPV1 Pathway: In the skin, endogenously produced this compound can activate TRPV1 on sensory C-fibers, leading to the release of neuropeptides and subsequent neurogenic inflammation, characterized by edema and neutrophil recruitment.[12]

This compound Signaling Pathway in Endothelial Cells This compound This compound GPR75 GPR75 This compound->GPR75 binds Gaq11 Gαq/11 GPR75->Gaq11 activates GIT1 GIT1 GPR75->GIT1 associates cSrc c-Src GIT1->cSrc facilitates release EGFR EGFR cSrc->EGFR transactivates MAPK_IKK MAPK / IKKβ EGFR->MAPK_IKK NFkB NF-κB MAPK_IKK->NFkB Inflammation ↑ Adhesion Molecules (ICAM-1, VCAM-1) ↑ Pro-inflammatory Cytokines NFkB->Inflammation

This compound signaling via GPR75 in endothelial cells.
5-HETE Signaling

5-HETE and its more potent metabolite, 5-oxo-ETE, primarily exert their pro-inflammatory effects by binding to the G protein-coupled receptor OXER1.[7] This receptor is highly expressed on inflammatory cells such as neutrophils and eosinophils.

  • OXER1 Pathway: Activation of OXER1 by 5-HETE or 5-oxo-ETE leads to the activation of Gαi/o proteins, resulting in downstream signaling cascades that include calcium mobilization and activation of MAPKs.[3][7] This signaling is responsible for the potent chemotactic activity of 5-HETE on neutrophils and eosinophils.[7]

5-HETE Signaling Pathway 5-HETE 5-HETE OXER1 OXER1 5-HETE->OXER1 binds Gai_o Gαi/o OXER1->Gai_o activates PLC PLC Gai_o->PLC MAPK MAPK Gai_o->MAPK Ca_Mobilization ↑ Ca²⁺ Mobilization PLC->Ca_Mobilization Chemotaxis Neutrophil & Eosinophil Chemotaxis Ca_Mobilization->Chemotaxis MAPK->Chemotaxis

5-HETE signaling via OXER1 in inflammatory cells.
12-HETE and 15-HETE Signaling

The signaling pathways for 12-HETE and 15-HETE in inflammation are more complex and can have both pro- and anti-inflammatory consequences.

  • 12-HETE: 12(S)-HETE has been shown to increase the surface expression of αvβ3 integrins on endothelial cells, promoting tumor cell adhesion.[6] This effect is mediated through protein kinase C (PKC) activation.[6]

  • 15-HETE: The role of 15-HETE is context-dependent. While some studies suggest pro-inflammatory actions, others indicate it can inhibit neutrophil migration induced by other chemoattractants like LTB4.[7][10] This inhibitory effect may be due to the remodeling of neutrophil phospholipids (B1166683) and a reduction in the affinity of cell-surface receptors for chemoattractants.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to assess the chemotactic potential of HETEs on neutrophils.

Objective: To quantify the migration of neutrophils towards a concentration gradient of a HETE.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium with 0.1% BSA

  • HETEs (this compound, 5-HETE, 12-HETE, 15-HETE)

  • Chemoattractant (e.g., LTB4 or fMLP as a positive control)

  • Boyden chamber or similar chemotaxis system with a 3-5 µm pore size filter

  • Calcein-AM fluorescent dye

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.1% BSA and label with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup:

    • Add the test HETE solution (at various concentrations) or control medium to the lower wells of the Boyden chamber.

    • Place the filter membrane over the lower wells.

    • Add the Calcein-AM labeled neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Measurement: After incubation, carefully remove the non-migrated cells from the top surface of the filter. Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence microplate reader.

  • Data Analysis: Calculate the chemotactic index as the fold increase in migration towards the HETE compared to the medium control.

Neutrophil Chemotaxis Assay Workflow A Isolate Human Neutrophils B Label Neutrophils with Calcein-AM A->B E Add labeled neutrophils to upper chamber B->E C Add HETE solution to lower chamber of Boyden apparatus D Place filter membrane C->D D->E F Incubate (60-90 min, 37°C) E->F G Remove non-migrated cells F->G H Measure fluorescence of migrated cells G->H I Calculate Chemotactic Index H->I

Workflow for the Neutrophil Chemotaxis Assay.
Endothelial Cell Adhesion Molecule Expression Assay (Flow Cytometry)

This assay quantifies the expression of adhesion molecules on the surface of endothelial cells following stimulation with HETEs.

Objective: To measure the levels of ICAM-1 and VCAM-1 on endothelial cells treated with different HETEs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • HETEs (this compound, 5-HETE, 12-HETE, 15-HETE)

  • TNF-α (as a positive control)

  • Fluorochrome-conjugated antibodies against ICAM-1 and VCAM-1

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to confluence in 6-well plates.

    • Treat the HUVEC monolayers with various concentrations of each HETE or TNF-α for a specified time (e.g., 4-24 hours). Include an untreated control.

  • Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

  • Antibody Staining:

    • Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with fluorochrome-conjugated anti-ICAM-1, anti-VCAM-1, or isotype control antibodies on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of HETE-treated samples to the untreated control to quantify the fold-change in adhesion molecule expression.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of HETEs to promote or inhibit the formation of capillary-like structures by endothelial cells.

Objective: To evaluate the effect of HETEs on the tube-forming capacity of HUVECs on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (BME), such as Matrigel®

  • HETEs (this compound, 5-HETE, 12-HETE, 15-HETE)

  • VEGF (as a positive control)

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate. Allow the BME to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a serum-free or low-serum medium containing the desired concentration of HETE, VEGF, or vehicle control.

    • Seed the HUVEC suspension onto the solidified BME.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging: Monitor tube formation at regular intervals using an inverted microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The available evidence clearly positions This compound as a potent pro-inflammatory mediator, consistently demonstrating its ability to induce cytokine production, upregulate endothelial adhesion molecules, and act as a neutrophil chemoattractant. Its signaling through the GPR75 and TRPV1 receptors provides well-defined pathways for its inflammatory actions.

5-HETE is also a strong pro-inflammatory molecule, particularly notable for its potent chemotactic effects on neutrophils and eosinophils, mediated by the OXER1 receptor.

The roles of 12-HETE and 15-HETE in inflammation are more nuanced. 12-HETE shows pro-inflammatory potential by promoting cell adhesion, while 15-HETE exhibits a dual role, with some studies indicating it can inhibit neutrophil migration.

For drug development professionals, the distinct signaling pathways of this compound and 5-HETE present attractive targets for the development of novel anti-inflammatory therapies. Further research into the context-dependent activities of 12-HETE and 15-HETE is warranted to fully elucidate their therapeutic potential. This comparative guide provides a foundational understanding to aid in these research and development endeavors.

References

A Researcher's Guide to the Specificity of 20-HETE Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 20-hydroxyeicosatetraenoic acid (20-HETE) antagonists, focusing on their specificity for the GPR75 receptor. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Introduction to this compound and its Receptor

This compound is a bioactive lipid metabolite of arachidonic acid, primarily synthesized by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone, hypertension, and inflammation.[1] The primary molecular target of this compound is the G protein-coupled receptor 75 (GPR75), a Gq-coupled receptor.[2][3] The binding of this compound to GPR75 initiates a signaling cascade that is a key focus for therapeutic intervention.

Comparative Analysis of this compound Antagonists

The development of specific antagonists for the this compound receptor, GPR75, has been crucial for elucidating the physiological roles of this compound and for developing potential therapeutics. This section compares several key this compound antagonists based on their potency in functional assays.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound antagonists, providing a direct comparison of their potency in inhibiting GPR75 activation. The data is derived from studies measuring changes in intracellular calcium in the EA.hy926 endothelial cell line.[1]

AntagonistChemical NameIC50 (M)Key Features
20-SOLA 2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyeicosa-6(Z),15(Z)-dienoate8.059 x 10⁻¹⁰Water-soluble, suitable for in vivo studies.[1][4]
AAA N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide5.356 x 10⁻¹⁰Water-soluble, potent GPR75 blocker.[1][5]
19(R)-HEDGE sodium (19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate6.715 x 10⁻⁹Analogue of the endogenous this compound blocker, 19(R)-HETE.[1]
20-6,15-HEDGE N-[20-hydroxyeicosa-6(Z),15(Z)-dienoyl]glycineNot specifiedA well-established functional antagonist of this compound.[2]

Note: Lower IC50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound antagonists and the methods used to assess their specificity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

This compound/GPR75 Signaling Pathway

GPR75_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR75 GPR75 Gq Gαq/11 GPR75->Gq Activates cSrc c-Src GPR75->cSrc via GIT1 PLC PLC IP3 IP3 PLC->IP3 Generates EGFR EGFR Downstream Downstream Effects (e.g., Vasoconstriction, Gene Expression) EGFR->Downstream HETE This compound HETE->GPR75 Binds to Antagonist Antagonist Antagonist->GPR75 Blocks Gq->PLC Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC Ca2->PKC Activates PKC->Downstream cSrc->EGFR Transactivates

Caption: Simplified this compound/GPR75 signaling pathway in a target cell.

Experimental Workflow for Assessing Antagonist Specificity

Antagonist_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture cells expressing GPR75 (e.g., EA.hy926) B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with varying concentrations of antagonist B->C D Stimulate cells with a fixed concentration of this compound C->D E Measure intracellular calcium fluorescence D->E F Plot dose-response curve E->F G Calculate IC50 value F->G

Caption: Workflow for a functional calcium imaging assay to determine antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to determine the specificity and potency of this compound antagonists.

Competitive Radioligand Binding Assay

This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the GPR75 receptor.

  • Objective: To determine the binding affinity (Ki) of a test antagonist for GPR75.

  • Materials:

    • Cell membranes prepared from cells overexpressing GPR75.

    • Radiolabeled this compound (e.g., [³H]-20-HETE).

    • Unlabeled this compound (for determining non-specific binding).

    • Test antagonist at various concentrations.

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of radiolabeled this compound with cell membranes in the presence of increasing concentrations of the test antagonist.

    • A parallel set of incubations should be performed with a high concentration of unlabeled this compound to determine non-specific binding.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the this compound-induced increase in intracellular calcium, a key downstream event of GPR75 activation.[1]

  • Objective: To determine the functional potency (IC50) of a test antagonist in inhibiting GPR75 signaling.

  • Materials:

    • Cells endogenously or recombinantly expressing GPR75 (e.g., EA.hy926 endothelial cells).[1]

    • A fluorescent calcium indicator (e.g., Fluo-4 AM).

    • This compound.

    • Test antagonist at various concentrations.

    • Assay buffer.

    • A fluorescence plate reader or microscope capable of kinetic measurements.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Load the cells with a fluorescent calcium indicator.

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with a fixed concentration of this compound (typically at its EC80-EC90).

    • Measure the change in fluorescence intensity over time to monitor intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each antagonist concentration.

    • Normalize the data to the response of this compound alone.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.[1]

Conclusion

The identification of GPR75 as the primary receptor for this compound has paved the way for the development of specific antagonists. Compounds like 20-SOLA and AAA have emerged as potent and water-soluble tools for investigating the roles of this compound in health and disease.[1] The provided data and protocols offer a framework for researchers to critically evaluate and select the most appropriate antagonist for their specific research needs, ensuring the generation of reliable and reproducible results. The continued development of highly specific and potent GPR75 antagonists holds significant promise for future therapeutic applications.

References

A Comparative Guide to 20-HETE and Its Stable Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] It is a critical signaling molecule in the vascular system, acting as a potent vasoconstrictor, particularly in the renal and cerebral microcirculation.[4][5][6] Beyond its effects on vascular tone, this compound is implicated in a wide array of physiological and pathological processes, including angiogenesis, inflammation, vascular remodeling, and hypertension.[4][5][7]

A significant challenge in studying this compound is its chemical instability and rapid metabolism in vivo, which limits its therapeutic and experimental utility. To overcome this, chemically stable analogs have been synthesized. These analogs are designed to resist metabolic degradation, thereby offering longer half-lives and more consistent biological effects. They are broadly classified into two categories: agonists (mimetics), which replicate the actions of this compound, and antagonists, which block its effects. This guide provides a comparative overview of this compound and its key stable analogs, presenting experimental data, signaling pathways, and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Profile and Biological Activity

The following tables summarize the key characteristics and experimentally determined activities of this compound and its most commonly studied stable analogs.

Table 1: Comparative Profile of this compound and Its Stable Analogs

Compound NameAbbreviation/AliasTypeKey Biological EffectsReceptor Interaction
20-Hydroxyeicosatetraenoic acidThis compoundEndogenous LigandPotent vasoconstrictor, pro-angiogenic, pro-inflammatory, promotes endothelial dysfunction.[4][5][7]High-affinity ligand for GPR75.[1][7]
20-hydroxyeicosa-5(Z),14(Z)-dienoic acid20-5,14-HEDE; WIT003Stable AgonistMimics this compound; induces vasoconstriction, promotes cell proliferation and survival, stimulates angiogenesis.[4][8][9][10]Acts as an agonist, presumably at the GPR75 receptor.[7]
N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine20-5,14-HEDGEStable AgonistA stable mimetic of this compound; reverses endotoxin-induced hypotension.[2][7][11] The glycine (B1666218) substitution makes it less susceptible to β-oxidation.[2]Acts as an agonist, presumably at the GPR75 receptor.[7]
20-hydroxyeicosa-6(Z),15(Z)-dienoic acid20-6,15-HEDE; WIT002Stable AntagonistBlocks the vasoconstrictor and pro-angiogenic actions of this compound.[4] Inhibits proliferation and growth of cancer cells.[12]Functional or biological antagonist of this compound signaling.[4][13]
N-(20-hydroxyeicosa-6(Z),15(Z)-dienoyl) glycine20-6,15-HEDGEStable AntagonistAntagonizes the vasoconstrictor actions of this compound.[4][6]Functional or biological antagonist of this compound signaling.[7]

Table 2: Comparative Quantitative Data on Biological Activity

CompoundAssayModel SystemResultCitation
This compound VasoconstrictionRenal, cerebral, cardiac, and mesenteric arteriesPotent vasoconstrictor with an EC₅₀ < 10 nM.[6]
Angiogenesis (Cell Proliferation)Human Umbilical Vein Endothelial Cells (HUVECs)Significantly increased cell proliferation at 0.4–2.0 μM.[14]
NADPH Oxidase ActivityNeonatal Rat CardiomyocytesIncreased activity by ~90% at 100 nM (from 2,574 to 4,914 counts·mg⁻¹·min⁻¹).[15]
PKC ActivityAdult Rat CardiomyocytesIncreased PKC activity by 40% at 100 nM.[15]
20-5,14-HEDE (WIT003) Cell Proliferation (DNA Synthesis)Bovine Pulmonary Artery Endothelial Cells (BPAECs)Promotes DNA synthesis in a concentration range of 0.1 nM to 50 μM.[9]
Angiogenesis & MetastasisHuman Non-Small Cell Lung Cancer CellsInduced expression of VEGF and MMP-9, promoting cell invasion.[4][10]
20-6,15-HEDE (WIT002) Antagonism of VasoconstrictionIn vitro vascular studiesEffective antagonist concentration is 1–10 μM.[4]
Tumor Growth InhibitionMouse xenograft model (786-O renal carcinoma)Inhibited tumor growth by 84% with daily administration.[12]
Cell InvasionA549 Lung Cancer CellsSignificantly decreased cancer cell invasion.[12]
HET0016 (Synthesis Inhibitor)This compound Synthesis InhibitionRecombinant CYP4A enzymesPotent and selective inhibitor with IC₅₀ values of 17.7 nM (CYP4A1), 12.1 nM (CYP4A2), and 20.6 nM (CYP4A3).[8]

Mandatory Visualization: Signaling Pathways and Workflows

This compound Signaling Pathway

This compound exerts its biological effects by binding to the G-protein coupled receptor GPR75.[1][7][16] This interaction triggers distinct downstream signaling cascades in different cell types, such as vascular smooth muscle cells (VSMCs) and endothelial cells, leading to its diverse physiological and pathological effects.

20-HETE_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell HETE_EC This compound GPR75_EC GPR75 HETE_EC->GPR75_EC Gaq Gαq/11 GPR75_EC->Gaq cSrc_EC c-Src Gaq->cSrc_EC eNOS eNOS Uncoupling Gaq->eNOS EGFR_EC EGFR (transactivation) cSrc_EC->EGFR_EC ERK12_EC ERK1/2 EGFR_EC->ERK12_EC IKK_NFkB IKKβ → NF-κB ERK12_EC->IKK_NFkB ACE ↑ ACE Expression IKK_NFkB->ACE Cytokines ↑ Inflammatory Cytokines IKK_NFkB->Cytokines HETE_VSMC This compound GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC PKC PKC GPR75_VSMC->PKC cSrc_VSMC c-Src GPR75_VSMC->cSrc_VSMC BK BK Channel (Inhibition) PKC->BK cSrc_VSMC->BK Depolarization Membrane Depolarization BK->Depolarization Ca_influx ↑ L-type Ca²⁺ Influx Depolarization->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction Matrigel_Workflow start Start prep Prepare Matrigel Mixture: - Growth-factor reduced Matrigel - Test Compound (e.g., this compound) - Heparin start->prep 1 inject Subcutaneous Injection of Matrigel plug into mice (e.g., C57BL/6) prep->inject 2 incubation Incubation Period (4-7 days) inject->incubation 3 euthanize Euthanize Animals and Dissect Matrigel Plugs incubation->euthanize 4 analysis Analyze Angiogenesis: - Hemoglobin content (Drabkin's) - Immunohistochemistry (CD31) - Imaging euthanize->analysis 5 end End analysis->end 6

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between genetic variations and metabolic outcomes is paramount. This guide provides a comprehensive comparison of key variants in the Cytochrome P450 4F2 (CYP4F2) gene and their impact on the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a critical signaling molecule in vascular function and blood pressure regulation.

This compound is a bioactive lipid produced from the metabolism of arachidonic acid by cytochrome P450 enzymes.[1] The CYP4F2 gene encodes the primary enzyme responsible for this compound synthesis in the human kidney.[2][3] Genetic variations, or single nucleotide polymorphisms (SNPs), within the CYP4F2 gene can alter the enzyme's activity, leading to variations in this compound production. These variations have been linked to conditions such as hypertension and stroke.[1][2][4] This guide synthesizes experimental data to validate the link between specific CYP4F2 variants and their corresponding this compound levels, offering a valuable resource for cardiovascular and pharmacogenomic research.

Quantitative Comparison of this compound Production by CYP4F2 Variants

The functional significance of nonsynonymous SNPs in the CYP4F2 gene has been evaluated by expressing different protein variants and measuring their enzymatic activity. The following table summarizes the quantitative data on this compound production for several key CYP4F2 variants. The data is presented as a percentage of the wild-type (W12/V433) enzyme's activity.

CYP4F2 VariantAmino Acid ChangeThis compound Production (% of Wild-Type)Reference
Wild-Type W12/V433100%[2]
G12/V433 Tryptophan to Glycine at position 12 (W12G)No significant change[2]
W12/M433 Valine to Methionine at position 433 (V433M)56-66%[2]
G12/M433 Double mutant (W12G and V433M)56-66%[2]
A27V Alanine to Valine at position 27~40-65% of wild-type intrinsic clearance[5]
R47C Arginine to Cysteine at position 47~40-65% of wild-type intrinsic clearance[5]
P85A Proline to Alanine at position 85~40-65% of wild-type intrinsic clearance[5]

Note: The study by Min et al. (2018) reported the intrinsic clearance for A27V, R47C, and P85A variants as being 40-65% of the wild-type, indicating a reduction in enzyme efficiency.[5]

The V433M (rs2108622) variant is a particularly well-studied SNP that results in a significant decrease in this compound production.[2] This reduction in enzymatic activity is a critical factor in studies associating this variant with cardiovascular diseases.[4]

Experimental Protocols

Validating the link between CYP4F2 variants and this compound levels involves two key experimental stages: genotyping to identify the specific genetic variants and quantifying the resulting this compound production.

CYP4F2 Genotyping

The identification of CYP4F2 variants is typically achieved through standard molecular biology techniques.

Objective: To determine the specific alleles of the CYP4F2 gene present in a DNA sample.

Methodology: PCR and DNA Resequencing/TaqMan Allelic Discrimination

  • DNA Isolation: Genomic DNA is extracted from biological samples (e.g., whole blood) using commercially available kits.[6]

  • DNA Quantification: The concentration and purity of the extracted DNA are determined using spectrophotometry.[6]

  • PCR Amplification: The region of the CYP4F2 gene containing the SNP of interest is amplified using the polymerase chain reaction (PCR). This involves designing specific primers that flank the target sequence.

  • Genotype Analysis:

    • DNA Resequencing: The amplified PCR product is sequenced to directly identify the nucleotide present at the SNP location.[2]

    • TaqMan® Drug Metabolism Genotyping Assays: This is a real-time PCR-based method that uses allele-specific fluorescently labeled probes to differentiate between genotypes.[6][7] This method is highly efficient for genotyping a large number of samples.

Quantification of this compound Levels

The measurement of this compound in biological samples or from in vitro enzyme assays requires sensitive and specific analytical techniques.

Objective: To accurately measure the concentration of this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Biological Fluids (e.g., urine, plasma): Lipids, including this compound, are extracted from the sample. An internal standard is often added to account for extraction losses.[8][9]

    • In Vitro Enzyme Assays: Recombinant CYP4F2 protein is incubated with arachidonic acid. The reaction is then stopped, and the lipids are extracted.[2]

  • Derivatization (for GC-MS): The extracted this compound is chemically modified (e.g., to a pentafluorobenzyl ester, trimethylsilyl (B98337) ether, or tert-butyldimethylsilyl derivative) to improve its volatility and detection by GC-MS.[9][10] For fluorescent HPLC, lipids are labeled with a fluorescent tag.[8]

  • Chromatographic Separation:

    • HPLC: The derivatized or fluorescently labeled extract is injected into an HPLC system with a reverse-phase column to separate this compound from other metabolites.[8]

    • GC: The derivatized extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column.[9][10]

  • Detection and Quantification:

    • Fluorescence Detection (HPLC): A fluorescence detector measures the signal from the labeled this compound as it elutes from the column.[8]

    • Mass Spectrometry (GC-MS): As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and quantifies specific fragments characteristic of this compound, providing high specificity and sensitivity.[9][10]

    • ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) has also been developed for a more high-throughput, though potentially less specific, quantification of this compound.[11]

Visualizing the Process and Pathway

To better illustrate the experimental and biological contexts, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_genotyping CYP4F2 Genotyping cluster_quantification This compound Quantification cluster_correlation Data Correlation dna_extraction DNA Extraction (from blood sample) pcr PCR Amplification of CYP4F2 gene dna_extraction->pcr genotyping Genotype Analysis (Sequencing or TaqMan) pcr->genotyping variant_id CYP4F2 Variant Identified genotyping->variant_id sample_prep Sample Preparation (Urine/Plasma/Microsomes) correlation Correlate Genotype with this compound Level variant_id->correlation extraction Lipid Extraction sample_prep->extraction analysis HPLC or GC-MS Analysis extraction->analysis quantification This compound Level Quantified analysis->quantification quantification->correlation conclusion Validated Link correlation->conclusion

Caption: Experimental workflow for validating the link between CYP4F2 variants and this compound levels.

signaling_pathway cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling AA Arachidonic Acid (AA) CYP4F2 CYP4F2 Enzyme (Wild-Type or Variant) AA->CYP4F2 ω-hydroxylation HETE_20 This compound CYP4F2->HETE_20 GPR75 GPR75 Receptor HETE_20->GPR75 Activation Vascular_Effects Vascular Effects (e.g., Vasoconstriction) GPR75->Vascular_Effects Hypertension Hypertension Risk Vascular_Effects->Hypertension CYP4F2_variant CYP4F2 Variants (e.g., V433M) CYP4F2_variant->CYP4F2 Alters Activity

Caption: Signaling pathway of CYP4F2-mediated this compound synthesis and its vascular effects.

References

Safety Operating Guide

Navigating the Disposal of 20-HETE: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 20-Hydroxyeicosatetraenoic acid (20-HETE) are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound and materials contaminated with it, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). As indicated by safety information, this includes eyeshields, gloves, and a lab coat. This compound is often supplied as a solution in a flammable liquid, such as ethanol (B145695), and should be handled in a well-ventilated area, preferably within a fume hood, away from ignition sources.

Quantitative Data on this compound Handling and Storage

Maintaining the integrity of this compound prior to its use and subsequent disposal is critical. The following table summarizes key quantitative information for the handling and storage of this compound solutions.

ParameterValueSource
Storage Temperature -20°C[1]
Form Supplied Solution in ethanol or acetonitrile[2][3]
Solubility in PBS (pH 7.2) At least 0.8 mg/mL[1]
Solubility in 0.1 M Na2CO3 2 mg/mL[1]
Recommended Solvents Ethanol, DMSO, Dimethylformamide[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and contaminated materials should be treated as hazardous chemical waste. The following protocol outlines the necessary steps for proper disposal. This procedure is based on best practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent pads used for spills, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound in ethanol"). Do not mix this waste with regular laboratory trash.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Given that this compound is often dissolved in a flammable organic solvent like ethanol, it should be collected in a container designated for flammable liquid waste. Never pour this compound solutions down the drain.[4]

2. Container Management:

  • Labeling: All waste containers must be accurately and clearly labeled with their contents. The label should include the words "Hazardous Waste," the full chemical name (20-Hydroxyeicosatetraenoic acid), the solvent (e.g., ethanol), and any associated hazards (e.g., Flammable Liquid).

  • Storage: Waste containers should be kept closed except when adding waste.[5] Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory, away from heat and ignition sources. Use secondary containment for all liquid waste containers to prevent spills.[5]

3. Disposal of Empty this compound Containers:

Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent that can dissolve this compound, such as ethanol.

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid chemical waste.[5]

  • Defacing the Label: After thorough rinsing, the original label on the container should be completely removed or defaced to avoid confusion.

  • Final Disposal: The clean, rinsed container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[4]

4. Arranging for Final Disposal:

  • Contact EHS: Once a hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4] Follow all institutional procedures for waste manifests and pickup requests.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Collection cluster_3 Final Disposal A This compound Waste Generated (Solid or Liquid) B Solid Waste (Gloves, Tips, etc.) A->B Contaminated Solids C Liquid Waste (Solutions) A->C Solutions D Collect in Labeled Solid Hazardous Waste Container B->D E Collect in Labeled Liquid Hazardous Waste Container (Flammable) C->E F Store in Satellite Accumulation Area D->F E->F G Contact EHS for Pickup F->G

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 20-Hete

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive lipids like 20-Hydroxyeicosatetraenoic acid (20-HETE). This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.

Chemical and Physical Properties

This compound is a metabolite of arachidonic acid and plays a significant role in regulating vascular tone and blood flow.[1] It is typically supplied as a solution in ethanol (B145695) or acetonitrile (B52724) and should be stored at -20°C for long-term stability, where it can be stable for at least one year.[2]

PropertyValue
Formal Name 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
CAS Number 79551-86-3
Molecular Formula C₂₀H₃₂O₃
Formula Weight 320.5
Purity ≥98%
Formulation A solution in ethanol or acetonitrile
Storage -20°C
Stability ≥ 1 year

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and the solvents it is supplied in, appropriate personal protective equipment must be worn at all times. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety glasses with side shields or gogglesTo protect against splashes of the chemical and solvent.
Hands Protective glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Body Protective clothingTo prevent skin contact.
Respiratory NIOSH/MSHA approved respirator (if necessary)Recommended if exposure limits are exceeded or irritation is experienced. Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.

Handling and Emergency Procedures

Proper handling and being prepared for emergencies are critical for laboratory safety.

Safe Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[3][4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Avoid contact with skin, eyes, or clothing.

  • Do not ingest, swallow, or inhale.[5]

  • Wash hands thoroughly after handling.[2][5]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[3][4]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][4]

Spill and Disposal Procedures

In the event of a spill, and for routine disposal, the following procedures should be followed.

Spill Containment and Cleanup:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Prevent further leakage or spillage if safe to do so.

  • Pick up and arrange disposal without creating dust.

  • Keep in suitable, closed containers for disposal.

Waste Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.

Experimental Workflow for Handling this compound

To ensure safe and effective use in experimental settings, a clear workflow is essential. The following diagram outlines the key steps from receiving to disposal.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log Shipment Store Store at -20°C Receive_and_Log->Store Review_SDS Review Safety Data Sheet Store->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Solution Prepare Working Solution Don_PPE->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Record_Data Record Observations and Data Conduct_Experiment->Record_Data Decontaminate Decontaminate Work Area Record_Data->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: This diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.